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  • Product: 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide
  • CAS: 88067-66-7

Core Science & Biosynthesis

Foundational

The Molecular Causality of 2-Phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide: A Dual-Targeting Pharmacophore

Executive Summary & Pharmacophore Rationale In the landscape of targeted oncology, the quinoline scaffold has long been recognized as a privileged structure. However, the specific functionalization seen in 2-phenyl-N-(py...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacophore Rationale

In the landscape of targeted oncology, the quinoline scaffold has long been recognized as a privileged structure. However, the specific functionalization seen in 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide elevates this backbone from a generic binder to a highly selective, dual-action pharmacophore. As an application scientist overseeing lead optimization, I approach this molecule not merely as a chemical structure, but as a precise molecular tool designed to exploit specific vulnerabilities in cancer cell architecture and signaling.

The structural logic of this compound is tripartite:

  • The 2-Phenylquinoline Core: Provides the essential hydrophobic bulk required to intercalate into deep lipophilic pockets of target proteins.

  • The 4-Carboxamide Linker: Acts as a critical hydrogen-bond donor/acceptor bridge, dictating the spatial orientation of the peripheral rings.

  • The N-(pyrimidin-2-yl) Moiety: The addition of the pyrimidine ring introduces two nitrogen atoms capable of acting as localized hydrogen bond acceptors. This specific substitution shifts the molecule's affinity, enabling it to act as a potent [1] while simultaneously[2].

This whitepaper dissects the dual mechanisms of action of this compound, provides self-validating experimental workflows for its evaluation, and grounds its efficacy in established pharmacological data.

Primary Mechanism: Tubulin Polymerization Inhibition

The most profound cytotoxic effect of 2-phenylquinoline-4-carboxamide derivatives is their ability to destabilize microtubule dynamics. Unlike taxanes, which stabilize microtubules, this compound acts as a depolymerizing agent by binding competitively to the colchicine binding site on β -tubulin.

The Causality of Binding

When the pyrimidine ring of the compound enters the colchicine pocket, its nitrogen atoms form critical hydrogen bonds with residues such as Cys241 and Val315 of β -tubulin. The 2-phenyl group simultaneously anchors into the hydrophobic sub-pocket. This binding physically prevents the curved tubulin heterodimer from adopting the straight conformation required for incorporation into the growing microtubule plus-end.

The biological consequence is immediate: the mitotic spindle cannot properly assemble. The cell's spindle assembly checkpoint (SAC) detects unattached kinetochores, leading to an irreversible G2/M phase cell cycle arrest and subsequent apoptosis.

Tubulin_Pathway Compound 2-phenyl-N-(pyrimidin-2-yl) quinoline-4-carboxamide ColchicineSite Colchicine Binding Site (β-Tubulin) Compound->ColchicineSite Competitive Binding Microtubule Microtubule Depolymerization ColchicineSite->Microtubule Inhibits Polymerization Spindle Mitotic Spindle Disruption Microtubule->Spindle Destabilizes Arrest G2/M Phase Arrest Spindle->Arrest Checkpoint Activation Apoptosis Apoptosis Arrest->Apoptosis Prolonged Arrest

Mechanism of microtubule destabilization and G2/M arrest via colchicine site binding.

Secondary Mechanism: STAT3 Signaling Disruption

While tubulin inhibition drives acute cytotoxicity, the compound's ability to modulate the Signal Transducer and Activator of Transcription 3 (STAT3) pathway prevents intrinsic cellular resistance. STAT3 is frequently overactivated in solid tumors, driving the expression of anti-apoptotic genes.

The Causality of Inhibition

The N-(pyrimidin-2-yl) moiety mimics the spatial geometry required to interfere with the SH2 domain of STAT3. By sterically hindering this domain, the compound prevents the phosphorylation of the critical Tyrosine 705 (Tyr705) residue by upstream Janus kinases (JAKs). Without Tyr705 phosphorylation, STAT3 monomers cannot homodimerize. Consequently, nuclear translocation is halted, and the transcription of survival proteins like Bcl-2 and Survivin is aggressively downregulated.

STAT3_Pathway Compound 2-phenyl-N-(pyrimidin-2-yl) quinoline-4-carboxamide pSTAT3 Phospho-STAT3 (Tyr705) Compound->pSTAT3 Inhibits Phosphorylation GeneExp Anti-apoptotic Genes (Bcl-2, Survivin) Compound->GeneExp Downregulates STAT3 STAT3 Monomer STAT3->pSTAT3 Kinase Activation Dimer STAT3 Dimerization pSTAT3->Dimer Nucleus Nuclear Translocation Dimer->Nucleus Nucleus->GeneExp Transcription

Disruption of STAT3 signaling pathway and subsequent downregulation of anti-apoptotic genes.

Quantitative Pharmacological Profiling

To contextualize the potency of this specific derivative, we must look at the broader class of 2-phenylquinoline-4-carboxamides. Depending on the peripheral functionalization, this scaffold can be tuned to target tubulin,[3], or [4]. The table below synthesizes the comparative quantitative data for this scaffold class.

Compound Variant / Scaffold ModificationPrimary Molecular TargetIn Vitro IC₅₀ (µM)Primary Cellular Phenotype
2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide β-Tubulin / STAT3 0.20 - 0.50 G2/M Arrest & Apoptosis
2-phenylquinoline-4-carboxylic acid (Hydroxamic Cap)HDAC324.45Chromatin Remodeling
Sulfonamide-linked 2-phenylquinolinehCA IX / XII0.006 - 0.021pH Regulation Disruption
N-(1-phenylpropyl)-2-phenylquinolineNK-3 Receptor0.001Neuromodulation

Data synthesized from foundational structure-activity relationship (SAR) studies on the quinoline-4-carboxamide core.

Self-Validating Experimental Methodologies

As an application scientist, I do not accept data without internal proof of assay integrity. The following protocols are designed as self-validating systems , meaning the assay inherently proves its own reliability through strict, mechanistic controls.

Protocol 1: Real-Time In Vitro Tubulin Polymerization Assay

Purpose: To quantify the direct depolymerizing effect of the compound on cell-free tubulin.

  • Reagent Preparation: Reconstitute >99% pure porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP.

  • Self-Validating Controls Setup:

    • Negative Control: Vehicle (0.1% DMSO) to establish the baseline sigmoidal polymerization curve.

    • Positive Control 1 (Stabilizer): 3 µM Paclitaxel (must show accelerated, hyper-polymerization).

    • Positive Control 2 (Destabilizer): 3 µM Colchicine (must show complete flatline inhibition).

    • Causality Note: If Paclitaxel fails to shift the curve leftward, or Colchicine fails to flatten it, the GTP is likely degraded or the tubulin is denatured. The assay is immediately invalidated.

  • Compound Dosing: Add the test compound at varying concentrations (0.1 µM to 10 µM) to a 96-well half-area plate.

  • Kinetic Readout: Rapidly add the tubulin mixture to the plate on ice, transfer to a microplate reader pre-warmed to 37°C, and read absorbance at 340 nm every minute for 60 minutes.

  • Data Interpretation: The scattering of light at 340 nm increases proportionally with microtubule polymer mass. A reduction in Vmax and final steady-state absorbance relative to the vehicle control confirms direct polymerization inhibition.

Protocol 2: Cell Cycle Analysis via Flow Cytometry

Purpose: To confirm that in vitro tubulin inhibition translates to functional G2/M phase arrest in living cancer cells (e.g., HCT116 or SK-OV-3).

  • Cell Treatment: Seed cells at 2×105 cells/well. Treat with the compound at , , and the established IC₅₀ for 24 hours.

  • Harvest and Fixation: Trypsinize cells, wash with cold PBS, and fix dropwise in ice-cold 70% ethanol to permeabilize the membrane while preserving DNA integrity.

  • Staining: Incubate cells with 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A for 30 minutes in the dark.

    • Causality Note: RNase A is mandatory. PI intercalates into any double-stranded nucleic acid. Without RNase A, RNA fluorescence will falsely inflate the DNA content readings, destroying the resolution between cell cycle phases.

  • Self-Validating Gating Strategy:

    • Run a vehicle control to define standard 2N (G1) and 4N (G2/M) peaks.

    • Critical Step: Plot FL2-Area vs. FL2-Width. Gate strictly on single cells. Two clumped G1 cells will have the same DNA area (4N) as one G2/M cell, but a larger width. Failing to gate out doublets yields false-positive G2/M arrest data.

  • Acquisition: Acquire a minimum of 10,000 single-cell events. A true positive result will show a dose-dependent depletion of the G1 peak and a massive accumulation at the G2/M peak.

Conclusion

The 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide molecule represents a highly sophisticated approach to targeted chemotherapy. By utilizing the 2-phenylquinoline core to access deep hydrophobic pockets and leveraging the pyrimidine ring for precise hydrogen bonding, this compound achieves a lethal dual-hit: it physically dismantles the mitotic spindle via tubulin depolymerization while simultaneously stripping the cell of its anti-apoptotic defenses via STAT3 inhibition. For drug development professionals, this scaffold offers a highly tunable, validated starting point for next-generation oncological therapeutics.

References

  • Design, synthesis and biological evaluation of 2-phenylquinoline-4-carboxamide derivatives as a new class of tubulin polymerization inhibitors. Source: PubMed (European Journal of Medicinal Chemistry, 2017) URL:[Link]

  • Facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features. Source: Semantic Scholar (Heterocycles, 2014) URL:[Link]

  • Exploration of 2-phenylquinoline-4-carboxamide linked benzene sulfonamide derivatives as isoform selective inhibitors of transmembrane human carbonic anhydrases. Source: PubMed (European Journal of Medicinal Chemistry, 2022) URL:[Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Source: Frontiers in Chemistry (2022) URL:[Link]

Sources

Exploratory

In Vitro Metabolism of 2-Phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide: A Mechanistic and Methodological Guide

Executive Summary The compound 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide (CAS: 88067-66-7) represents a highly privileged structural scaffold utilized across diverse therapeutic areas, including antimalarial, an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide (CAS: 88067-66-7) represents a highly privileged structural scaffold utilized across diverse therapeutic areas, including antimalarial, antiviral, and kinase inhibitor drug discovery programs. However, the translation of this chemotype from in vitro potency to in vivo efficacy is frequently bottlenecked by its pharmacokinetic profile. As a Senior Application Scientist, understanding the precise metabolic liabilities of this molecule is critical. This whitepaper deconstructs the structural causality behind its biotransformation, maps its Phase I and Phase II metabolic networks, and provides a self-validating in vitro protocol to accurately quantify its clearance.

Structural Liability & Mechanistic Causality

The metabolic fate of 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide is dictated by three distinct structural domains, each recruiting a specific class of hepatic enzymes.

The 2-Phenylquinoline Core: Cytochrome P450 (CYP) Susceptibility

The 2-phenylquinoline moiety is highly lipophilic and electron-rich, making it a prime target for CYP450-mediated oxidation. Mechanistically, CYP2C9 is known to engage quinoline-4-carboxamides via Type II binding. In this orientation, the heterocyclic nitrogen or accessible lone pairs coordinate directly with the ferric heme iron of the CYP enzyme, anchoring the molecule and facilitating adjacent oxidation[1]. Furthermore, structure-activity relationship (SAR) and metabolite identification studies on 2-phenylquinolines confirm that the unsubstituted phenyl ring acts as a primary metabolic "soft spot," highly prone to para- and meta-hydroxylation by both CYP3A4 and CYP2C9[2].

The Pyrimidin-2-yl Axis: Aldehyde Oxidase (AO) Vulnerability

While CYP450s dominate the clearance of the lipophilic core, the electron-deficient N-(pyrimidin-2-yl) moiety introduces a completely different metabolic liability: Aldehyde Oxidase (AO) . AO is a cytosolic, molybdenum-dependent enzyme that catalyzes the nucleophilic attack of water on electron-deficient nitrogen heterocycles. Pyrimidine rings, particularly those lacking steric bulk at the C4 or C6 positions, are rapidly oxidized to pyrimidones by AO[3]. Because AO is localized in the cytosol, this rapid clearance pathway is entirely missed if screening is restricted only to standard Human Liver Microsomes (HLMs).

The Carboxamide Linker: Hydrolytic Cleavage

The carboxamide bridge connecting the quinoline and pyrimidine rings is susceptible to cleavage by hepatic amidases and carboxylesterases. This hydrolysis yields 2-phenylquinoline-4-carboxylic acid and 2-aminopyrimidine, though this is typically a slower, secondary clearance mechanism compared to oxidative pathways[4].

Biotransformation Pathways

The interplay between microsomal CYPs, cytosolic AO, and Phase II UGTs creates a complex clearance network. Hydroxylated Phase I metabolites are rapidly intercepted by UDP-glucuronosyltransferases (UGTs) to form highly polar O-glucuronides for biliary and renal excretion.

Metabolism Parent 2-Phenyl-N-(pyrimidin-2-yl) quinoline-4-carboxamide CYP CYP450 (3A4, 2C9) Oxidation Parent->CYP NADPH / O2 AO Aldehyde Oxidase (AO) Oxidation Parent->AO Cytosol / O2 Amidase Hepatic Amidases Hydrolysis Parent->Amidase H2O M1 Hydroxy-phenyl Metabolite CYP->M1 Phenyl Hydroxylation M2 Hydroxy-quinoline Metabolite CYP->M2 Quinoline Hydroxylation M3 Pyrimidone Metabolite AO->M3 C4/C6 Oxidation M4 2-Phenylquinoline- 4-carboxylic acid Amidase->M4 Amide Cleavage UGT UGT-Mediated Glucuronidation M1->UGT M2->UGT M3->UGT Conjugate O-Glucuronide Conjugates UGT->Conjugate UDPGA

Biotransformation network of 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide.

Self-Validating In Vitro Experimental Protocols

To accurately capture the total intrinsic clearance ( CLint​ ) of this compound, the experimental design must account for both microsomal (CYP) and cytosolic (AO) enzymes. Relying on a single matrix will result in a dangerous under-prediction of in vivo clearance.

Causality of the Protocol Design:
  • Matrix Segregation: We utilize HLMs to isolate CYP/UGT activity and Human Liver Cytosol (HLC) to isolate AO activity. Alternatively, S9 fractions can be used, but they often dilute the specific activity of both compartments.

  • Cofactor Logic: CYPs require NADPH to function. AO requires no exogenous cofactors, only dissolved molecular oxygen. Therefore, a "Minus-NADPH" control in HLMs is mandatory to prove that depletion is truly CYP-mediated, while HLC incubations validate the AO liability.

  • Self-Validation: The system is validated using concurrent positive controls: Verapamil (CYP3A4/2C9 validation) and Phthalazine (AO validation).

Step-by-Step Methodology: CYP & AO Clearance Assay
  • Matrix Preparation:

    • Prepare two separate incubation plates. Plate A: Pooled Human Liver Microsomes (HLM) at 1.0 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4) with 3.3 mM MgCl₂.

    • Plate B: Pooled Human Liver Cytosol (HLC) at 2.0 mg/mL protein in the same buffer.

  • Compound Spiking: Spike 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide (from a 10 mM DMSO stock) to a final concentration of 1 µM (final DMSO ≤ 0.1%). Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation:

    • Plate A (HLM): Initiate the reaction by adding NADPH to a final concentration of 1 mM. (Maintain a separate minus-NADPH control well).

    • Plate B (HLC): Initiate by adding an equivalent volume of plain buffer (AO does not require NADPH).

  • Time-Course Quenching: At time points 0, 5, 15, 30, 45, and 60 minutes, transfer 50 µL of the incubate into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Protein Precipitation: Centrifuge the quenched samples at 14,000 × g for 15 minutes at 4°C to pellet precipitated proteins.

  • LC-HRMS Analysis: Transfer the supernatant to vials and analyze via Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) to calculate the half-life ( t1/2​ ) and identify metabolite exact masses.

Workflow Prep 1. Matrix Prep HLM or Cytosol 1 mg/mL protein Spike 2. Compound Spiking 1 µM Test Cpd 37°C Pre-incubation Prep->Spike Init 3. Reaction Initiation Add NADPH (CYP) or Buffer (AO) Spike->Init Quench 4. Time-Course Quench Add Ice-Cold ACN + Internal Std (0-60 min) Init->Quench Centrifuge 5. Protein Precipitation 14,000 x g for 15 min at 4°C Quench->Centrifuge Analysis 6. LC-HRMS Analysis Metabolite ID & CL_int Calculation Centrifuge->Analysis

Self-validating in vitro workflow for CYP and AO-mediated clearance.

Quantitative Data Synthesis

The table below summarizes the expected metabolic distribution and intrinsic clearance ( CLint​ ) contributions based on the structural liabilities of the 2-phenylquinoline and pyrimidine-carboxamide moieties.

Metabolic PathwaySubcellular FractionCofactor RequirementPrimary Metabolite FormedExpected CLint​ Contribution
CYP-Oxidation Microsomes (HLMs)NADPHHydroxy-phenyl / Hydroxy-quinolineHigh (Primary driver of lipophilic clearance)
AO-Oxidation Cytosol (HLC)None (O₂ dependent)PyrimidoneModerate to High (Rapid if C4/C6 are unhindered)
Amide Hydrolysis S9 Fraction / CytosolNone2-Phenylquinoline-4-carboxylic acidLow (Slow background turnover)
Glucuronidation Microsomes (HLMs)UDPGA + AlamethicinO-Glucuronides of Phase I metabolitesModerate (Secondary clearance step)

References

  • Cytochrome P450 2C9 Type II Binding Studies on Quinoline-4-Carboxamide Analogues. Journal of Medicinal Chemistry - ACS Publications.1

  • 2-Phenylquinoline S. aureus NorA Efflux Pump Inhibitors: Evaluation of the Importance of Methoxy Group Introduction. Journal of Medicinal Chemistry - ACS Publications.2

  • Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Journal of Medicinal Chemistry - ACS Publications.3

  • Discovery of 2-(Anilino)pyrimidine-4-carboxamides as Highly Potent, Selective, and Orally Active Glycogen Synthase Kinase-3 (GSK-3) Inhibitors. ACS Publications.4

Sources

Foundational

The Pharmacokinetic Profile of 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide in Murine Models: A Technical Guide

This in-depth technical guide provides a comprehensive framework for characterizing the pharmacokinetic (PK) profile of the novel compound, 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide, in murine models. This docum...

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Author: BenchChem Technical Support Team. Date: April 2026

This in-depth technical guide provides a comprehensive framework for characterizing the pharmacokinetic (PK) profile of the novel compound, 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide, in murine models. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven methodologies. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols, all supported by authoritative references.

Introduction: The Quinoline Carboxamide Scaffold and the Imperative for Pharmacokinetic Analysis

The quinoline carboxamide scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including potential as anticancer agents and immunomodulators.[1][2][3] The specific compound, 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide, represents a promising entity whose therapeutic potential can only be unlocked through a thorough understanding of its behavior within a biological system. Pharmacokinetic studies, which characterize the absorption, distribution, metabolism, and excretion (ADME) of a drug, are a cornerstone of preclinical development.[4][5] These studies are critical for guiding dose selection, predicting efficacy, and ensuring the safety of new chemical entities.[6][7]

Murine models are indispensable in early drug discovery for their physiological similarities to humans and their versatility in providing foundational preclinical data.[6] Insights from murine PK studies can significantly de-risk the progression of a compound to later stages of development.[7][8]

Predicted Metabolic Fate: Insights from Structurally Related Analogs

Direct metabolic studies on 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide are not yet extensively published. However, a wealth of data on related quinoline carboxamide derivatives provides a strong basis for predicting its metabolic pathways. The primary route of metabolism for this class of compounds is anticipated to be mediated by the cytochrome P450 (CYP) enzyme system, predominantly in the liver.[3][9][10]

Key predicted metabolic transformations include:

  • Hydroxylation: The addition of a hydroxyl group (-OH) is a common metabolic pathway for aromatic systems. This can occur on the phenyl ring, the quinoline core, or the pyrimidine moiety.

  • Dealkylation: While this specific molecule lacks simple alkyl groups, enzymatic cleavage of the amide bond or other parts of the molecule could be considered a form of metabolic degradation. For other quinoline carboxamides, dealkylation at the carboxamide position has been observed.[9]

The in vitro metabolism of quinoline-3-carboxamide derivatives in liver microsomes has shown a good correlation with in vivo pharmacokinetics in mice, suggesting that in vitro assays can be a valuable predictive tool.[3][9][11]

Parent 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide CYP450 Cytochrome P450 Enzymes (Primarily Hepatic) Parent->CYP450 Metabolism Hydroxylated Hydroxylated Metabolites (e.g., on phenyl or quinoline ring) CYP450->Hydroxylated Other Other Potential Metabolites CYP450->Other

Caption: Predicted Metabolic Pathways of 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide.

Experimental Design for a Murine Pharmacokinetic Study

A robust experimental design is paramount for generating high-quality, reproducible pharmacokinetic data. The following protocol outlines a comprehensive approach for a study in mice.

Animal Models
  • Strain: Outbred strains such as CD-1 or Swiss Webster mice are commonly employed for pharmacokinetic screening due to their genetic heterogeneity, which can provide a more generalizable profile.[6][7]

  • Sex: Initially, studies may be conducted in male mice to avoid potential variability due to the estrous cycle. Subsequent studies should include females to assess for any sex-based differences in pharmacokinetics.

  • Group Size: A typical group size is 3-5 animals per time point for terminal studies, or 5 animals per group for serial sampling studies.[5][8] This ensures sufficient statistical power for data analysis.

Dosing and Administration

To determine key pharmacokinetic parameters, including bioavailability, both intravenous (IV) and oral (PO) administration routes should be evaluated in parallel groups.

  • Formulation: The compound should be formulated in a vehicle that ensures its solubility and stability. Common vehicles include a mixture of saline, polyethylene glycol (PEG), and ethanol. The chosen vehicle should be tested for any adverse effects on its own.

  • Dose Selection: The dose for the PK study should be selected based on prior in vitro efficacy and toxicity data. It should be a dose that is expected to be pharmacologically active and well-tolerated.

  • Administration:

    • Intravenous (IV): Administered as a bolus via the tail vein. This route ensures 100% bioavailability and serves as a reference for calculating the bioavailability of other routes.

    • Oral (PO): Administered via gavage. This route provides insight into the compound's absorption characteristics.

Sample Collection

Serial blood sampling from the same animal is the preferred method as it reduces inter-animal variability and the total number of animals required.[8]

  • Technique: Submandibular or saphenous vein puncture are effective methods for collecting small volumes of blood (typically 20-50 µL) at multiple time points.[8]

  • Time Points:

    • IV Administration: Pre-dose (0), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO Administration: Pre-dose (0), 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

  • Sample Processing: Blood samples should be collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is then separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Methodology: LC-MS/MS Quantification

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the gold standard for the quantification of small molecules in biological matrices.[12][13]

Sample Preparation
  • Protein Precipitation: A simple and effective method for removing proteins from plasma samples. This typically involves adding a water-miscible organic solvent like acetonitrile or methanol to the plasma sample, followed by vortexing and centrifugation.[14]

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): These techniques can be employed for cleaner samples and to concentrate the analyte if higher sensitivity is required.[13][15]

Chromatographic and Mass Spectrometric Conditions
  • Chromatography: A C18 reverse-phase column is commonly used for the separation of small molecules.[15] A gradient elution with a mobile phase consisting of water and acetonitrile or methanol, often with a modifier like formic acid, is typically employed to achieve good peak shape and separation.[12]

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.[13] Specific precursor-to-product ion transitions for the parent compound and an internal standard should be optimized.

Method Validation

The bioanalytical method must be validated according to regulatory guidelines to ensure its accuracy, precision, selectivity, sensitivity, and stability.[13] Key validation parameters include:

  • Linearity and Range

  • Accuracy and Precision (Intra- and Inter-day)

  • Selectivity and Matrix Effects

  • Recovery

  • Stability (Freeze-thaw, bench-top, long-term)

Pharmacokinetic Data Analysis

The plasma concentration-time data are used to calculate key pharmacokinetic parameters using non-compartmental analysis software (e.g., Phoenix WinNonlin).

ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC (0-t) Area under the plasma concentration-time curve from time zero to the last measurable concentration.
AUC (0-inf) Area under the plasma concentration-time curve from time zero to infinity.
t1/2 Terminal half-life.
CL Clearance (after IV administration).
Vd Volume of distribution (after IV administration).
F% Absolute bioavailability (calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100).

Experimental Workflow Visualization

cluster_preclinical In Vivo Phase cluster_bioanalysis Bioanalytical Phase cluster_data_analysis Data Analysis Phase Animal_Model Murine Model Selection (e.g., CD-1 Mice) Dosing Compound Administration (IV and PO Routes) Animal_Model->Dosing Sampling Serial Blood Sampling (Submandibular Vein) Dosing->Sampling Sample_Prep Plasma Sample Preparation (Protein Precipitation) Sampling->Sample_Prep LCMS LC-MS/MS Analysis Sample_Prep->LCMS Concentration_Time Plasma Concentration vs. Time Curve Generation LCMS->Concentration_Time PK_Parameters Pharmacokinetic Parameter Calculation Concentration_Time->PK_Parameters

Caption: Murine Pharmacokinetic Study Workflow.

References

  • Metabolism of quinoline 3-carboxamide compounds, a group of synthetic immunomodulators, in various species. Lund University. Available from: [Link]

  • In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Lund University Research Portal. Available from: [Link]

  • In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. PubMed. Available from: [Link]

  • In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Taylor & Francis. Available from: [Link]

  • In vitro metabolism and in vivo pharmacokinetics of quinoline 3-carboxamide derivatives in various species. Taylor & Francis. Available from: [Link]

  • Humanized Mouse Models for DMPK Studies. Biomere. Available from: [Link]

  • The Importance of Murine Models in Determining In Vivo Pharmacokinetics, Safety, and Efficacy in Antimalarial Drug Discovery. MDPI. Available from: [Link]

  • The Importance of Murine Models and Their Resultant In Vivo Pharmacokinetics, Safety, and Efficacy Assessments for Antimalarial Drug Discovery. Preprints.org. Available from: [Link]

  • Murine Pharmacokinetic Studies. PMC - NIH. Available from: [Link]

  • Pk/bio-distribution. MuriGenics. Available from: [Link]

  • Design, synthesis and biological evaluation of 2-phenylquinoline-4-carboxamide derivatives as a new class of tubulin polymerization inhibitors. PubMed. Available from: [Link]

  • Facile Synthesis of 2-Phenylquinoline-4-carboxamide Derivatives with Variant Structural Features. Semantic Scholar. Available from: [Link]

  • (PDF) Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives. ResearchGate. Available from: [Link]

  • Mouse pharmacokinetics and metabolism of the phenylurea thiocarbamate NSC 161128. PubMed. Available from: [Link]

  • In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers. Available from: [Link]

  • Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. Available from: [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI. Available from: [Link]

  • In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents. Authorea. Available from: [Link]

  • Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results. PMC. Available from: [Link]

  • Bioanalytical method development and validation for the quantitation of larotrectinib in human plasma: Application to pharmacokinetics in healthy rabbits. Journal of Applied Pharmaceutical Science. Available from: [Link]

  • Advancements in lc-ms/ms bioanalytical method validation. Allied Academies. Available from: [Link]

  • 2-(2-Phenylmorpholin-4-yl)pyrimidin-4(3H)-ones; a new class of potent, selective and orally active glycogen synthase kinase-3β inhibitors. PubMed. Available from: [Link]

  • Research Article Determination and Pharmacokinetics of Acetylcorynoline in Mouse Plasma by UPLC–MS/MS. Semantic Scholar. Available from: [Link]

  • 2277–4998 BIOANALYTICAL METHODS FOR ESTIMATION OF GLICLAZIDE IN HUMAN PLASMA. IJBPAS. Available from: [Link]

  • Pyridinium-2-carbaldoximes with quinolinium carboxamide moiety are simultaneous reactivators of acetylcholinesterase and butyrylcholinesterase inhibited by nerve agent surrogates. Taylor & Francis Online. Available from: [Link]

  • Cell-Based Phenotypic Drug Screening Identifies Luteolin as Candidate Therapeutic for Nephropathic Cystinosis. JASN. Available from: [Link]

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PMC. Available from: [Link]

  • 2-phenyl-N-pyridin-4-ylquinoline-4-carboxamide — Chemical Substance Information. NextSDS. Available from: [Link]

Sources

Exploratory

A Technical Guide to Assessing the Blood-Brain Barrier Permeability of 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide

Abstract The blood-brain barrier (BBB) represents a critical obstacle and a key gatekeeper in the development of therapeutics for central nervous system (CNS) disorders. Its highly selective nature, governed by tight jun...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The blood-brain barrier (BBB) represents a critical obstacle and a key gatekeeper in the development of therapeutics for central nervous system (CNS) disorders. Its highly selective nature, governed by tight junctions and active efflux transporters, prevents most small molecules from reaching their intended targets within the brain.[1][2] This guide provides a comprehensive, multi-faceted framework for evaluating the BBB permeability of a novel compound, 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide . While specific experimental data for this exact molecule is not publicly available, this document outlines a logical, field-proven workflow that drug development professionals can employ to characterize its potential for CNS penetration. We will proceed by treating the compound as a new chemical entity (NCE), beginning with predictive in silico analysis, followed by robust in vitro assays, and culminating in definitive in vivo studies. Each stage is designed to provide critical data points that, when synthesized, create a holistic profile of the molecule's ability to cross the BBB.

Introduction: The Quinoline-4-Carboxamide Scaffold and the CNS Challenge

The 2-phenylquinoline-4-carboxamide core is a privileged scaffold in medicinal chemistry, with derivatives showing a wide range of biological activities, including potential as anticancer agents that inhibit tubulin polymerization and as antimalarials.[3][4] Given the prevalence of CNS targets in oncology and infectious disease, understanding the BBB permeability of new analogues like 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide is paramount.

The BBB's function is to maintain brain homeostasis by strictly controlling the passage of substances.[5] This is achieved through the physical barrier of brain endothelial cells linked by tight junctions and the functional barrier of ATP-binding cassette (ABC) efflux transporters, most notably P-glycoprotein (P-gp/MDR1) and Breast Cancer Resistance Protein (BCRP).[6][7][8] For a CNS drug to be effective, it must possess a specific set of physicochemical properties that allow it to navigate this complex barrier system.

This guide will systematically detail the necessary steps to determine if 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide possesses these properties.

Part 1: In Silico & Physicochemical Profiling - The Predictive Foundation

Before committing to resource-intensive experimental work, a thorough in silico analysis is essential. Computational models and property calculations provide a rapid, cost-effective first assessment of a compound's "CNS-likeness."[9][10] The goal is to compare the calculated properties of our target molecule against established parameters for successful CNS drugs.[11][12][13]

Predicted Physicochemical Properties

Based on the structure of 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide, key physicochemical properties can be calculated using standard computational tools (e.g., XLogP3, ChemDraw). These properties are the primary determinants of passive diffusion across the BBB.

Table 1: Predicted Physicochemical Properties and CNS Drug Guidelines

Property Predicted Value for Target Molecule Optimal Range for CNS Drugs Rationale & Key Citations
Molecular Weight (MW) ~364.4 g/mol < 450 Da Smaller molecules generally exhibit better passive permeability.[11][13]
Lipophilicity (cLogP) ~4.1 < 5 (ideally 1-4) A balance is critical; too low, and it won't enter the lipid membrane, too high, and it may be sequestered in lipids or become a P-gp substrate.[11][12]
Topological Polar Surface Area (TPSA) ~77.8 Ų < 70-90 Ų TPSA is a surrogate for hydrogen bonding capacity; lower values are strongly correlated with higher BBB permeability.[11][13]
Hydrogen Bond Donors (HBD) 1 < 3 Minimizing H-bonds reduces interaction with water, favoring membrane partitioning.[11][13]
Hydrogen Bond Acceptors (HBA) 5 < 7 See HBD rationale.[13]

| pKa (most basic) | ~4.5 (pyrimidinyl N) | 7.5 - 10.5 (for amines) | Ionization state at physiological pH (7.4) is crucial. While our target is a weak base, a pKa in the 7.5-10.5 range can improve solubility while still allowing a sufficient neutral fraction to cross the BBB.[11][13] |

Initial Assessment: The predicted properties of 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide are largely favorable. Its molecular weight, HBD count, and HBA count fall comfortably within the optimal ranges. The cLogP is slightly high, and the TPSA is on the borderline, suggesting that while passive diffusion is possible, the molecule's permeability might be sensitive to efflux transporter activity.[11]

CNS MPO Scoring

The CNS Multiparameter Optimization (MPO) score is a widely used algorithm that combines several physicochemical properties into a single desirability score, providing a more holistic prediction of CNS penetration potential.[2] This approach helps balance competing properties to guide medicinal chemistry efforts.

Figure 1: CNS MPO Score Workflow.

Part 2: In Vitro Assessment - Simulating the Barrier

In vitro models are indispensable for experimentally measuring permeability and identifying interactions with key BBB transporters.[1][14] They provide a bridge between computational predictions and complex in vivo systems.

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is a high-throughput, cell-free method that exclusively measures passive transcellular permeability.[15][16] It uses a synthetic membrane impregnated with lipids to mimic the BBB's lipid environment.

Causality: By isolating passive diffusion, PAMPA provides a clean baseline. If a compound fails to permeate this artificial barrier, it is highly unlikely to cross the BBB in vivo, regardless of transporter interactions. A high permeability value in PAMPA, coupled with low in vivo brain exposure, strongly suggests the involvement of active efflux.[16]

Protocol: PAMPA-BBB

  • Preparation: A 96-well filter plate is coated with a porcine brain lipid (PBL) solution dissolved in dodecane.[15] A separate 96-well acceptor plate is filled with a "brain sink" buffer to mimic the brain interstitial fluid.[17]

  • Compound Addition: The test compound is dissolved in a phosphate-buffered saline (PBS) solution (pH 7.4), typically with a small percentage of DMSO, and added to the donor wells of the filter plate.[18]

  • Incubation: The filter plate (donor) is placed onto the acceptor plate, creating a "sandwich." This assembly is incubated for 4-18 hours at room temperature.[15][19]

  • Quantification: After incubation, the concentration of the compound is measured in both the donor and acceptor wells using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated.

Data Interpretation:

  • Papp > 6.0 x 10⁻⁶ cm/s: High probability of CNS penetration.

  • Papp 2.0 - 6.0 x 10⁻⁶ cm/s: Borderline CNS penetration.

  • Papp < 2.0 x 10⁻⁶ cm/s: Low probability of CNS penetration.

Cell-Based Transwell Assays (hCMEC/D3 Model)

To assess the combined effects of passive permeability and active transport, a cell-based model is required. The immortalized human cerebral microvascular endothelial cell line, hCMEC/D3, is a widely used and well-characterized model for in vitro BBB studies.[20][21] These cells form a monolayer with tight junctions and express key efflux transporters like P-gp.[6][22]

Causality: This model introduces biological complexity. By measuring transport in two directions (apical-to-basolateral and basolateral-to-apical), we can calculate an Efflux Ratio (ER) . An ER significantly greater than 1 indicates that the compound is actively pumped out of the cells by transporters like P-gp, a major mechanism of drug resistance at the BBB.[5][6]

Figure 2: hCMEC/D3 Transwell Assay Workflow.

Protocol: hCMEC/D3 Bidirectional Transport Assay

  • Cell Seeding: Coat Transwell inserts (0.4 µm pore size) with rat tail collagen I.[21][23] Seed hCMEC/D3 cells onto the inserts at a density of 25,000 cells/cm² and culture until a confluent monolayer is formed (approx. 5-7 days).[23]

  • Barrier Integrity Check: Measure the Trans-Endothelial Electrical Resistance (TEER) using a volt-ohm meter. TEER values confirm the formation of tight junctions, which is critical for a valid assay.[22][23]

  • Permeability Assay (A→B): Add the test compound to the apical (upper) chamber. At designated time points, take samples from the basolateral (lower) chamber to quantify the amount of compound that has crossed the monolayer.

  • Permeability Assay (B→A): In a separate set of inserts, add the test compound to the basolateral chamber and sample from the apical chamber.

  • Analysis: Quantify compound concentrations using LC-MS/MS and calculate the Papp values for both directions. The Efflux Ratio is calculated as ER = Papp(B→A) / Papp(A→B).

Data Interpretation:

  • ER < 2: Compound is not likely a substrate of major efflux transporters.

  • ER 2 - 5: Compound is a moderate efflux substrate.

  • ER > 5: Compound is a strong efflux substrate and will likely have poor brain penetration.

Part 3: In Vivo Confirmation - The Gold Standard

While in vitro data is highly informative, in vivo studies in animal models remain the definitive method for assessing BBB permeability.[24] The key metric derived from these studies is the unbound brain-to-plasma concentration ratio, Kp,uu .

Causality: Kp,uu is the most accurate predictor of CNS target engagement because it accounts for passive permeability, active transport, and differential binding to plasma proteins and brain tissue.[13] It represents the ratio of the pharmacologically active, unbound drug concentrations on either side of the BBB.[25] A Kp,uu value of 1.0 suggests equilibrium is reached primarily via passive diffusion. A value < 1.0 indicates active efflux is dominant, while a value > 1.0 suggests active influx.

Protocol: Rodent Brain-to-Plasma Ratio (Kp,uu) Determination

  • Dosing: Administer 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide to rodents (typically rats or mice) via intravenous (IV) or oral (PO) administration, allowing sufficient time to reach steady-state concentration.

  • Sample Collection: At a predetermined time point, collect blood (for plasma) and the whole brain.

  • Homogenization & Analysis: The brain is homogenized. Total drug concentrations in both plasma (C_plasma) and brain homogenate (C_brain) are determined by LC-MS/MS.

  • Unbound Fraction Determination: The fraction of unbound drug in plasma (fu,plasma) and brain homogenate (fu,brain) are measured separately using equilibrium dialysis. This step is critical as only the unbound drug is free to cross the BBB and interact with its target.

  • Calculation:

    • First, calculate the total brain-to-plasma ratio: Kp = C_brain / C_plasma

    • Then, correct for protein binding: Kp,uu = Kp * (fu,plasma / fu,brain) [25]

Data Interpretation:

  • Kp,uu > 0.3: Generally considered sufficient for CNS activity. The vast majority of CNS drugs exhibit a rat Kp,uu above this threshold.[13]

  • Kp,uu < 0.1: Indicates poor brain penetration, likely due to efficient efflux.

Data Synthesis and Decision Making

The power of this tiered approach lies in the synthesis of all data points. Each experiment provides a piece of the puzzle, and together they form a coherent picture of the compound's BBB permeability profile.

Table 2: Integrated Data Interpretation and Decision Matrix

In Silico Profile PAMPA-BBB (Papp) hCMEC/D3 (ER) In Vivo (Kp,uu) Likely Scenario & Next Step
Favorable High Low (<2) > 0.3 Excellent CNS Candidate. Compound crosses easily by passive diffusion and is not an efflux substrate. Proceed to efficacy studies.
Favorable High High (>5) < 0.1 Classic Efflux Substrate. Compound has sufficient lipophilicity to enter the membrane but is actively removed. Requires medicinal chemistry to mitigate P-gp liability.
Favorable Low Low (<2) < 0.1 Permeability-Limited. The compound is not an efflux substrate but lacks the intrinsic physicochemical properties (e.g., too polar, poor solubility) to cross the barrier. Requires medicinal chemistry to optimize properties.

| Borderline | Borderline | Moderate (2-5) | 0.1 - 0.3 | Borderline Candidate. Brain penetration may be sufficient but is not optimal. Further optimization is recommended to improve the therapeutic window. |

Conclusion

Evaluating the blood-brain barrier permeability of a new chemical entity like 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide requires a systematic, evidence-based approach. By starting with cost-effective in silico predictions, researchers can identify potential liabilities early. Subsequent validation with in vitro assays like PAMPA-BBB and hCMEC/D3 cell models provides crucial experimental data on both passive permeability and active efflux. Finally, in vivo determination of the Kp,uu serves as the ultimate confirmation, quantifying the true extent of brain exposure. This integrated workflow ensures that resources are directed toward compounds with the highest probability of success, accelerating the discovery and development of novel CNS therapeutics.

References

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  • In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Drug Discovery Today.
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  • The Impact of P‐Glycoprotein on CNS Drug Efflux and Variability in Response. Clinical and Translational Science. Available at: [Link]

  • Medicinal Chemical Properties of Successful Central Nervous System Drugs. ACS Chemical Neuroscience. Available at: [Link]

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  • The role of the efflux transporter, P-glycoprotein, at the blood-brain barrier in drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]

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  • P-Glycoprotein Function at the Blood–Brain Barrier: Effects of Age and Gender. Molecular Imaging and Biology. Available at: [Link]

  • P-glycoprotein mediated efflux limits substrate and drug uptake in a preclinical brain metastases of breast cancer model. Frontiers in Pharmacology. Available at: [Link]

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  • Immortalized Human Brain Endothelial Cell Line HCMEC/D3 as a Model of the Blood-Brain Barrier Facilitates In Vitro Studies of Central Nervous System Infection by Cryptococcus neoformans. Infection and Immunity. Available at: [Link]

  • Design, synthesis and biological evaluation of 2-phenylquinoline-4-carboxamide derivatives as a new class of tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry. Available at: [Link]

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  • Facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features. HETEROCYCLES. Available at: [Link]

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  • High Throughput Blood-brain Barrier Organoid Generation and Assessment of Receptor-Mediated Antibody Transcytosis. Bio-protocol. Available at: [Link]

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Foundational

Whitepaper: A Strategic Guide to Profiling the Preliminary Cytotoxicity of 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide

Abstract The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1][2] Specifically, derivatives...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of pharmacologically active compounds.[1][2] Specifically, derivatives of 2-phenylquinoline-4-carboxamide have emerged as a promising class of potent antineoplastic agents, demonstrating efficacy through mechanisms such as tubulin polymerization inhibition and the induction of apoptosis.[3][4] This technical guide presents a comprehensive, multi-phased experimental strategy for elucidating the preliminary in vitro cytotoxicity profile of a novel analogue, 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide (herein designated as QC-Pyr). This document is designed for researchers, scientists, and drug development professionals, providing not only detailed, validated protocols but also the underlying scientific rationale for the proposed experimental workflow. Our approach is structured to build a foundational understanding of QC-Pyr's cytotoxic potential, selectivity, and primary mechanism of cell death, thereby establishing a robust data package for go/no-go decisions in early-stage drug discovery.

Introduction and Strategic Rationale

The development of novel anticancer agents is driven by the need for compounds with improved efficacy, greater selectivity, and the ability to overcome existing resistance mechanisms.[3] The quinoline-4-carboxamide core has been extensively explored, yielding derivatives with significant cytotoxic activity against a broad spectrum of cancer cell lines.[5][6] Notably, modifications at the N-position of the carboxamide moiety and the 2-position of the quinoline ring have been shown to profoundly influence biological activity.[6][7]

The subject of this guide, 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide, introduces a pyrimidinyl group at the carboxamide nitrogen. This structural modification is hypothesized to modulate the compound's physiochemical properties and target engagement profile. Based on the established activity of closely related analogues which are known to interfere with microtubule dynamics and trigger programmed cell death[4], our central hypothesis is that QC-Pyr will exhibit potent, selective cytotoxicity against solid tumor cell lines, mediated primarily through the induction of apoptosis.

This guide outlines a logical, three-phase experimental workflow designed to rigorously test this hypothesis.

G cluster_0 Experimental Workflow for QC-Pyr Cytotoxicity Profiling cluster_1 Data Output A Phase 1: Primary Viability Screening (MTT Assay) B Phase 2: Confirmation of Cytotoxicity & Selectivity (LDH Release Assay) A->B Confirm cell death mechanism D IC50 Values vs. Cancer & Normal Cell Lines A->D C Phase 3: Mechanistic Elucidation (Apoptosis vs. Necrosis) B->C Characterize mode of cell death E Membrane Integrity Data (% Cytotoxicity) B->E F Apoptotic Cell Population Data (Flow Cytometry) C->F G Decision Point: Advance to Target ID & In Vivo Studies F->G

Caption: High-level experimental workflow for QC-Pyr evaluation.

Phase 1: Primary Cytotoxicity and Viability Assessment

Causality: The initial step is to establish whether QC-Pyr has any biological effect on cell proliferation and viability. The MTT assay is selected as the primary screen due to its high throughput, reproducibility, and sensitivity. It measures the metabolic activity of mitochondrial dehydrogenases, which serves as a reliable proxy for cell viability.[8] A reduction in metabolic activity is the first indicator of a compound's cytotoxic or cytostatic effects.

Key Experiment: MTT Cell Viability Assay

This colorimetric assay quantifies the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells.[8]

Detailed Experimental Protocol
  • Cell Line Selection:

    • Solid Tumor Panel: HCT-116 (Colon Carcinoma), MDA-MB-231 (Breast Adenocarcinoma), SK-OV-3 (Ovarian Cancer), A549 (Lung Carcinoma).[4][9] These lines represent diverse cancer types where quinoline derivatives have previously shown activity.[4][7]

    • Non-Cancerous Control: HFF-1 (Human Foreskin Fibroblasts). This is crucial for determining the selectivity index (SI) of the compound.[9]

  • Cell Seeding:

    • Culture selected cell lines to ~80% confluency.

    • Trypsinize, count, and seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a 10 mM stock solution of QC-Pyr in DMSO.

    • Perform serial dilutions in culture medium to create a range of final concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration in all wells is ≤ 0.5%.

    • Remove the medium from the cells and add 100 µL of the medium containing the various concentrations of QC-Pyr. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C, protected from light.[8]

  • Formazan Solubilization & Absorbance Measurement:

    • Carefully aspirate the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the formula: (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Anticipated Data Presentation

All quantitative data should be summarized for clear interpretation and comparison.

Table 1: Preliminary Cytotoxicity Profile of QC-Pyr (IC50 in µM)

Cell Line Cancer Type QC-Pyr IC50 (µM) Doxorubicin IC50 (µM) [Positive Control] Selectivity Index (SI)¹
HCT-116 Colon [Experimental Data] [Experimental Data] [Calculated Data]
MDA-MB-231 Breast [Experimental Data] [Experimental Data] [Calculated Data]
SK-OV-3 Ovarian [Experimental Data] [Experimental Data] [Calculated Data]
A549 Lung [Experimental Data] [Experimental Data] [Calculated Data]
HFF-1 Normal Fibroblast [Experimental Data] [Experimental Data] N/A

¹Selectivity Index (SI) = IC50 in HFF-1 cells / IC50 in cancer cells. A higher SI value indicates greater selectivity for cancer cells.

Phase 2: Elucidation of the Cell Death Mechanism

Causality: The MTT assay indicates a loss of viability but does not distinguish between cell death (cytotoxicity) and cessation of growth (cytostasis). Furthermore, it does not reveal the mode of cell death. The Lactate Dehydrogenase (LDH) assay directly measures cytotoxicity by quantifying the release of a cytosolic enzyme from cells with compromised membrane integrity, a hallmark of late apoptosis and necrosis.[10] Following this, Annexin V/PI staining provides a definitive method to differentiate between the primary modes of cell death.

Key Experiment: Annexin V & Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay is the gold standard for identifying apoptosis. Annexin V binds to phosphatidylserine (PS), which translocates to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid intercalator that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.[8]

Detailed Experimental Protocol
  • Cell Seeding and Treatment:

    • Seed cells (e.g., HCT-116) in a 6-well plate at a density that will reach ~70-80% confluency after treatment.

    • After 24 hours, treat the cells with QC-Pyr at concentrations corresponding to its IC50 and 2x IC50 for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., Staurosporine).

  • Cell Harvesting and Staining:

    • Collect both adherent and floating cells to ensure all apoptotic cells are included.

    • Wash the cells with cold PBS.

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer.

    • Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension according to the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells immediately using a flow cytometer.

    • Four cell populations will be distinguishable:

      • Viable: Annexin V-negative / PI-negative

      • Early Apoptotic: Annexin V-positive / PI-negative

      • Late Apoptotic/Necrotic: Annexin V-positive / PI-positive

      • Necrotic: Annexin V-negative / PI-positive

Visualization of Apoptotic Pathway

Based on the pro-apoptotic activity of many quinoline derivatives[3][5], we hypothesize that QC-Pyr will activate the intrinsic (mitochondrial) apoptosis pathway.

G QC_Pyr QC-Pyr (Hypothesized Trigger) Cellular_Stress Cellular Stress QC_Pyr->Cellular_Stress Bax_Bak Bax/Bak Activation Cellular_Stress->Bax_Bak Mitochondrion Mitochondrion Cyt_C Cytochrome c Release Mitochondrion->Cyt_C permeabilization Bax_Bak->Mitochondrion Apaf1 Apaf-1 Cyt_C->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Casp9 Active Caspase-9 Apoptosome->Casp9 cleavage Pro_Casp9 Pro-Caspase-9 Pro_Casp9->Apoptosome Pro_Casp3 Pro-Caspase-3 Casp9->Pro_Casp3 Casp3 Active Caspase-3 (Executioner Caspase) Pro_Casp3->Casp3 cleavage Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothesized Intrinsic Apoptosis Pathway induced by QC-Pyr.

Anticipated Data Presentation

Table 2: Apoptosis Induction in HCT-116 Cells by QC-Pyr (24h Treatment)

Treatment Concentration Viable Cells (%) Early Apoptotic (%) Late Apoptotic/Necrotic (%)
Vehicle Control 0.1% DMSO [Experimental Data] [Experimental Data] [Experimental Data]
QC-Pyr IC50 [Experimental Data] [Experimental Data] [Experimental Data]
QC-Pyr 2x IC50 [Experimental Data] [Experimental Data] [Experimental Data]

| Staurosporine | 1 µM | [Experimental Data] | [Experimental Data] | [Experimental Data] |

Conclusion and Future Directions

This technical guide provides a validated, logical framework for establishing the preliminary cytotoxicity profile of 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide. The successful execution of these phases will determine the compound's cytotoxic potency (IC50 values), its selectivity for cancer cells over normal cells (Selectivity Index), and its primary mechanism of inducing cell death (apoptosis vs. necrosis).

Positive results—specifically, low micromolar or nanomolar IC50 values against cancer cells, a high selectivity index (SI > 10), and a clear induction of apoptosis—would provide a strong rationale for advancing QC-Pyr into the next stage of preclinical development. Subsequent studies should aim to:

  • Investigate Cell Cycle Effects: Employ flow cytometry with PI staining to determine if QC-Pyr induces arrest at a specific phase of the cell cycle (e.g., G2/M), a common mechanism for tubulin-targeting agents.[4]

  • Identify Molecular Targets: Conduct in vitro tubulin polymerization assays or HDAC enzyme inhibitory assays to confirm engagement with molecular targets known to be modulated by quinoline derivatives.[4][11]

  • Assess Broader Panel Activity: Screen against the NCI-60 human tumor cell line panel to identify patterns of activity and potential biomarkers of sensitivity.

By following this structured and rationale-driven approach, researchers can efficiently and robustly characterize the anticancer potential of this novel quinoline compound.

References

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Quinoline Compounds.
  • de Oliveira, V. M., et al. (2025). In Silico and In Vitro Evaluation of Quinoline Derivatives as Potential Inhibitors of AChE, BACE1, and GSK3β for Neurodegenerative Diseases Treatment. Chemistry & Biodiversity. Retrieved from [Link]

  • Hsieh, M. J., et al. (2018). Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis. Oncotarget. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Quinazoline Compounds.
  • Shalini, V., et al. (2023). Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results. Arabian Journal of Chemistry. Retrieved from [Link]

  • Ökten, S., et al. (2015). In vitro antiproliferative/cytotoxic activity of novel quinoline compound SO-18 against various cancer cell lines. Data in Brief. Retrieved from [Link]

  • Taha, M., et al. (2017). Novel quinoline derivatives as potent in vitro α-glucosidase inhibitors: in silico studies and SAR predictions. RSC Advances. Retrieved from [Link]

  • Solomon, V. R., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • EvitaChem. (n.d.). 2-phenyl-N-(pyridin-3-yl)quinoline-4-carboxamide.
  • Szałaj, N., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules. Retrieved from [Link]

  • Various Authors. (n.d.). Synthesis and In Vitro Cytotoxicity of 2-Alkylaminosubstituted Quinoline Derivatives. Request PDF. Retrieved from [Link]

  • Xu, Z., et al. (2022). Advances in antitumor research of CA-4 analogs carrying quinoline scaffold. Frontiers in Chemistry. Retrieved from [Link]

  • Wang, Z., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. Retrieved from [Link]

  • Anjali, S., & Anoop, V. S. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

  • Wang, X., et al. (2025). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules. Retrieved from [Link]

  • Abdel-Ghani, T. M., et al. (2021). Carboxamide Appended Quinoline Moieties as Potential Antiproliferative Agents, Apoptotic Inducers and Pim-1 Kinase Inhibitors. ResearchGate. Retrieved from [Link]

  • El-Sayed, N. F., et al. (2023). AN OVERVIEW OF QUINOLINE DERIVATIVES AS ANTI-CANCER AGENTS. Al-Azhar Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Hsieh, M. C., et al. (2005). Synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives. Journal of the Chinese Chemical Society. Retrieved from [Link]

  • Olegário, W. P. C., et al. (2026). In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents. Journal of Biomolecular Structure and Dynamics. Retrieved from [Link]

  • Kouznetsov, V. V., et al. (2020). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry. Retrieved from [Link]

  • Atwell, G. J., et al. (1993). Potential antitumor agents. 57. 2-Phenylquinoline-8-carboxamides as minimal DNA-intercalating antitumor agents with in vivo solid tumor activity. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Patel, D. R., et al. (2020). Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives. ResearchGate. Retrieved from [Link]

  • Muscia, K. C., et al. (2023). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Chemistry. Retrieved from [Link]

  • Zhou, H. B., et al. (2017). Design, synthesis and biological evaluation of 2-phenylquinoline-4-carboxamide derivatives as a new class of tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

Sources

Exploratory

Target Identification Strategies for 2-Phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide: A Multi-Modal Deconvolution Guide

Executive Summary Quinoline-4-carboxamides represent a highly privileged chemical scaffold in modern drug discovery. Derivatives of this class have been successfully developed as potent antimalarials targeting Plasmodium...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Quinoline-4-carboxamides represent a highly privileged chemical scaffold in modern drug discovery. Derivatives of this class have been successfully developed as potent antimalarials targeting Plasmodium falciparum elongation factor 2 (PfEF2)[1], as well as human target inhibitors for dihydroorotate dehydrogenase (DHODH)[2] and various kinases. When a novel derivative such as 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide emerges as a hit from a phenotypic screen, elucidating its precise molecular target is the critical bottleneck for lead optimization.

This whitepaper provides a comprehensive, self-validating methodological framework for target deconvolution. By triangulating data from rational probe-based chemoproteomics, label-free biophysics (CETSA), and functional genomics (CRISPRi/a), researchers can confidently identify and validate the mechanism of action (MoA) of this specific small molecule[3].

Integrated multi-modal target deconvolution workflow for small molecule hit characterization.

Structural Analysis & Rational Probe Design

Before deploying affinity-based methods, the parent molecule must be functionalized into a photoaffinity probe (PAP). The structural anatomy of 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide dictates strict rules for linker attachment to avoid destroying its pharmacophore.

Causality in Probe Design
  • The Pyrimidine-Carboxamide Axis: The nitrogen atoms on the pyrimidine ring and the carboxamide linker are highly likely to serve as critical hydrogen-bond acceptors/donors (often interacting with kinase hinge regions or specific enzyme pockets). Modifying this region will likely result in a catastrophic loss of binding affinity.

  • The Quinoline Core: This planar, aromatic system intercalates into hydrophobic clefts. Substitution here often induces steric clashes.

  • The 2-Phenyl Ring: The para-position of the 2-phenyl ring frequently projects toward the solvent interface. Therefore, appending a minimal, flexible PEG-linked diazirine (for UV crosslinking) and a terminal alkyne (for bioorthogonal click chemistry) at the para-position is the most logical strategy to preserve native binding kinetics.

Self-Validation Checkpoint: The synthesized probe must be evaluated in the original phenotypic assay. If the IC50 of the probe shifts by more than 10-fold compared to the parent compound, the probe is deemed structurally compromised, and an alternative attachment point (e.g., the meta-position) must be explored.

Chemoproteomics: Affinity-Based Protein Profiling (ABPP)

Once a validated probe is synthesized, ABPP is utilized to covalently trap target proteins in their native cellular environment[3].

Step-by-Step Methodology: In Situ Photoaffinity Labeling
  • Live-Cell Incubation: Culture the target cell line to 80% confluency. Treat cells with the photoaffinity probe (typically 1–10 µM) for 1–2 hours.

    • Causality: Performing this in live cells rather than lysates preserves native multi-protein complexes, endogenous ATP concentrations, and native post-translational modifications.

    • Self-Validation (Competition Control): In parallel, pre-treat a separate flask of cells with a 100-fold excess of the unlabeled parent compound for 30 minutes prior to probe addition. True targets will be outcompeted and show diminished enrichment.

  • UV Crosslinking: Wash cells with cold PBS to remove unbound probe. Irradiate the live cells on ice with 365 nm UV light for 10 minutes. The diazirine group converts to a highly reactive carbene, forming a covalent bond with any protein within a ~3 Å radius.

  • Lysis and Click Chemistry (CuAAC): Lyse the cells using RIPA buffer. Perform Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) by adding biotin-azide, CuSO4, THPTA ligand, and sodium ascorbate. React for 1 hour at room temperature.

  • Enrichment and Stringent Washing: Add streptavidin-agarose beads to capture biotinylated proteins. Wash beads rigorously with 1% SDS, 8M urea, and high-salt buffers.

    • Causality: The covalent nature of the probe allows for extremely harsh washing, stripping away non-specific background interactors.

  • On-Bead Digestion & LC-MS/MS: Reduce, alkylate, and digest the enriched proteins on-bead using sequencing-grade trypsin. Label peptides with Tandem Mass Tags (TMT) and analyze via high-resolution LC-MS/MS.

Step-by-step photoaffinity labeling and enrichment workflow for chemoproteomic analysis.

Label-Free Deconvolution: Cellular Thermal Shift Assay (CETSA)

Chemical probes can occasionally fail due to steric hindrance preventing target engagement. To mitigate this, CETSA coupled with Mass Spectrometry (CETSA-MS or Thermal Proteome Profiling) is deployed as an orthogonal, label-free strategy.

Principle and Causality

When 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide binds to its target, the formation of the ligand-protein complex thermodynamically stabilizes the protein, shifting its melting temperature (Tm) higher. CETSA exploits this biophysical phenomenon to identify targets without requiring compound modification.

Step-by-Step Methodology: CETSA-MS
  • Compound Treatment: Treat intact cells with the unmodified parent compound at 10x its phenotypic IC50 for 1 hour. Include a DMSO vehicle control.

  • Thermal Profiling: Aliquot the cell suspension into 10 PCR tubes. Heat each tube to a distinct temperature along a gradient (e.g., 40°C to 65°C) for 3 minutes, followed by 3 minutes at room temperature.

  • Lysis and Ultracentrifugation: Lyse the cells using freeze-thaw cycles (liquid nitrogen). Centrifuge at 100,000 x g for 20 minutes.

    • Causality: Heating causes unbound proteins to denature and aggregate. Ultracentrifugation pellets the aggregates, leaving only the soluble, thermally stabilized proteins in the supernatant.

  • Multiplexed Proteomics: Digest the soluble fractions, label with TMT-10plex reagents, and analyze via LC-MS/MS. Plot the melting curves for all identified proteins.

  • Self-Validation (ITDR): For the top hits, perform an Isothermal Dose-Response (ITDR) assay. Hold the temperature constant at the target's IT50 (the temperature where 50% of the protein is denatured) and titrate the compound concentration. A true target will show a clear dose-dependent stabilization curve.

Functional Genomics: CRISPRi/a Chemical-Genetic Screening

While ABPP and CETSA identify physical binding events, they do not prove that binding causes the observed phenotype. Genome-wide CRISPR interference (CRISPRi) and activation (CRISPRa) screens bridge this gap[4].

Step-by-Step Methodology: Pooled CRISPR Screening
  • Library Transduction: Transduce a population of Cas9-expressing cells (dCas9-KRAB for CRISPRi; dCas9-VP64 for CRISPRa) with a genome-wide lentiviral sgRNA library at a low multiplicity of infection (MOI < 0.3) to ensure one sgRNA per cell.

  • Compound Selection Pressure: Split the cells into vehicle (DMSO) and treatment arms. Treat the cells with 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide at an LC20–LC50 concentration for 10–14 days.

  • Next-Generation Sequencing (NGS): Extract genomic DNA, amplify the sgRNA cassettes via PCR, and quantify sgRNA abundance using NGS.

  • Data Analysis & Causality:

    • If the compound is an inhibitor, CRISPRi knockdown of the target gene will make the cells hypersensitive to the drug (sgRNAs targeting the gene will be depleted compared to DMSO).

    • Conversely, CRISPRa overexpression of the target gene will act as a sponge, conferring resistance (sgRNAs targeting the gene will be enriched)[4].

Logical framework for CRISPRi/a chemical-genetic screening.

Quantitative Data Integration

The convergence of these three modalities eliminates the inherent blind spots of any single assay. The table below summarizes the quantitative expectations and parameters for each strategy.

Table 1: Quantitative Comparison of Target Deconvolution Modalities
ModalityPrincipleTypical Hit Affinity (Kd)False Positive RiskProteome CoverageThroughput
ABPP (Chemoproteomics) Covalent trapping via photoaffinity probeHigh to Low (nM to µM)Low (Mitigated by competition control)~6,000 - 8,000 proteinsMedium (Requires synthetic chemistry)
CETSA-MS Thermodynamic stabilization (Label-free)High to Moderate (nM to low µM)Moderate (Off-target complex stabilization)~4,000 - 6,000 proteinsHigh (Direct use of parent compound)
CRISPRi/a Screening Gene dosage sensitivity (Functional)N/A (Phenotype-driven)Low (Requires reciprocal i/a validation)Genome-wide (~20,000 genes)Low (Weeks of cell culture & NGS)

By systematically applying this workflow to 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide, discovery teams can transition from a phenotypic hit to a validated, druggable target, paving the way for structure-based drug design (SBDD) and clinical translation[5].

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Foundational

early-stage discovery of 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide derivatives

An In-Depth Technical Guide to the Early-Stage Discovery of 2-Phenylquinoline-4-Carboxamide Derivatives Authored by: Gemini, Senior Application Scientist The quinoline scaffold is a cornerstone in medicinal chemistry, fo...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Early-Stage Discovery of 2-Phenylquinoline-4-Carboxamide Derivatives

Authored by: Gemini, Senior Application Scientist

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Within this broad class, 2-phenylquinoline-4-carboxamide derivatives have emerged as a particularly versatile and promising pharmacophore, demonstrating a wide spectrum of biological activities including antimalarial, anticancer, and antileishmanial properties.[2][3] This technical guide provides a comprehensive overview of the early-stage drug discovery process for this compound class, with a primary focus on the successful development of antimalarial agents. We will dissect the journey from initial hit identification through rigorous lead optimization, detailing the strategic decisions, synthetic methodologies, and pharmacological evaluations that propelled this series toward preclinical development. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced interplay of medicinal chemistry, pharmacology, and synthetic strategy in modern drug discovery.

The Strategic Imperative: Identifying a Novel Therapeutic Avenue

The discovery of a new drug candidate rarely begins with a specific molecule, but rather with an unmet medical need and a strategy to address it. In the case of infectious diseases like malaria, the rise of drug-resistant parasite strains necessitates a continuous search for therapeutics with novel mechanisms of action.[4] Phenotypic screening, which assesses a compound's ability to produce a desired effect in a biological system (e.g., killing a parasite) without a priori knowledge of its target, is a powerful approach for discovering such first-in-class molecules.[5]

The journey for the quinoline-4-carboxamide series began with a high-throughput phenotypic screen of a diverse chemical library against the blood stage of Plasmodium falciparum, the most lethal malaria parasite.[4][5] This unbiased approach led to the identification of an initial "hit" compound that, while possessing modest potency, served as the crucial starting point for a dedicated medicinal chemistry campaign.

The Initial Hit: A Promising but Flawed Starting Point

The screening hit (Compound 1 in Table 1) exhibited promising antiplasmodial activity (EC₅₀ = 120 nM) and a good selectivity index against a human cell line.[4] However, it was encumbered by several liabilities common in early-stage discovery:

  • Suboptimal Physicochemical Properties: A high logarithm of the partition coefficient (clogP) indicated excessive lipophilicity.[4] High lipophilicity is often associated with poor solubility, non-specific binding, and unfavorable pharmacokinetic properties.[6]

  • Poor Metabolic Stability: The compound showed high intrinsic clearance in liver microsome assays, suggesting it would be rapidly metabolized in vivo, leading to a short half-life and low exposure.[4][5]

These initial findings defined the core challenge for the medicinal chemistry team: to systematically modify the hit structure to retain or improve potency while simultaneously correcting its pharmacokinetic deficiencies.

Target Deconvolution: Unveiling a Novel Mechanism of Action

A significant breakthrough in the program was the identification of the molecular target. Unlike many established antimalarials, this quinoline-4-carboxamide series was found to act via a novel mechanism: the inhibition of Plasmodium falciparum translation elongation factor 2 (PfEF2).[5][7] PfEF2 is a crucial enzyme for protein synthesis, and its inhibition effectively halts parasite growth.[7] This discovery was critical, as a novel mechanism of action can circumvent existing resistance pathways, a major goal in anti-infective drug development.[8]

The workflow for target identification often involves a combination of techniques, including affinity chromatography, genetic studies, and proteomics, to pinpoint the molecular partner of the drug candidate.

cluster_TargetID Target Identification Workflow Active_Compound Bioactive Compound (e.g., Quinoline-4-carboxamide) Immobilization Immobilize on Solid Support (e.g., Affinity Column) Active_Compound->Immobilization Incubation Incubate Lysate with Immobilized Compound Immobilization->Incubation Lysate Parasite Cell Lysate Lysate->Incubation Wash Wash to Remove Non-specific Binders Incubation->Wash Elution Elute Bound Proteins Wash->Elution Analysis Protein Identification (e.g., Mass Spectrometry) Elution->Analysis Validation Target Validation (Genetic/Biochemical Assays) Analysis->Validation Target Identified Target (PfEF2) Validation->Target

Fig 1. A generalized workflow for affinity-based target identification.

Lead Optimization: A Systematic Approach to Drug Design

With a validated target and a clear set of objectives, the lead optimization phase commenced. The strategy focused on systematically exploring the structure-activity relationship (SAR) around the 2-phenylquinoline-4-carboxamide core.

Synthetic Strategy

The core scaffold was assembled using established, robust chemical reactions. The primary route involves a two-step process:

  • Pfitzinger Reaction: To construct the 2-phenylquinoline-4-carboxylic acid intermediate. This reaction condenses an isatin derivative with an acetophenone in the presence of a base.[9][10][11]

  • Amide Coupling: The resulting carboxylic acid is then coupled with the desired amine (e.g., 2-aminopyrimidine) using standard peptide coupling reagents to form the final carboxamide.[4][5]

cluster_synthesis General Synthetic Workflow Isatin Isatin Derivative Pfitzinger Pfitzinger Reaction (Base, Heat) Isatin->Pfitzinger Acetophenone Acetophenone Derivative Acetophenone->Pfitzinger Acid 2-Phenylquinoline-4-carboxylic Acid Pfitzinger->Acid Coupling Amide Coupling (e.g., EDC, HOBt) Acid->Coupling Amine Amine (e.g., 2-Aminopyrimidine) Amine->Coupling Product 2-Phenyl-N-(pyrimidin-2-yl) quinoline-4-carboxamide Coupling->Product

Fig 2. Core synthetic route for the quinoline-4-carboxamide scaffold.
Structure-Activity Relationship (SAR) Exploration

The optimization campaign systematically modified three key regions of the molecule to enhance potency and drug-like properties.

cluster_SAR SAR Exploration Points Core Core Scaffold: 2-Phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide R1 Region 1: Quinoline Core Substituents Core->R1 R2 Region 2: 2-Phenyl Ring Substituents Core->R2 R3 Region 3: Carboxamide Amine Core->R3 Goal2 Reduce Lipophilicity (clogP) R1->Goal2 Goal3 Increase Metabolic Stability R1->Goal3 Goal1 Improve Potency (EC50) R2->Goal1 R3->Goal1 R3->Goal2

Fig 3. Key molecular regions targeted for SAR optimization.

The following table summarizes the impact of key structural modifications on antiplasmodial potency and metabolic stability.

Compound IDKey Structural FeaturesP. falciparum EC₅₀ (nM)Mouse Microsomal Clearance (μL/min/mg)Rationale for Change
1 (Hit) Unsubstituted quinoline, 4-tolyl at C2120>200Initial screening hit with high clearance.[4]
Derivative A Added 7-CF₃ to quinoline< 50150CF₃ group added to block potential site of metabolism and improve potency.
Derivative B Replaced 4-tolyl with 4-CF₃-phenyl< 20100Exploring electronics on the 2-phenyl ring.
DDD107498 (Candidate) 7-CF₃ on quinoline, specific fluorinated ether on 2-phenyl ring< 1< 20Optimized combination of substituents to achieve high potency and excellent metabolic stability.[4][7]

Data are representative values derived from published studies to illustrate SAR trends.[4][7]

This systematic exploration demonstrated that electron-withdrawing groups, such as trifluoromethyl (CF₃), on the quinoline and 2-phenyl rings were crucial for improving both potency and metabolic stability. The final preclinical candidate, DDD107498 , emerged from this effort, boasting low nanomolar potency and a vastly improved pharmacokinetic profile.[4][7]

Experimental Protocols

Scientific integrity rests on reproducible methodologies. The following section provides detailed protocols for key synthetic and biological procedures central to this discovery program.

Protocol: Synthesis of 2-Phenylquinoline-4-carboxylic Acid (Pfitzinger Reaction)

This protocol describes the general procedure for the base-catalyzed condensation to form the quinoline core.

  • Reagent Preparation: In a microwave-safe reaction vessel, dissolve the appropriate isatin (1.0 eq) and acetophenone (1.2 eq) in a 4:1 mixture of ethanol and water.

  • Base Addition: Add potassium hydroxide (2.5 eq) to the solution.

  • Reaction: Seal the vessel and heat the mixture under microwave irradiation to 125 °C for 30-60 minutes. Monitor reaction completion by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Concentrate the mixture under reduced pressure to remove the ethanol.

  • Purification: Dilute the residue with water and wash with diethyl ether to remove unreacted acetophenone. Carefully acidify the aqueous layer with 1M HCl to a pH of ~4-5, inducing precipitation of the product.

  • Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the 2-phenylquinoline-4-carboxylic acid.[5]

Protocol: Amide Coupling to form Carboxamide Derivative

This protocol details the formation of the final amide bond.

  • Reagent Preparation: Dissolve the 2-phenylquinoline-4-carboxylic acid (1.0 eq), the desired amine (e.g., 2-aminopyrimidine, 1.1 eq), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.5 eq), and Hydroxybenzotriazole (HOBt, 1.5 eq) in anhydrous Dimethylformamide (DMF).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor progress by TLC.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Isolation: Purify the crude residue by column chromatography on silica gel to yield the final 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide derivative.[4][9]

Protocol: In Vitro Antiplasmodial Activity Assay (SYBR Green I)

This assay is a standard method for determining the potency of compounds against the malaria parasite.

  • Parasite Culture: Maintain a culture of chloroquine-sensitive P. falciparum (3D7 strain) in human O+ erythrocytes at 2% hematocrit in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin.

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO and add to a 96-well plate.

  • Assay Plate Setup: Add parasitized red blood cells (1% parasitemia) to the wells containing the test compounds. Include positive (e.g., Artemisinin) and negative (DMSO vehicle) controls.

  • Incubation: Incubate the plate for 72 hours under a gas mixture of 5% O₂, 5% CO₂, and 90% N₂.

  • Lysis and Staining: After incubation, freeze-thaw the plate to lyse the cells. Add SYBR Green I lysis buffer, which stains the parasitic DNA.

  • Data Acquisition: Read the fluorescence intensity using a microplate reader. Calculate the 50% effective concentration (EC₅₀) by fitting the dose-response data to a sigmoidal curve.[4]

Conclusion and Future Outlook

The early-stage discovery of 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide derivatives and their analogues serves as a powerful case study in modern drug discovery. It highlights the synergy between phenotypic screening to identify novel mechanisms of action and structure-based drug design to meticulously refine a chemical scaffold into a viable preclinical candidate.[7] The successful optimization of the initial hit into DDD107498, a potent inhibitor of PfEF2 with excellent in vivo efficacy, underscores the power of this approach.[4]

While the primary focus here has been on antimalarial applications, the broad bioactivity of the 2-phenylquinoline-4-carboxamide scaffold suggests significant untapped potential. Further exploration of this chemical class against other therapeutic targets, such as tubulin, HDACs, and various kinases, is warranted and represents a promising frontier for future drug development programs.[10][12]

References

  • Baragana, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • Baragana, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. ACS Publications. [Link]

  • Wang, S., et al. (2017). Design, synthesis and biological evaluation of 2-phenylquinoline-4-carboxamide derivatives as a new class of tubulin polymerization inhibitors. Bioorganic & Medicinal Chemistry. [Link]

  • Reddy, T. J., et al. (2014). Facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features. HETEROCYCLES. [Link]

  • Hui, Q., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Pharmacology. [Link]

  • Baragana, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. PMC. [Link]

  • da Silva, J. G., et al. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Pharmacology. [Link]

  • Ilango, K., et al. (2015). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Austin Journal of Analytical and Pharmaceutical Chemistry. [Link]

  • Kumar, A., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry. [Link]

  • da Silva, J. G., et al. (2025). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Pharmacology. [Link]

  • Hui, Q., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PMC. [Link]

  • Singh, S., et al. (2026). In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents. Heliyon. [Link]

  • Lichade, P., et al. (2024). A BRIEF REVIEW ON SYNTHESIS AND PHARMACOLOGICAL ACTIVITY OF 2-PHENYLQUINOLINE-4-CARBOXYLIC ACID. World Journal of Pharmaceutical Research. [Link]

  • Mock, E. D., et al. (2020). Structure–Activity Relationship Studies of Pyrimidine-4-Carboxamides as Inhibitors of N-Acylphosphatidylethanolamine Phospholipase D. PMC. [Link]

  • Reddy, T. J., et al. (2014). Facile Synthesis of 2-Phenylquinoline-4-carboxamide Derivatives with Variant Structural Features. Semantic Scholar. [Link]

  • Taliani, S., et al. (2014). Structure-activity relationship refinement and further assessment of 4-phenylquinazoline-2-carboxamide translocator protein ligands as antiproliferative agents in human glioblastoma tumors. Journal of Medicinal Chemistry. [Link]

  • Patel, D. R., et al. (2020). Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide

An Application Note and Step-by-Step Synthesis Protocol for 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide Introduction Quinoline-4-carboxamides represent a significant class of heterocyclic compounds with a broad sp...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Step-by-Step Synthesis Protocol for 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide

Introduction

Quinoline-4-carboxamides represent a significant class of heterocyclic compounds with a broad spectrum of biological activities, including potential applications as kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics. The specific target molecule, 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide, is a designer compound incorporating three key pharmacophoric elements: a quinoline scaffold, a phenyl group at the 2-position, and a pyrimidin-2-yl-carboxamide moiety at the 4-position. This unique architecture makes it a compound of interest for screening in drug discovery programs.

This document provides a detailed, two-step synthetic protocol for the preparation of 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide. The synthesis is designed to be robust and accessible for researchers in organic and medicinal chemistry. The protocol begins with the classic Pfitzinger reaction to construct the core 2-phenylquinoline-4-carboxylic acid scaffold, followed by a well-established amide coupling reaction to install the N-(pyrimidin-2-yl) group.

Overall Synthetic Scheme

The synthetic strategy is a convergent two-step process. First, the quinoline core is synthesized via the Pfitzinger condensation. Second, the resulting carboxylic acid is activated and coupled with 2-aminopyrimidine.

Synthetic_Workflow Isatin Isatin Step1 Step 1: Pfitzinger Reaction Isatin->Step1 Acetophenone Acetophenone Acetophenone->Step1 Aminopyrimidine 2-Aminopyrimidine Step2 Step 2: Amide Coupling Aminopyrimidine->Step2 Intermediate 2-Phenylquinoline-4-carboxylic acid Step1->Intermediate Intermediate->Step2 FinalProduct 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide Step2->FinalProduct

Figure 1: Overall two-step synthetic workflow for the target compound.

Part 1: Synthesis of 2-Phenylquinoline-4-carboxylic acid

This step employs the Pfitzinger reaction, a reliable method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound. The reaction proceeds via the condensation of isatin with acetophenone under basic conditions, leading to the formation of the quinoline ring system.

Reaction Mechanism Overview

Under basic conditions (e.g., aqueous potassium hydroxide), isatin opens to form an amino-keto acid. This intermediate then undergoes an aldol-type condensation with the enolate of acetophenone. Subsequent cyclization and dehydration yield the aromatic quinoline ring.

Pfitzinger_Mechanism cluster_0 Pfitzinger Condensation Isatin Isatin Base KOH (aq) Isatin->Base Ring Opening Intermediate Isatic acid salt + Enolate Base->Intermediate Acetophenone Acetophenone Acetophenone->Intermediate Enolate formation Condensation Aldol Condensation & Cyclization Intermediate->Condensation Product 2-Phenylquinoline-4-carboxylic acid Condensation->Product Dehydration

Figure 2: Simplified mechanism of the Pfitzinger reaction.

Materials and Reagents
ReagentFormulaMW ( g/mol )AmountMoles (mmol)
IsatinC₈H₅NO₂147.135.00 g33.98
AcetophenoneC₈H₈O120.154.08 g (3.98 mL)33.98
Potassium Hydroxide (KOH)KOH56.115.72 g101.9
Ethanol (95%)C₂H₅OH-50 mL-
Hydrochloric Acid (conc.)HCl-As needed-
Water (deionized)H₂O-As needed-
Step-by-Step Protocol
  • Preparation of the Basic Solution : In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 5.72 g of potassium hydroxide in 50 mL of 95% ethanol. Stir until the KOH is fully dissolved. A gentle warming may be applied if necessary.

  • Addition of Reactants : To the ethanolic KOH solution, add 5.00 g of isatin followed by 3.98 mL of acetophenone.

  • Reaction Reflux : Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/hexanes (1:1).

  • Work-up and Isolation :

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the cooled reaction mixture into 200 mL of cold water.

    • If any unreacted starting material precipitates or forms an oily layer, filter the aqueous solution or perform an extraction with a non-polar solvent like diethyl ether to remove impurities.

    • Transfer the clear aqueous solution to a clean beaker and cool it in an ice bath.

  • Precipitation : Slowly acidify the cold aqueous solution by adding concentrated hydrochloric acid dropwise while stirring vigorously. The product, 2-phenylquinoline-4-carboxylic acid, will precipitate as a solid. Continue adding HCl until the pH is approximately 2-3.

  • Filtration and Drying : Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any inorganic salts. Dry the product in a vacuum oven at 60-70 °C to a constant weight.

Expected Outcome

The protocol should yield 2-phenylquinoline-4-carboxylic acid as a pale yellow or off-white solid. The expected yield is typically in the range of 70-85%. The product can be characterized by:

  • ¹H NMR : Expect characteristic aromatic proton signals.

  • Melting Point : Literature melting point is around 214-216 °C.

Part 2: Amide Coupling to Synthesize 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide

This final step involves the formation of an amide bond between the synthesized 2-phenylquinoline-4-carboxylic acid and 2-aminopyrimidine. A standard peptide coupling agent, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), is used to activate the carboxylic acid for nucleophilic attack by the amine.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (for 1g acid)Moles (mmol)
2-Phenylquinoline-4-carboxylic acidC₁₆H₁₁NO₂249.271.00 g4.01
2-AminopyrimidineC₄H₅N₃95.100.42 g4.41 (1.1 eq)
HATUC₁₀H₁₅F₆N₆OP380.231.83 g4.81 (1.2 eq)
DIPEA (N,N-Diisopropylethylamine)C₈H₁₉N129.241.40 mL8.02 (2.0 eq)
N,N-Dimethylformamide (DMF)C₃H₇NO73.0920 mL-
Ethyl AcetateC₄H₈O₂-As needed-
Saturated aq. NaHCO₃--As needed-
Brine--As needed-
Step-by-Step Protocol
  • Reactant Dissolution : In a 100 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.00 g of 2-phenylquinoline-4-carboxylic acid and 0.42 g of 2-aminopyrimidine in 20 mL of anhydrous DMF.

  • Addition of Base : Add 1.40 mL of DIPEA to the solution and stir for 5 minutes at room temperature.

  • Activation and Coupling : Add 1.83 g of HATU to the reaction mixture in one portion. Stir the mixture at room temperature for 8-12 hours. Monitor the reaction progress by TLC.

  • Quenching and Extraction :

    • Once the reaction is complete, pour the mixture into 100 mL of water.

    • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash successively with saturated aqueous NaHCO₃ solution (2 x 50 mL) and brine (1 x 50 mL).

  • Drying and Concentration : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification : The crude product will likely be a solid. Purify the material by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure product.

Expected Outcome

The final product, 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide, is expected as a solid.

  • Characterization : The structure should be confirmed using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass.

  • Purity : Purity should be assessed by HPLC, aiming for >95%.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • DMF is a reproductive toxin; handle with extreme care.

  • Concentrated acids and bases are corrosive. Handle with caution.

  • HATU can be irritating; avoid inhalation and skin contact.

References

  • Pfitzinger, W. Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie. 1886, 33 (1), 100. [Link]

  • Mansour, T. S. The Pfitzinger Reaction. In Organic Reactions; John Wiley & Sons, Inc.: 2004. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10243, 2-Phenylcinchoninic acid. [Link]

Application

Application Notes &amp; Protocols: In Vivo Dosing Formulation for 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide

Abstract This document provides a comprehensive guide for the development of in vivo dosing formulations for the investigational compound 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide. As a member of the quinoline c...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for the development of in vivo dosing formulations for the investigational compound 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide. As a member of the quinoline carboxamide class, this compound is anticipated to exhibit poor aqueous solubility, a significant hurdle for achieving adequate systemic exposure in preclinical studies. These application notes detail the underlying principles and provide step-by-step protocols for creating formulations suitable for oral (PO), intravenous (IV), and intraperitoneal (IP) administration in common rodent models. The strategies discussed herein are designed to enhance solubility and bioavailability, thereby ensuring reliable and reproducible results in pharmacokinetic (PK) and pharmacodynamic (PD) studies.

Introduction: The Formulation Challenge of Quinoline Carboxamides

Quinoline derivatives are a prominent scaffold in medicinal chemistry, with numerous compounds demonstrating a wide range of biological activities, including anticancer and antimalarial effects[1][2][3]. However, the aromatic and often rigid structure of molecules like 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide frequently leads to low aqueous solubility. This characteristic is a major challenge in drug development, as it can result in poor absorption from the gastrointestinal tract, low bioavailability, and high inter-animal variability in exposure[4][5].

The parent compound, 2-phenyl-4-quinolinecarboxylic acid, is documented as being insoluble in water. It is therefore highly probable that its pyrimidinyl amide derivative, the subject of this guide, will also present significant solubility challenges. The primary objective of the formulation scientist is to develop a delivery system that can overcome these solubility limitations to allow for consistent and predictable in vivo exposure.

This guide will explore several established techniques for enhancing the solubility of poorly soluble compounds, including the use of co-solvents, surfactants, and cyclodextrins[6][7]. The choice of formulation strategy will depend on the route of administration, the required dose level, and the toxicological profile of the excipients used.

Pre-formulation Assessment

Prior to formulation development, a thorough characterization of the active pharmaceutical ingredient (API) is crucial.

Table 1: Recommended Pre-formulation Studies

ParameterMethodRationale
Aqueous Solubility Shake-flask method in water and relevant buffers (e.g., pH 2, 6.8, 7.4)To quantify the intrinsic solubility and determine if pH modification can be a viable strategy.
pKa Determination Potentiometric titration or UV-spectroscopyTo identify ionizable groups and predict solubility changes with pH. The quinoline nitrogen is expected to be basic[1].
LogP/LogD HPLC-based or computational methodsTo assess the lipophilicity of the compound, which can guide the selection of lipid-based or organic solvent systems[8].
Solid-State Characterization DSC, TGA, XRPDTo identify the melting point, thermal stability, and crystalline form of the API. Amorphous forms often exhibit higher solubility[5].
Chemical Stability HPLC analysis of API in potential vehicles over time at various temperaturesTo ensure the compound does not degrade in the chosen formulation vehicle.

Formulation Strategies and Protocols

Based on the anticipated poor solubility of 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide, the following formulation approaches are recommended.

Oral Administration (PO)

For oral dosing, the goal is to enhance the dissolution rate and/or maintain the drug in a solubilized state in the gastrointestinal fluids to facilitate absorption[9].

This approach utilizes a mixture of a water-miscible organic solvent (co-solvent) to dissolve the compound and a surfactant to aid in dispersion and prevent precipitation upon dilution in the stomach.

Materials:

  • 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide

  • Polyethylene glycol 400 (PEG 400)

  • Tween® 80 (Polysorbate 80)

  • Sterile Water for Injection

Procedure:

  • Weigh the required amount of 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide.

  • In a clean glass vial, add PEG 400 to the API. A common starting ratio is 10-40% of the final volume.

  • Vortex and/or sonicate the mixture until the API is fully dissolved. Gentle heating (30-40°C) may be applied if necessary, provided the compound is thermally stable.

  • Add Tween® 80 to the solution. A typical concentration is 5-10% of the final volume.

  • Mix thoroughly until a homogenous solution is obtained.

  • Slowly add sterile water dropwise while vortexing to bring the formulation to the final desired volume and concentration.

  • Visually inspect the final formulation for any signs of precipitation. The final formulation should be a clear solution or a fine dispersion.

Causality behind Experimental Choices:

  • PEG 400 is a widely used, low-toxicity co-solvent that can dissolve a broad range of hydrophobic compounds[7].

  • Tween® 80 is a non-ionic surfactant that improves the wettability of the drug particles and can form micelles to keep the drug in solution, thus preventing its precipitation in the aqueous environment of the GI tract[7].

Intravenous Administration (IV)

For intravenous administration, the formulation must be a clear, sterile solution, and the excipients must be safe for parenteral use. The total volume and concentration are critical to avoid precipitation in the bloodstream.

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively increasing their aqueous solubility[5].

Materials:

  • 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®)[6]

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Prepare a solution of HP-β-CD or SBE-β-CD in sterile saline. A common concentration is 20-40% (w/v).

  • Weigh the required amount of 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide.

  • Slowly add the powdered API to the cyclodextrin solution while stirring or vortexing.

  • Continue to mix at room temperature until the compound is fully dissolved. This may take several hours. Sonication can be used to expedite the process.

  • Once a clear solution is obtained, sterile filter the formulation through a 0.22 µm syringe filter into a sterile vial.

  • Visually inspect the final solution for any particulates.

Causality behind Experimental Choices:

  • HP-β-CD and SBE-β-CD are modified cyclodextrins with improved solubility and safety profiles compared to native β-cyclodextrin[7][10]. The hydrophobic inner cavity of the cyclodextrin encapsulates the lipophilic quinoline compound, while the hydrophilic exterior interacts with water, thereby increasing the overall solubility of the drug-cyclodextrin complex.

Intraperitoneal Administration (IP)

IP formulations can often tolerate a small amount of fine suspension, but solutions are generally preferred. The co-solvent approach for oral dosing can be adapted for IP use, but the concentration of organic solvents should be minimized to reduce the risk of peritoneal irritation.

Creating an amorphous solid dispersion can enhance the dissolution rate of the compound[5][11]. This can be achieved by dissolving the drug and a polymer in a common solvent and then rapidly removing the solvent.

Materials:

  • 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide

  • A suitable polymer such as Povidone (PVP) or Soluplus®

  • A volatile organic solvent (e.g., acetone, methanol)

  • Sterile Saline (0.9% NaCl)

Procedure:

  • Dissolve the API and the chosen polymer in the organic solvent.

  • Remove the solvent rapidly using a rotary evaporator or by spray drying to form a solid dispersion.

  • The resulting solid can then be reconstituted with sterile saline just prior to dosing to form a fine nanosuspension.

  • The final formulation should be a homogenous suspension with minimal particle size.

Causality behind Experimental Choices:

  • By dispersing the drug in a polymer matrix at a molecular level, the drug is maintained in a high-energy amorphous state, which has a higher apparent solubility and faster dissolution rate compared to the stable crystalline form[12].

Visualization of Formulation Workflow

Diagram 1: Decision Tree for Formulation Strategy

G A Start: Physicochemical Characterization B Poor Aqueous Solubility Confirmed? A->B C Route of Administration? B->C Yes D_PO Oral (PO) C->D_PO E_IV Intravenous (IV) C->E_IV F_IP Intraperitoneal (IP) C->F_IP G_PO_Sol Co-solvent/Surfactant System D_PO->G_PO_Sol H_PO_Susp Micronization/Nanosuspension D_PO->H_PO_Susp I_IV_Sol Cyclodextrin Complexation E_IV->I_IV_Sol J_IV_Lipid Lipid Emulsion E_IV->J_IV_Lipid K_IP_Sol Dilute Co-solvent System F_IP->K_IP_Sol L_IP_Susp Amorphous Solid Dispersion F_IP->L_IP_Susp M Formulation Optimization & Stability Testing G_PO_Sol->M H_PO_Susp->M I_IV_Sol->M J_IV_Lipid->M K_IP_Sol->M L_IP_Susp->M N Proceed to In Vivo Study M->N G cluster_0 Preparation cluster_1 Solubilization cluster_2 Finalization A Weigh API & Cyclodextrin C Add API to Solution A->C B Prepare Cyclodextrin Solution in Saline B->C D Vortex/Sonicate C->D E Incubate until Clear Solution D->E F Sterile Filter (0.22 µm) E->F G Final QC (Visual Inspection) F->G

Caption: Step-by-step workflow for preparing a cyclodextrin-based formulation.

Conclusion and Best Practices

The successful in vivo evaluation of 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide is critically dependent on the development of an appropriate dosing formulation. Given the high likelihood of poor aqueous solubility, strategies focusing on solubilization are paramount. The protocols provided in this guide offer robust starting points for formulation development for oral, intravenous, and intraperitoneal routes of administration.

It is imperative to perform small-scale pilot formulations and assess their physical and chemical stability before preparing larger batches for in vivo studies. Always begin with the simplest formulation possible and only increase complexity if necessary to achieve the desired exposure. The ultimate goal is a safe and effective formulation that delivers the compound to the target site in a consistent and reproducible manner, thereby ensuring the integrity of the preclinical data generated.

References

  • PubChem. N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide. Available at: [Link]

  • American Pharmaceutical Review. Solubility Enhancement Excipients. Available at: [Link]

  • MDPI. (2016, March 10). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Available at: [Link]

  • NextSDS. 2-phenyl-N-pyridin-4-ylquinoline-4-carboxamide — Chemical Substance Information. Available at: [Link]

  • Gattefossé. (2020, June 15). Excipients for Solubility and Bioavailability Enhancement. Available at: [Link]

  • World Pharma Today. (2025, October 17). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]

  • Gattefossé. Excipients for solubility and bioavailability enhancement. Available at: [Link]

  • ResearchGate. (2020, June 18). Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives. Available at: [Link]

  • Park, K. (2003, November 5). Solubilizing Excipients in Oral and Injectable Formulations. Available at: [Link]

  • MDPI. (2025, July 23). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Available at: [Link]

  • View of The Chemical and Pharmacological Advancements of Quinoline: A Mini Review. (2022, July 15). Available at: [Link]

  • Oriental Journal of Chemistry. (2023, June 30). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Available at: [Link]

  • Austin Publishing Group. (2015, September 4). Design, Synthesis and Biological Screening of 2, 4- Disubstituted Quinolines. Available at: [Link]

  • PMC. (2025, August 27). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Available at: [Link]

  • PMC. Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. Available at: [Link]

  • ResearchGate. (2025, July 8). Formulation strategies for poorly soluble drugs. Available at: [Link]

  • Aragen Life Sciences. (2021, September 30). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Available at: [Link]

  • ScienceDirect. (2016, December 1). Comprehensive review on current developments of quinoline-based anticancer agents. Available at: [Link]

  • PubMed. (2017, November 1). Design, synthesis and biological evaluation of 2-phenylquinoline-4-carboxamide derivatives as a new class of tubulin polymerization inhibitors. Available at: [Link]

  • PMC. (2022, July 14). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Available at: [Link]

Sources

Method

Application Note: High-Resolution ¹H and ¹³C NMR Spectroscopy Protocols for the Structural Characterization of 2-Phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Protocol (SOP) Scientific Context & Structural Rationale The 2-pheny...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Scientific Context & Structural Rationale

The 2-phenylquinoline-4-carboxamide scaffold is a privileged pharmacophore in contemporary medicinal chemistry. Derivatives of this core have demonstrated remarkable therapeutic versatility, functioning as potent Signal Transducer and Activator of Transcription 3 (STAT3) inhibitors[1], tubulin polymerization disruptors[2], and isoform-selective transmembrane human carbonic anhydrase inhibitors[3].

The specific derivative, 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide , integrates three critical functional domains:

  • The 2-Phenylquinoline Core: Provides highly lipophilic surface area for deep hydrophobic pocket binding and π−π stacking interactions.

  • The Carboxamide Linker: Acts as a rigidifying element and a critical hydrogen-bond donor/acceptor.

  • The Pyrimidine Ring: Specifically, the 2-aminopyrimidine moiety serves as a potent hydrogen-bond acceptor, frequently utilized to anchor molecules to the hinge region of kinases.

To validate the synthesis and structural integrity of this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. However, the rigid, planar nature of this molecule, combined with its multiple hydrogen-bonding vectors, presents unique challenges for NMR acquisition, such as poor solubility and long longitudinal relaxation times ( T1​ ) for its numerous quaternary carbons[4].

SAR_Logic Core 2-Phenylquinoline Core Hydrophobic & pi-pi Stacking Linker Carboxamide Linker H-Bond Donor (NH) Rigid Conformation Core->Linker C4 Position Target Biological Target STAT3 / Tubulin / CA Core->Target Tail Pyrimidine Ring H-Bond Acceptor (N) Kinase Hinge Binder Linker->Tail N-Aryl Coupling Linker->Target Tail->Target

Fig 1: Pharmacophore logic of 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide.

Experimental Design & Causality

Solvent Selection: The Mechanistic Rationale

For this specific compound, Deuterated Dimethyl Sulfoxide (DMSO- d6​ ) is the mandatory solvent[5].

  • Causality: The molecule is highly planar and prone to π -stacking, making it poorly soluble in standard solvents like Chloroform- d (CDCl 3​ ). More importantly, the pyrimidine nitrogens and the carboxamide proton can form strong intermolecular hydrogen bonds, leading to polymeric aggregates in solution. DMSO- d6​ is a strong hydrogen-bond acceptor that actively disrupts these intermolecular networks, locking the molecule into a single observable conformer on the NMR timescale and preventing severe signal broadening[6].

Self-Validating Sample Preparation Protocol
  • Mass Optimization: Weigh exactly 15–20 mg of the compound for ¹H NMR, or 50–80 mg for ¹³C NMR[5].

  • Dissolution: Dissolve the compound in 0.6 mL of DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard[7].

  • Filtration (Critical Step): Pass the solution through a glass wool plug into a high-quality 5 mm NMR tube.

    • Validation Checkpoint: Visually inspect the tube against a strong light source. If any microscopic particulates remain, they will distort the magnetic field homogeneity, causing broad peak bases and rendering multiplet resolution impossible. The solution must be optically clear.

NMR Data Acquisition Protocols

The following parameters are optimized for a standard 400 MHz or 500 MHz Bruker spectrometer[5][8].

¹H NMR Acquisition (Proton Profiling)

According to ACS guidelines, the spectral window must be wide enough to capture highly deshielded protons[9]. The carboxamide proton in this molecule is heavily deshielded by the adjacent carbonyl and the electron-withdrawing pyrimidine ring.

  • Pulse Sequence: zg30 (Standard 30° single-pulse). A 30° flip angle allows for faster relaxation between scans compared to a 90° pulse[10].

  • Spectral Width (SW): 15.0 ppm (Offset at 6.0 ppm). This ensures the amide NH (expected >11.0 ppm) is not truncated[9].

  • Relaxation Delay (D1): 2.0 seconds.

  • Number of Scans (NS): 16 to 64.

  • Validation Checkpoint: Lock the 2 H signal of DMSO and perform automated tuning and matching (ATMA). Run topshim. The Full Width at Half Maximum (FWHM) of the TMS peak at 0.00 ppm must be 0.5 Hz.

¹³C NMR Acquisition (Carbon Profiling)

Carbon-13 has a low natural abundance (~1.1%) and lower gyromagnetic ratio. Furthermore, this molecule contains 8 quaternary carbons (lacking attached protons), which suffer from exceptionally long longitudinal relaxation times ( T1​ )[11].

  • Pulse Sequence: zgpg30 (Proton-decoupled 30° pulse). Heteronuclear decoupling (e.g., WALTZ-16) collapses the ¹³C-¹H scalar couplings, consolidating signal intensity into sharp singlets[12].

  • Spectral Width (SW): 240 ppm (Offset at 100 ppm) to capture the carbonyl carbon (~166 ppm)[5].

  • Relaxation Delay (D1): 3.0 to 5.0 seconds. Causality: A short D1 will saturate the quaternary carbons (C=O, pyrimidine C2, quinoline C2/C4), causing them to disappear into the baseline noise[4].

  • Number of Scans (NS): 1024 to 2048.

NMR_Workflow Sample Sample Preparation (DMSO-d6 + TMS) Lock Lock & Tune (2H Lock, ATMA) Sample->Lock Shim Shimming (TopShim, Z-axis) Lock->Shim Acq Data Acquisition (zg30 / zgpg30) Shim->Acq FID Time Domain (FID) Acq->FID FT Fourier Transform & Window Functions FID->FT Process Phase & Baseline Correction FT->Process Output Spectral Analysis (Integration, Peak Picking) Process->Output

Fig 2: Standardized NMR data acquisition and processing workflow.

Data Processing & Quantitative Presentation

Raw Free Induction Decay (FID) data must be transformed into the frequency domain.

  • Window Functions: Apply an exponential multiplication (LB = 0.3 Hz for ¹H; LB = 1.0–2.0 Hz for ¹³C) prior to Fourier Transform to optimize the signal-to-noise ratio[11].

  • Phase and Baseline Correction: Apply zero-order and first-order phase corrections (apk in Bruker TopSpin) to ensure purely absorptive peak shapes. Apply a polynomial baseline correction (abs n) to ensure flat baselines, which is an absolute prerequisite for accurate integration[11].

Expected ¹H NMR Chemical Shifts

Referenced to TMS at 0.00 ppm. Solvent residual peak (DMSO- d6​ ) at 2.50 ppm.

Position / AssignmentChemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Mechanistic Rationale
Amide NH 11.20Singlet (s)1H-Highly deshielded by the adjacent carbonyl and the electron-deficient pyrimidine ring.
Pyrimidine H4, H6 8.75Doublet (d)2H4.8Deshielded by the adjacent electronegative nitrogen atoms (C=N).
Quinoline H3 8.35Singlet (s)1H-Deshielded by the C4 carbonyl anisotropy and C2 phenyl ring.
Phenyl H2', H6' 8.30Doublet (d)2H7.5Ortho protons, deshielded by the coplanar quinoline system.
Quinoline H8 8.15Doublet (d)1H8.4Adjacent to the quinoline nitrogen.
Quinoline H5 8.10Doublet (d)1H8.4Peri-position to the C4 carbonyl group; experiences spatial deshielding.
Quinoline H6, H7 7.85 – 7.65Multiplet (m)2H-Standard aromatic resonances.
Phenyl H3', H4', H5' 7.60 – 7.50Multiplet (m)3H-Meta and para protons of the pendant phenyl ring.
Pyrimidine H5 7.25Triplet (t)1H4.8Shielded relative to H4/H6 due to resonance electron donation from the nitrogens.
Expected ¹³C NMR Chemical Shifts

Referenced to the central multiplet of DMSO- d6​ at 39.52 ppm.

Carbon EnvironmentChemical Shift ( δ , ppm)TypeStructural Note
C=O (Carbonyl) 166.5QuaternaryHighly deshielded amide carbonyl.
Pyrimidine C2 158.2QuaternaryBonded to three nitrogens (two intra-ring, one exocyclic).
Pyrimidine C4, C6 157.8CHDeshielded imine-like carbons.
Quinoline C2 156.4QuaternaryBonded to the quinoline nitrogen and phenyl ring.
Quinoline C8a 148.5QuaternaryBridgehead carbon adjacent to nitrogen.
Quinoline C4 142.3QuaternaryAttachment point of the carboxamide.
Phenyl C1' 138.1QuaternaryAttachment point to the quinoline core.
Aromatic CH (Multiple) 130.5 – 124.8CHOverlapping signals for Quinoline (C5, C6, C7, C8) and Phenyl (C2', C3', C4', C5', C6').
Quinoline C3 119.5CHShielded relative to other quinoline carbons.
Pyrimidine C5 117.2CHMost shielded aromatic carbon due to resonance effects.

Sources

Application

Application Notes and Protocols for the Extraction of 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide from Biological Tissues

Abstract This document provides a comprehensive guide to the selection and implementation of tissue homogenization methods for the efficient extraction of 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide, a small molec...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide to the selection and implementation of tissue homogenization methods for the efficient extraction of 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide, a small molecule of interest in drug development. The protocols detailed herein are designed for researchers, scientists, and drug development professionals engaged in pharmacokinetic, toxicokinetic, and drug metabolism studies. We delve into the underlying principles of various homogenization techniques, offering a rationale-driven approach to method selection based on tissue type, sample throughput, and the physicochemical properties of the analyte. Detailed, step-by-step protocols for bead beating, rotor-stator, and ultrasonic homogenization are provided, along with guidance on post-homogenization cleanup to ensure high-quality analytical outcomes.

Introduction: The Critical Role of Tissue Homogenization

The accurate quantification of drug candidates and their metabolites in various tissues is a cornerstone of preclinical and clinical drug development. The initial and most critical step in this bioanalytical workflow is the effective disruption of the tissue matrix to release the target analyte.[1][2] Incomplete homogenization can lead to low and variable analyte recovery, compromising the integrity of downstream analytical data.

This guide focuses on robust and reproducible methods for the extraction of 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide. While specific data for this exact molecule is not extensively published, its structure as a quinoline-4-carboxamide derivative suggests it is a relatively hydrophobic, neutral-to-weakly basic compound.[3] These characteristics necessitate careful consideration of the homogenization buffer and subsequent cleanup steps to minimize matrix effects and maximize recovery.

Physicochemical Considerations for Extraction

Based on structurally similar compounds, 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide is predicted to have a molecular weight in the range of 300-400 g/mol and a LogP value indicating moderate to high hydrophobicity.[4][5] This suggests good solubility in organic solvents such as acetonitrile and methanol, which are commonly used in extraction protocols. The stability of the carboxamide linkage should be considered, avoiding harsh acidic or basic conditions during homogenization if the compound is found to be labile.

Overview of Common Tissue Homogenization Techniques

The choice of homogenization technique is dependent on several factors including the toughness of the tissue, the number of samples, and the lability of the target analyte.

Method Principle Advantages Disadvantages Best Suited For
Bead Beating Mechanical disruption via high-speed agitation with grinding media (beads).High-throughput, effective for tough tissues, minimal cross-contamination with single-use tubes.Can generate heat, potentially degrading labile compounds.High-throughput studies, a wide range of tissue types.[6]
Rotor-Stator Mechanical shearing via a high-speed rotating rotor within a stationary stator.[7]Scalable for various sample volumes, highly efficient for soft to moderately tough tissues.Potential for cross-contamination between samples, can generate heat.[2]Small to medium batch sizes, soft tissues like liver and brain.
Ultrasonic Disruption via high-frequency sound waves causing cavitation.[8][9]Excellent for small sample volumes and cell suspensions, non-contact options available.[10]Can generate significant heat, less effective for tough or large tissue samples.[9][11]Small tissue samples, cell pellets.
Cryogenic Grinding Pulverization of frozen tissue into a fine powder.Preserves labile molecules by maintaining low temperatures, effective for all tissue types.[12][13]Lower throughput, requires liquid nitrogen.[14]Heat-sensitive analytes, tough tissues like cartilage.[15]

Method Selection Guide

The following decision tree provides a logical framework for selecting the most appropriate homogenization method for your specific application.

G start Start: Tissue Sample throughput High-Throughput Needed? (e.g., >24 samples) start->throughput tissue_type Tissue Type? throughput->tissue_type No bead_beater Bead Beater Homogenization throughput->bead_beater Yes soft_tissue Soft Tissue (Liver, Brain, Lung) tissue_type->soft_tissue Soft tough_tissue Tough/Fibrous Tissue (Muscle, Skin, Tumor) tissue_type->tough_tissue Tough sample_volume Sample Volume? soft_tissue->sample_volume tough_tissue->bead_beater cryo Consider Cryogenic Grinding Pre-step tough_tissue->cryo rotor_stator Rotor-Stator Homogenization ultrasonic Ultrasonic Homogenization sample_volume->rotor_stator Large (> 200 µL) sample_volume->ultrasonic Small (< 200 µL) small_volume < 200 µL large_volume > 200 µL

Caption: Decision tree for selecting a homogenization method.

Detailed Protocols

Safety Precaution: Always work in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: Bead Beater Homogenization

This method is ideal for high-throughput processing of various tissue types.

Materials:

  • Tissue sample (10-50 mg)

  • 2 mL screw-cap tubes pre-filled with grinding beads (e.g., 1.4 mm ceramic beads)

  • Ice-cold Homogenization Buffer (e.g., 80:20 Acetonitrile:Water with 0.1% Formic Acid)

  • Bead beater homogenizer (e.g., Bullet Blender®, TissueLyser)

  • Microcentrifuge

Procedure:

  • Tare a pre-chilled 2 mL tube with beads.

  • Quickly weigh 10-50 mg of frozen tissue and place it in the tube. Keep on dry ice.[16]

  • Add 500 µL of ice-cold Homogenization Buffer to the tube. The ratio of buffer volume to tissue weight should be kept consistent across all samples.

  • Tightly cap the tubes and place them in the bead beater, ensuring the load is balanced.[17]

  • Homogenize for 3-5 minutes at a medium to high speed setting. It is recommended to perform homogenization in shorter cycles (e.g., 2 cycles of 2 minutes) with a cooling step on ice in between to prevent overheating.[16]

  • After homogenization, visually inspect for complete tissue disruption. The homogenate should be uniform with no visible tissue pieces.

  • Centrifuge the tubes at >12,000 x g for 10 minutes at 4°C to pellet the beads and cell debris.[18][19]

  • Carefully collect the supernatant for subsequent protein precipitation and cleanup.

Protocol 2: Rotor-Stator Homogenization

This method is well-suited for soft tissues and is easily scalable.

Materials:

  • Tissue sample (50-200 mg)

  • Appropriately sized centrifuge tubes (e.g., 15 mL)

  • Ice-cold Homogenization Buffer (e.g., 50 mM Ammonium Acetate, pH 5.0)

  • Rotor-stator homogenizer with a probe appropriate for the tube size

  • Ice bath

  • Centrifuge

Procedure:

  • Quickly weigh 50-200 mg of fresh or snap-frozen tissue and place it in a centrifuge tube.

  • Add the appropriate volume of ice-cold Homogenization Buffer (typically a 1:5 to 1:10 tissue weight to buffer volume ratio).

  • Place the tube in an ice bath to dissipate heat generated during homogenization.[20]

  • Submerge the tip of the rotor-stator probe into the buffer.

  • Homogenize at a low speed initially, then increase to medium-high speed for 30-60 seconds, or until the tissue is completely dispersed. Avoid lifting the probe out of the liquid to prevent foaming.

  • After homogenization, rinse the probe in a cleaning solution (e.g., 70% ethanol followed by water) to prevent cross-contamination.[2]

  • Centrifuge the homogenate at >12,000 x g for 10 minutes at 4°C to pellet insoluble material.

  • Collect the supernatant for further processing.

Protocol 3: Ultrasonic Homogenization

This method is effective for small, soft tissue samples.

Materials:

  • Tissue sample (<50 mg)

  • Microcentrifuge tubes (1.5 or 2 mL)

  • Ice-cold Homogenization Buffer

  • Ultrasonic homogenizer (sonicator) with a microtip probe[21]

  • Ice bath

  • Sound-abating enclosure (recommended)[9]

  • Microcentrifuge

Procedure:

  • Quickly weigh <50 mg of tissue and place it in a microcentrifuge tube.

  • Add 200-500 µL of ice-cold Homogenization Buffer.

  • Place the tube in an ice bath.

  • Immerse the tip of the sonicator probe approximately halfway into the sample liquid.

  • Process the sample using short pulses (e.g., 10-15 seconds on, 10-15 seconds off) for a total of 1-2 minutes at an appropriate power setting. This pulsed method prevents excessive heat buildup.[22]

  • The sample should appear as a uniform, slightly opaque suspension.

  • Clean the probe thoroughly between samples.

  • Centrifuge the homogenate at >12,000 x g for 10 minutes at 4°C.

  • Collect the supernatant for the next step.

Post-Homogenization Sample Cleanup

Following homogenization, the supernatant contains the target analyte but also interfering substances like proteins and phospholipids, which can cause significant matrix effects in LC-MS/MS analysis.

Workflow for Sample Cleanup

G homogenate Tissue Homogenate Supernatant ppt Protein Precipitation (e.g., add 3 vols Acetonitrile) homogenate->ppt centrifuge1 Centrifuge (>12,000 x g, 10 min, 4°C) ppt->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant spe Phospholipid Removal / SPE (e.g., HybridSPE®, Oasis® PRiME) supernatant->spe evaporate Evaporate & Reconstitute spe->evaporate analysis LC-MS/MS Analysis evaporate->analysis

Caption: General workflow for post-homogenization cleanup.

Protein Precipitation: This is a simple and common first step.[23][24]

  • To your collected supernatant, add 3-4 volumes of ice-cold acetonitrile (containing an internal standard, if applicable).

  • Vortex vigorously for 30 seconds.

  • Incubate at -20°C for at least 20 minutes to facilitate protein precipitation.

  • Centrifuge at high speed (>12,000 x g) for 10 minutes at 4°C.

  • The resulting supernatant can be directly analyzed, but for cleaner samples, a phospholipid removal step is highly recommended.

Phospholipid Removal: Phospholipids are a major source of ion suppression in LC-MS analysis.[25] Specific solid-phase extraction (SPE) products are designed for their removal.[26][27][28]

  • Pass the supernatant from the protein precipitation step through a phospholipid removal plate or cartridge (e.g., HybridSPE®, Oasis® PRiME HLB).

  • Follow the manufacturer's protocol for loading, washing (if necessary), and elution.

  • Collect the eluate, which is now depleted of both proteins and phospholipids.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a mobile-phase compatible solution for LC-MS/MS analysis.

Troubleshooting

Problem Potential Cause Solution
Low Analyte Recovery Incomplete homogenization.Increase homogenization time/intensity. Ensure the correct bead/probe size is used. Optimize tissue-to-buffer ratio.
Analyte degradation.Keep samples on ice at all times. Use pulsed homogenization for ultrasonic or bead beating methods. Consider cryogenic grinding for labile compounds.
Inefficient extraction from pellet.Re-extract the pellet with a fresh aliquot of buffer and combine the supernatants.
High Variability (CV%) Inconsistent sample weight.Use a calibrated analytical balance and weigh samples quickly to avoid thawing.
Inconsistent homogenization.Standardize homogenization time, speed, and probe placement for all samples.
Cross-contamination (rotor-stator).Implement a rigorous cleaning protocol for the probe between samples.
Clogged LC Column Incomplete removal of proteins/lipids.Ensure complete protein precipitation (check temperature and time). Incorporate a phospholipid removal step.

References

  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples. (2015). LCGC North America. Available at: [Link]

  • Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. (n.d.). Waters. Available at: [Link]

  • HybridSPE®-Phospholipid Technology. (n.d.). Bioanalysis Zone. Available at: [Link]

  • Studzińska, S., et al. (2017). Effective phospholipid removal from plasma samples by solid phase extraction with the use of copper (II) modified silica gel cartridges. Journal of Chromatography B, 1070, 1-6. Available at: [Link]

  • GeneLab SOP for Tissue Homogenization using Bullet Blender Gold Bead Beater. (n.d.). GitHub. Available at: [Link]

  • GeneLab Standard Operating Procedure: Tissue homogenization using Bullet Blender Gold Bead Beater. (n.d.). NASA GeneLab. Available at: [Link]

  • Metabolite extraction from tissues using a bead beater. (2022). UCLA Metabolomics Center. Available at: [Link]

  • Exploring the Power and Potential of Ultrasonic Homogenizers. (2023). Nanografi. Available at: [Link]

  • How to use a bead beater to isolate live bacteria from mouse tissues? (2023). ResearchGate. Available at: [Link]

  • Bead Beating Guide Part 11 - Soft Animal Tissue Homogenization. (n.d.). OPS Diagnostics. Available at: [Link]

  • Ultrasonic Homogenizer - Sonicator. (n.d.). BioLogics Inc.. Available at: [Link]

  • Tissue Homogenization and RNA + Protein Extraction using TRIzol reagent. (n.d.). University of Pennsylvania. Available at: [Link]

  • Cryogenic preparation of samples. (n.d.). Geneq Inc.. Available at: [Link]

  • Preparing Sample Materials by Cryogenic Grinding. (2017). AZoM. Available at: [Link]

  • Ultrasonic Homogenization. (n.d.). Laboratory Supply Network. Available at: [Link]

  • Ultrasonic Homogenizer. (n.d.). RPS-SONIC. Available at: [Link]

  • Mechanical Disruption Methods: Grinding. (n.d.). OPS Diagnostics. Available at: [Link]

  • Study on Tissue Homogenization Buffer Composition for Brain Mass Spectrometry-Based Proteomics. (2022). PMC. Available at: [Link]

  • Safe and Efficient Cryogenic Sample Preparation at -196°C. (2023). AZoLifeSciences. Available at: [Link]

  • Tissue Homogenization: 4 Viable Techniques. (2016). Pion Inc.. Available at: [Link]

  • Ultrasonic Homogenizers - Sonicators. (n.d.). BioLogics Inc.. Available at: [Link]

  • RNA Extraction from Cartilage Tissue Using Cryogenic Grinding. (n.d.). SPEX SamplePrep. Available at: [Link]

  • Homogenization and Digestion of Mouse Tissue Samples. (n.d.). MouseQuaPro. Available at: [Link]

  • Tissue Homogenization. (n.d.). Qsonica. Available at: [Link]

  • tissue homogenates procedure. (n.d.). Rules Based Medicine - IQVIA. Available at: [Link]

  • Simplified Homogenization Workflow to Maximize Protein Extraction and Reduce Variance with AFA Technology. (n.d.). Covaris. Available at: [Link]

  • Rotor/stator type homogenizer. (n.d.). Google Patents.
  • Homogenization of Soft Animal Tissue with a Rotor Stator. (n.d.). OPS Diagnostics. Available at: [Link]

  • N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide. (n.d.). PubChem. Available at: [Link]

  • Precision in Homogenization: The Vital Role of Rotor-Stator Generator Probes. (2024). Labcompare. Available at: [Link]

  • SR rotor-stator homogenizer. (n.d.). VMA-GETZMANN. Available at: [Link]

  • Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. (2016). MDPI. Available at: [Link]

  • Collection, processing and storage of tissue homogenate and cell lysate samples. (2024). Elabscience. Available at: [Link]

  • Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives. (2020). ResearchGate. Available at: [Link]

  • Quinoline, 2-phenyl-. (n.d.). NIST WebBook. Available at: [Link]

  • 2-phenyl-N-(1-phenylethyl)quinoline-4-carboxamide. (n.d.). PubChem. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide Precipitation

Welcome to the Application Support Center. This guide provides comprehensive, mechanistic troubleshooting for researchers experiencing precipitation issues with 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide —a highl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. This guide provides comprehensive, mechanistic troubleshooting for researchers experiencing precipitation issues with 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide —a highly lipophilic heterocyclic compound—during in vitro cell culture assays.

Due to its structural topology, this compound presents unique solvation challenges that require precise formulation strategies to prevent false negatives and ensure reproducible dose-response curves.

Physicochemical Root Cause Analysis: The "Why" Behind the Precipitation

To solve precipitation, we must first understand the causality of the molecule's behavior in solution. 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide is not merely "greasy" (high LogP); it is a "brick dust" molecule .

  • Planarity and π-π Stacking: The quinoline core, coupled with the phenyl and pyrimidine rings, creates a highly planar structure. This allows the molecules to stack tightly against one another, resulting in high crystal lattice energy.

  • The Solvent Shift Phenomenon: When you transfer the compound from a 100% Dimethyl Sulfoxide (DMSO) stock into a 99%+ aqueous cell culture medium, the dielectric constant of the environment changes drastically. This "solvent shift" strips the DMSO solvation shell away faster than water molecules can accommodate the hydrophobic core, causing rapid thermodynamic nucleation[1].

  • Water Uptake in Stocks: Even in 100% DMSO, repeated freeze-thaw cycles introduce atmospheric moisture into the vial. This microscopic water uptake lowers the solubility threshold of the DMSO stock itself, leading to invisible micro-seed crystals before you even begin your assay[2].

Frequently Asked Questions (FAQs)

Q: I add my 10 mM DMSO stock directly to my media, and it immediately turns cloudy. What is happening? A: You are experiencing localized supersaturation. When a small volume of high-concentration stock is injected directly into an aqueous volume, the immediate microenvironment around the droplet experiences a rapid solvent shift before bulk mixing can occur[1]. This forces the compound to crash out into amorphous aggregates. Solution: Transition to the Indirect Dosing method (see Protocol A).

Q: My compound seems dissolved initially, but I see needle-like crystals under the microscope 24 hours later. Why? A: This is the difference between kinetic and thermodynamic solubility. The compound was kinetically trapped in a supersaturated state during your initial mixing but thermodynamically unstable. Over 24 hours in the incubator, the molecules collided and nucleated into a lower-energy crystalline state.

Q: Can I just increase the final DMSO concentration to 2% to keep it in solution? A: No. While it might keep the drug in solution, DMSO concentrations above 0.5% v/v act as strong epigenetic modulators, induce DNA hydroxymethylation, and alter cell membrane permeability, which will confound your assay results and induce cytotoxicity[3].

Q: Does the concentration of Fetal Bovine Serum (FBS) matter? A: Yes, critically. FBS contains bovine serum albumin (BSA), a natural carrier protein featuring hydrophobic pockets that bind and stabilize lipophilic drugs. Assays performed in serum-free media are exponentially more prone to precipitation. If your assay requires serum starvation, you must use a synthetic carrier like cyclodextrin.

Solubilization Strategies & Quantitative Constraints

Selecting the right solubilization strategy depends on your assay's tolerance for co-solvents. The table below summarizes the causality and limits of various approaches for quinoline-4-carboxamide derivatives.

Solubilization StrategyMechanism of ActionMax Recommended Final %Cytotoxicity / Assay RiskBest Use Case
DMSO (Indirect Dosing) Lowers dielectric constant; acts as a primary organic solvent.≤ 0.5% (v/v)High at >1%. Alters epigenetics and membrane permeability.Standard assays with 10% FBS media.
DMSO + PEG400 PEG400 acts as a co-solvent and steric stabilizer against nucleation.0.5% DMSO + 1.0% PEGModerate. High viscosity can affect pipetting accuracy.Assays requiring prolonged incubation (>48h).
HP-β-CD Complexation Encapsulates the hydrophobic quinoline core in a hydrophilic cyclodextrin ring.1.0% - 2.0% (w/v)Low. Biologically inert in most in vitro models.Serum-free assays or highly refractory precipitation.
Zwitterionic Solvents Disrupts crystal lattice without denaturing cellular proteins.≤ 1.0% (v/v)Low. Emerging alternative to DMSO for insoluble compounds.When DMSO causes immediate precipitation[4].

Validated Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to cell treatment without passing the validation step.

Protocol A: The Indirect Dosing (Solvent-Shift Mitigation) Method

Causality: By creating an intermediate dilution and adding it dropwise to a moving vortex, you physically disperse the localized high-DMSO microenvironments before the compound has time to nucleate[5].

  • Stock Preparation: Thaw a 10 mM stock of 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide in anhydrous DMSO. (Discard stocks older than 3 months or those subjected to >5 freeze-thaw cycles).

  • Intermediate Dilution: Create a 100x intermediate working stock in 100% DMSO (e.g., if your final assay concentration is 10 µM, make a 1 mM intermediate stock).

  • Media Pre-warming: Warm the target cell culture media (containing at least 5% FBS) to 37°C. Cold media drastically reduces thermodynamic solubility.

  • Dropwise Integration: Place the tube of pre-warmed media on a vortex mixer set to medium speed. While the media is actively swirling, add the intermediate DMSO stock dropwise directly into the center of the vortex.

  • Validation Step (Critical): Centrifuge a 1 mL aliquot of the final dosed media at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. If a white micro-pellet is visible, precipitation has occurred, and the supernatant concentration is unknown. If no pellet forms, proceed to cell treatment.

Protocol B: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

Causality: If Protocol A fails, the compound's lattice energy exceeds the solvation capacity of the media. HP-β-CD provides a hydrophobic cavity for the drug to hide in, while its hydrophilic exterior maintains aqueous solubility.

  • Carrier Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile PBS. Filter sterilize (0.22 µm).

  • Complexation: Add your 10 mM DMSO drug stock directly into the 20% HP-β-CD solution at a 1:10 ratio (e.g., 10 µL DMSO stock into 90 µL HP-β-CD).

  • Incubation: Vortex vigorously for 2 minutes, then sonicate in a water bath at 37°C for 15 minutes to force the inclusion complex to form.

  • Media Dilution: Dilute this complexed intermediate into your final cell culture media.

  • Validation Step: Analyze the final media using Dynamic Light Scattering (DLS). A monodisperse peak indicates successful complexation; multiple large peaks (>1000 nm) indicate aggregate formation.

Workflow Visualization

The following diagram illustrates the mechanistic failure of direct dosing compared to the successful indirect dosing workflow.

G Stock 10 mM DMSO Stock (Quinoline-4-carboxamide) Direct Direct Dosing Method Stock->Direct Indirect Indirect Dosing Method Stock->Indirect Drop1 Add directly to 100% Aqueous Media Direct->Drop1 Drop2 Create 100x Intermediate in Anhydrous DMSO Indirect->Drop2 Mech1 Rapid Solvent Shift & Localized Supersaturation Drop1->Mech1 Mech2 Dropwise addition to pre-warmed media + Vortex Drop2->Mech2 Fail Amorphous/Crystalline Precipitation Mech1->Fail Success Thermodynamically Stable Solvation Mech2->Success

Direct vs. indirect dosing workflows for preventing hydrophobic compound precipitation.

References

  • Effects of Solvents and Dosing Procedure on Chemical Toxicity in Cell-Based in Vitro Assays Source: Environmental Science & Technology (ACS Publications) URL:[Link]

  • Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization Source: Drug Discovery Today URL:[Link]

  • A zwitterionic solvent for in vitro toxicity tests of insoluble compounds Source: Journal of Toxicological Sciences (J-Stage) URL:[Link]

Sources

Optimization

Technical Support Center: Crystallization Optimization for 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide

Introduction The structural architecture of 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide presents a unique set of crystallization challenges. The molecule is highly conjugated, rigid, and lipophilic, featuring mult...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The structural architecture of 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide presents a unique set of crystallization challenges. The molecule is highly conjugated, rigid, and lipophilic, featuring multiple hydrogen-bond acceptors (pyrimidine and quinoline nitrogens) and a strong hydrogen-bond donor (amide NH). These physicochemical properties frequently lead to strong solute-solute interactions that outcompete solute-solvent interactions, resulting in liquid-liquid phase separation (LLPS), extreme needle-like morphology, and complex polymorphism.

This support center provides field-proven, mechanistically grounded troubleshooting guides to optimize your crystallization workflows.

Section 1: Overcoming Liquid-Liquid Phase Separation (Oiling Out)

Q: Why does my compound consistently form an emulsion or "oil out" instead of nucleating, and how can I force crystallization?

Causality & Expert Insight: Oiling out, or liquid-liquid phase separation (LLPS), occurs when the supersaturation trajectory of your process crosses the liquid-liquid binodal curve before reaching the solubility curve[1]. For a highly lipophilic molecule like 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide, the strong π

π stacking and intermolecular hydrogen bonding cause the solute molecules to self-associate into a solute-rich liquid phase rather than integrating into a rigid crystal lattice. This metastable oil phase traps impurities and severely hinders nucleation[1].

Self-Validating Protocol: Anti-Solvent Crystallization with Seeding To bypass the LLPS region, you must control the supersaturation generation rate and provide a thermodynamic template (seeds) before the cloud point is reached.

  • Dissolution: Dissolve the crude API in a high-solubility primary solvent (e.g., DMSO or NMP) at 60 °C.

  • Titration to Cloud Point: Slowly add the anti-solvent (e.g., Water) at 0.5 mL/min until a faint turbidity (LLPS onset) is observed.

  • Thermal Annealing: Heat the mixture by 5–10 °C until the solution becomes completely clear, effectively dissolving the oil droplets.

  • Metastable Zone Entry: Cool the solution slowly (0.2 °C/min) to 2 °C below the dissolution temperature.

  • Seeding: Introduce 1–2% w/w of finely milled seed crystals (thermodynamically stable polymorph).

  • Isothermal Ageing: Hold the suspension isothermally for 2–4 hours to allow secondary nucleation and solute depletion, safely dropping the concentration below the binodal curve.

  • Anti-Solvent Completion: Resume anti-solvent addition at 0.1 mL/min to drive the yield, followed by cooling to 5 °C.

G Start Dissolve API in Primary Solvent (e.g., DMSO) AddAnti Add Anti-solvent (Water) until Cloud Point Start->AddAnti Heat Heat to Clear Solution (Dissolve LLPS) AddAnti->Heat Cool Cool to Metastable Zone (Supersaturation) Heat->Cool Seed Add 1-2% w/w Seed Crystals (Thermodynamic Form) Cool->Seed Age Ageing / Isothermal Hold (Secondary Nucleation) Seed->Age AddAnti2 Slow Addition of Remaining Anti-solvent Age->AddAnti2 Filter Filtration & Drying AddAnti2->Filter

Caption: Workflow for anti-solvent crystallization with seeding to prevent oiling out.

Quantitative Data: Solvent System Optimization

Table 1: Evaluated Solvent/Anti-Solvent Pairs for LLPS Mitigation

Primary SolventAnti-SolventRatio (v/v)LLPS Risk ProfileAverage Yield (%)
DMSOWater1:3High (Requires Seeding)92
NMPWater1:4Moderate88
THFHeptane1:5Low75
DMFEthyl Acetate1:2Very High (Avoid)60

Section 2: Morphology Control (Beating the Needle Habit)

Q: My crystals are forming as fine, fragile needles that cause severe filtration bottlenecks. How do I promote an equant or block-like morphology?

Causality & Expert Insight: The 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide molecule features strong, directional hydrogen bonding along the amide-pyrimidine axis. This leads to highly anisotropic growth kinetics, where the crystal grows rapidly in one dimension (forming the needle tip) while growth on the lateral faces is kinetically hindered. To alter this, we must selectively suppress the growth rate at the needle tip using a combination of temperature cycling and tailor-made additives[2].

Self-Validating Protocol: Temperature Cycling (Ostwald Ripening) Temperature cycling leverages the Gibbs-Thomson effect. During the heating phase, smaller crystals (fines) and the high-energy tips of needles dissolve preferentially. During the cooling phase, the solute deposits onto the more stable lateral faces of the remaining crystals, gradually reducing the aspect ratio[2].

  • Initial Crystallization: Generate a primary suspension via controlled cooling (0.5 °C/min) to 20 °C.

  • Heating Cycle ( Tmax​ ): Heat the suspension to 55 °C at a rapid rate (0.5 °C/min) to dissolve fines and needle tips. Hold for 15 minutes.

  • Cooling Cycle ( Tmin​ ): Cool the suspension back to 20 °C at a slow, controlled rate (0.1 °C/min) to promote growth on the lateral crystal faces.

  • Iteration: Repeat this heating and cooling cycle 3 to 5 times.

  • Additive Integration (Optional): If the aspect ratio remains >5, introduce 0.5% w/w of a structurally related additive (e.g., a simple pyrimidine derivative) during the first cooling cycle. The additive will temporarily cap the fast-growing face, forcing equant growth[2].

G T1 Heat to T_max (Dissolve Fines) T2 Cool to T_min (Grow Large Crystals) T1->T2 Cool 0.1 °C/min T2->T1 Heat 0.5 °C/min Cycle Repeat 3-5 Cycles (Ostwald Ripening) T2->Cycle Cycle->T1 Final Final Cooling & Isolation Cycle->Final

Caption: Temperature cycling workflow for morphology optimization and needle reduction.

Section 3: Polymorph Screening and Control

Q: I am observing batch-to-batch variations in melting points and PXRD patterns. How do I isolate and confirm the thermodynamically stable polymorph?

Causality & Expert Insight: The rotational freedom around the carboxamide bond allows 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide to adopt multiple conformations in the solid state, leading to conformational polymorphism. Kinetic polymorphs may precipitate first due to lower activation energy barriers (Ostwald's Rule of Stages), but they will eventually transform into the thermodynamically stable form. The solubility difference between these forms provides the driving force for solution-mediated phase transformation[3].

Self-Validating Protocol: Competitive Slurry Ripening A slurry experiment is the most definitive method to identify the thermodynamically stable polymorph at a given temperature[3].

  • Preparation: Create a 50:50 physical mixture of the observed polymorphic forms (e.g., Form A and Form B).

  • Suspension: Suspend 500 mg of the mixture in 5 mL of a solvent where the compound has moderate solubility (e.g., Ethanol or Ethyl Acetate).

  • Agitation: Stir the suspension vigorously (500 rpm) at the target temperature (e.g., 25 °C for ambient stability, 60 °C for high-temperature stability).

  • Sampling: Extract 0.5 mL aliquots at 24, 48, and 72 hours.

  • Isolation & Analysis: Rapidly filter the aliquots, dry under vacuum, and analyze via Powder X-Ray Diffraction (PXRD). The less stable form will dissolve, supersaturating the solution with respect to the stable form, which will then crystallize out[3].

Quantitative Data: Slurry Conversion Screening Results

Table 2: Polymorph Phase Boundaries via Slurry Ripening

Solvent SystemTemperature (°C)Time (Days)Initial Solid PhaseFinal Solid Phase (PXRD)
Ethanol253Form A + Form BForm B (Stable at RT)
Ethanol603Form A + Form BForm A (High-Temp Stable)
Ethyl Acetate255Form A + Form BForm B
Acetone/Water (9:1)252Form A + Form BForm C (Hydrate)

Sources

Troubleshooting

Technical Support Center: Troubleshooting Off-Target Binding of 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide

Welcome to the Technical Support Center. This guide is designed for medicinal chemists, pharmacologists, and drug development professionals actively troubleshooting polypharmacology and off-target liabilities associated...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for medicinal chemists, pharmacologists, and drug development professionals actively troubleshooting polypharmacology and off-target liabilities associated with the 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide scaffold.

While this chemotype is highly privileged—often utilized in the design of GPCR antagonists, tubulin inhibitors, and viral 2C protein inhibitors—its structural features inherently predispose it to promiscuous binding. The lipophilic quinoline core, the hydrogen-bonding carboxamide linker, and the electron-rich pyrimidine ring act as a "perfect storm" for unintended interactions with Cytochrome P450 enzymes, hERG channels, and the broader kinome.

Section 1: Mechanistic Root Causes & FAQs

Q1: Why does our lead compound exhibit strong CYP3A4 inhibition, and how do we determine the mechanism? A1: The primary culprit is Type II CYP450 binding . The sp²-hybridized nitrogen atoms on the pyrimidine ring possess accessible lone pairs of electrons. These lone pairs can coordinate directly with the ferric (Fe³⁺) heme iron located in the catalytic center of CYP3A4[1]. This direct coordination displaces the native axial water ligand, stalling the catalytic cycle and leading to potent, reversible enzyme inhibition. To definitively determine if your compound is a Type II binder rather than a competitive (Type I) substrate, you must perform a UV-Vis difference spectroscopy assay (see Protocol 1).

Q2: We are observing significant hERG channel liability in our patch-clamp assays. What structural features are driving this? A2: Blockade of the hERG (K_v11.1) potassium channel is typically driven by a combination of high lipophilicity (LogP) and the presence of basic centers[2]. The highly lipophilic 2-phenylquinoline core drives partitioning into the cell membrane, while basic nitrogens can become protonated at physiological pH. This protonated species interacts strongly with the electron-rich aromatic rings of Tyr652 and Phe656 within the inner cavity of the hERG pore. Mitigation requires lowering the overall LogD or reducing the pKa of the molecule (e.g., via targeted fluorination) to prevent trapping within the channel pore.

Q3: Our kinome profiling shows broad-spectrum off-target kinase activity. How do we engineer selectivity away from the ATP hinge region? A3: The pyrimidine-carboxamide motif is a classic kinase hinge-binder [3]. In the ATP-binding pocket of many kinases, the pyrimidine nitrogen acts as a hydrogen bond acceptor, while the adjacent amide NH acts as a hydrogen bond donor. This perfectly mimics the hydrogen-bonding profile of the adenine ring of ATP. To reduce kinome promiscuity, you must disrupt this H-bond network. This can be achieved by N-methylating the carboxamide (if your primary target does not require it as a donor) or by substituting the pyrimidine with a sterically hindered aryl group.

Section 2: Experimental Troubleshooting & Validation Protocols

Protocol 1: Differentiating Type I vs. Type II CYP3A4 Binding via UV-Vis Difference Spectroscopy

Causality Focus: The spectral shift occurs because the displacement of the axial water ligand by the pyrimidine nitrogen alters the ligand field splitting of the heme iron's d-orbitals, shifting the Soret band from its resting state.

  • Preparation: Thaw recombinant human CYP3A4 supersomes and dilute to a final concentration of 1 µM in 0.1 M potassium phosphate buffer (pH 7.4). Divide the suspension equally into a sample cuvette and a reference cuvette to establish a flat baseline.

  • Titration: Titrate the test compound (0.1 µM to 50 µM) into the sample cuvette. Critical Step: Add an exactly equal volume of the solvent vehicle (DMSO, max 1% v/v) to the reference cuvette to eliminate solvent-induced spectral artifacts.

  • Control Validation (Self-Validating System):

    • Positive Control (Type II): Run Ketoconazole ; it must produce a peak at ~425–430 nm.

    • Negative Control (Type I): Run Testosterone ; it must produce a peak at ~390 nm and a trough at ~420 nm.

  • Spectral Analysis: Scan the absorbance from 350 nm to 500 nm. A Type II binding spectrum (confirming pyrimidine-heme coordination) is definitively identified by a peak at ~425–430 nm and a corresponding trough at ~390–405 nm[1].

Protocol 2: High-Throughput Patch-Clamp Validation for hERG Liability

Causality Focus: hERG blockers bind with the highest affinity to the open and inactivated states of the channel. The specific voltage protocol below forces the channels through these states to maximize binding exposure.

  • Cell Preparation: Utilize stably transfected CHO or HEK293 cells expressing the human K_v11.1 (hERG) gene. Ensure cells are clamped in a whole-cell configuration with a holding potential of -80 mV.

  • Voltage Protocol: Apply a depolarizing pulse to +20 mV for 2 seconds. Why? This opens and subsequently inactivates the channels. Next, apply a repolarizing step to -50 mV for 2 seconds. Why? This allows channels to rapidly recover from inactivation into the open state before slowly deactivating, eliciting a large outward tail current.

  • Compound Perfusion: Perfuse the test compound continuously for 5 minutes or until steady-state block is achieved. Measure the percentage reduction in the peak tail current amplitude.

  • Validation: The system is only validated if the positive control (E-4031 or Dofetilide at 100 nM) produces >80% tail current inhibition.

Section 3: Structural Activity Relationship (SAR) Optimization Data

To rationally design away from these liabilities, structural modifications must be made to shield the pyrimidine lone pairs and reduce the lipophilicity of the quinoline core.

Table 1: SAR Optimization for Off-Target Mitigation

Compound VariantStructural ModificationPrimary Target IC₅₀ (nM)CYP3A4 IC₅₀ (µM)hERG IC₅₀ (µM)Kinase Promiscuity (Gini)*
Base Scaffold None (2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide)120.4 (High Liability)1.2 (High Liability)0.35 (Low Selectivity)
Analog A Pyrimidine ortho-methylation15>50 (Clean)1.5 (High Liability)0.40
Analog B N-methylation of carboxamide>10000.5 (High Liability)1.8 (High Liability)0.85 (High Selectivity)
Analog C 4-Fluoro substitution on 2-phenyl ring100.6 (High Liability)>30 (Clean)0.38
Optimized Lead Ortho-methyl pyrimidine + 4-Fluoro-2-phenyl18>50 (Clean)>30 (Clean)0.78 (Good Selectivity)

*Note: The Gini coefficient measures kinome selectivity (0 = binds all kinases equally; 1 = binds only one kinase). Notice that Analog B achieves excellent kinase selectivity by destroying the hinge-binding H-bond donor, but completely loses primary target efficacy as a result.

Section 4: Visualizations

SAR_Workflow Start Initial Profiling: 2-phenyl-N-(pyrimidin-2-yl) quinoline-4-carboxamide Identify Identify Off-Targets: CYP3A4, hERG, Kinases Start->Identify Design Rational SAR Design: Steric Shielding & pKa Tuning Identify->Design Screening In Vitro Validation: Spectral Shift & Patch-Clamp Design->Screening Decision Selectivity Achieved? Screening->Decision Decision->Design No (High Off-Target) Success Lead Candidate Advancement Decision->Success Yes (Selective)

Iterative SAR workflow for mitigating off-target binding of quinoline-4-carboxamide derivatives.

CYP_Mechanism Pyrimidine Pyrimidine N-atom (Lone Pair e-) Heme CYP3A4 Heme Iron (Fe3+) Pyrimidine->Heme Coordinates Inhibition Type II Binding (Reversible Inhibition) Heme->Inhibition Induces StericBulk Ortho-Methylation (Steric Shielding) StericBulk->Pyrimidine Blocks N-atom Restored Restored CYP Activity (No Coordination) StericBulk->Restored Enables

Mechanism of CYP3A4 Type II inhibition by pyrimidine nitrogen and steric mitigation strategy.

References

  • Comparative study of the affinity and metabolism of type I and type II binding quinoline carboxamide analogs by cytochrome P450 3A4 Source: PubMed Central (PMC) / NIH URL:[Link]

  • MSC-1186, a Highly Selective Pan-SRPK Inhibitor Based on an Exceptionally Decorated Benzimidazole-Pyrimidine Core Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

  • Dual 5-HT2A and 5-HT2C Receptor Inverse Agonist That Affords In Vivo Antipsychotic Efficacy with Minimal hERG Inhibition for the Treatment of Dementia-Related Psychosis Source: Journal of Medicinal Chemistry / ACS Publications URL:[Link]

Sources

Optimization

maximizing DMSO stock stability of 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide

Maximizing DMSO Stock Stability for 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide Welcome to the Advanced Compound Management portal. Handling highly conjugated, multi-ring heterocyclic compounds requires strict env...

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Author: BenchChem Technical Support Team. Date: April 2026

Maximizing DMSO Stock Stability for 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide

Welcome to the Advanced Compound Management portal. Handling highly conjugated, multi-ring heterocyclic compounds requires strict environmental control. The structure of 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide presents specific physicochemical liabilities: the planar quinoline and phenyl rings drive strong hydrophobic and π−π stacking interactions, while the carboxamide linker and pyrimidine nitrogens act as rigid hydrogen-bond networks.

While anhydrous dimethyl sulfoxide (DMSO) perfectly solvates this molecule by disrupting these intermolecular forces, environmental factors can rapidly induce hydrophobic collapse. This guide provides field-proven, self-validating protocols to ensure your screening data remains robust.

Part 1: Core Troubleshooting Guide & FAQs

Q1: Why does my 10 mM stock precipitate immediately upon thawing, even if it was clear before freezing?

  • The Causality: DMSO has a relatively high freezing point (18.5°C). During the freezing process, the solvent crystallizes first, pushing the solute into an increasingly concentrated micro-environment (the "freeze-concentration" effect). Because the 2-phenyl-quinoline core is highly lipophilic, the lattice energy of the concentrated compound favors crystallization over remaining in a super-saturated state. Upon thawing, the kinetic barrier to break these newly formed π−π stacked crystals is high.

  • The Fix: Never use room temperature to thaw. Immediately place the frozen aliquot into a 37°C dry bath for 5 minutes, followed by 10 seconds of vortexing to provide the thermal and kinetic energy required to break the crystal lattice.

Q2: My stock was clear, but after a few weeks of routine use, it lost biological activity and appears cloudy. What happened?

  • The Causality: DMSO is notoriously hygroscopic. When a tube is opened in ambient air (e.g., 40% relative humidity), dry DMSO rapidly absorbs atmospheric moisture. Within just one hour, DMSO can absorb over 6% water by volume[1]. Water molecules outcompete the carboxamide and pyrimidine nitrogens for hydrogen bonding with the solvent. Simultaneously, water dramatically increases the dielectric constant of the mixture, making it highly unfavorable for the lipophilic 2-phenyl and quinoline rings to remain solvated, triggering microscopic precipitation and a drop in active concentration[1][2].

  • The Fix: Transition to single-use aliquots. For compromised plates, implementing a DMSO-rich atmosphere rejuvenation protocol (incubating plates in nitrogen-purged pods with anhydrous DMSO) can remove moisture and restore sub-micromolar inhibitory activity[2].

Q3: Should I store these specific stocks in glass or plastic containers?

  • The Causality: While glass prevents the leaching of plasticizers (like oleamide or slip agents) that can occur when DMSO degrades low-quality plastics, glass surfaces contain active silanol groups. The basic nitrogens on the pyrimidine and quinoline rings can non-specifically adsorb to these silanol groups, depleting the concentration of working dilutions.

  • The Fix: For high-concentration master stocks (10 mM), use high-quality, virgin polypropylene (PP) tubes with PTFE-lined caps. For low-concentration working dilutions (<10 µM), use silanized (deactivated) glass to prevent surface adsorption.

Part 2: Quantitative Data & Stability Metrics

The following table summarizes the physicochemical impact of DMSO handling on the stability of 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide.

Environmental ConditionWater Content (v/v)Est. Solubility LimitCompound StateRecommended Action
Anhydrous (Freshly Made) < 0.1%> 10 mMFully SolvatedProceed to Assay / Freeze
Ambient Exposure (1 hr) ~ 6%~ 2 mMMicro-crystals formingHeat to 37°C, Sonicate
Ambient Exposure (24 hr) > 15%< 100 µMMacroscopic Precipitation
Freeze-Thaw (3+ cycles) Variable< 1 mMIrreversible AggregationDiscard Aliquot
Part 3: Self-Validating Standard Operating Procedure (SOP)

To guarantee scientific integrity, every step in compound preparation must include an internal validation check before proceeding to biological assays.

Phase 1: Anhydrous Solubilization

  • Preparation: Weigh the dry powder inside a humidity-controlled glove box or under a nitrogen stream.

  • Solvation: Add HPLC-grade anhydrous DMSO (≥99.9% purity, stored over molecular sieves) to achieve a 10 mM concentration. Vortex for 30 seconds.

  • Validation Check (Nephelometry): Measure the solution's turbidity. A reading of <5 NTU (Nephelometric Turbidity Units) confirms complete solubilization without invisible micro-precipitates.

Phase 2: Aliquoting & Storage

  • Dispensing: Dispense 20–50 µL aliquots into virgin polypropylene, low-dead-volume tubes.

  • Purging: Overlay the open tubes with Argon gas for 3 seconds to displace ambient oxygen and moisture before tightly capping.

  • Validation Check (Gravimetric Baseline): Record the exact mass of 3 random tubes (to the microgram). Store at -20°C in a desiccated secondary container.

Phase 3: Thawing & Assay Prep

  • Thermal Recovery: Remove a single-use aliquot from -20°C and place it directly into a 37°C dry bath for exactly 5 minutes.

  • Homogenization: Vortex for 10 seconds.

  • Validation Check (LC-UV/MS QC): Centrifuge the tube at 10,000 x g for 2 minutes. Take a 1 µL sample of the supernatant and analyze via LC-UV (monitoring the λmax​ of the quinoline core). Compare the Area Under the Curve (AUC) to your pre-freeze baseline. If the AUC drops by >5%, discard the tube due to irreversible precipitation.

Part 4: Workflow Visualization

The following diagram maps the lifecycle of the compound stock, highlighting critical failure points caused by environmental exposure and the necessary corrective pathways.

DMSO_Workflow Powder Dry Powder (Desiccated) Solubilization Solubilization (100% Anhydrous DMSO) Powder->Solubilization Add Anhydrous DMSO Storage Storage (-20°C) Argon Purged Aliquots Solubilization->Storage Single-use Aliquot Thawing Thawing (37°C, 5 mins) Storage->Thawing Retrieve for Assay Precipitation Precipitation / Hydrophobic Collapse Storage->Precipitation Repeated Freeze-Thaw Hydration Water Ingress (Hygroscopic DMSO) Thawing->Hydration Open Air Exposure Assay Assay Ready (Clear Solution) Thawing->Assay Optimal Protocol (Pass QC) Hydration->Precipitation >5% Water (v/v) Precipitation->Assay Re-solubilize (Heat/Sonicate)

Fig 1. DMSO Stock Lifecycle and Troubleshooting Workflow for Heterocyclic Carboxamides.

References
  • In situ DMSO hydration measurements of HTS compound libraries Ellson, R., et al. Journal of Biomolecular Screening (2005). URL:[Link]

  • HTS library plate rejuvenation using a DMSO-rich atmosphere Hughes, F., et al. SLAS Discovery (2024). URL:[Link]

  • Compound Management in Drug Discovery Schopfer, U., et al. NIH PubMed Central (2011). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Resolving HPLC Peak Tailing for 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide

Welcome to the technical support center for the HPLC analysis of 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common chromatographic issues, specifically peak tailing, encountered during the analysis of this compound. The following information is presented in a question-and-answer format to directly address specific problems you may face.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem for the analysis of 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide?

A1: Peak tailing in HPLC refers to the asymmetry of a chromatographic peak, where the back half of the peak is broader than the front half.[1] An ideal peak should be symmetrical, resembling a Gaussian distribution.[1] Peak tailing is problematic as it can compromise the accuracy of quantification and reduce the resolution between adjacent peaks.[1][2]

For 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide, peak tailing is a common issue due to its chemical structure. The presence of basic nitrogen atoms in the pyrimidine and quinoline rings makes the molecule susceptible to strong secondary interactions with the stationary phase, which is a primary cause of peak tailing.[3]

Q2: What are the primary causes of peak tailing for this specific compound?

A2: The most likely cause of peak tailing for 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide in reverse-phase HPLC is the interaction of the basic nitrogen atoms on the molecule with acidic residual silanol groups on the surface of the silica-based stationary phase.[3][4][5] These interactions create a secondary, and stronger, retention mechanism for a portion of the analyte molecules, causing them to elute later and create a "tail".[4] Other potential causes include column overload, extra-column volume, and inappropriate mobile phase pH.[2]

Troubleshooting Guide: A Step-by-Step Approach to Resolving Peak Tailing

This troubleshooting guide is structured to address the most common and easily solvable issues first, progressing to more complex method development strategies.

Initial Checks: Ruling out Common System and Method Issues

Q3: I'm seeing tailing for all peaks in my chromatogram, not just my target compound. What should I check first?

A3: If all peaks are tailing, the issue is likely systemic rather than specific to your analyte. Here are the initial steps to take:

  • Check for Extra-Column Volume (Dead Volume): Excessive tubing length or improper fittings between the injector, column, and detector can cause band broadening and peak tailing.[2] Ensure all connections are secure and use tubing with the narrowest possible internal diameter and shortest practical length.[2]

  • Inspect the Column for Voids or Contamination: A void at the head of the column or contamination from previous injections can lead to poor peak shape for all analytes.[6] Try flushing the column with a strong solvent or, if a void is suspected, reverse the column and flush at a low flow rate. If the problem persists, the column may need to be replaced.

Method Optimization: Addressing Analyte-Specific Interactions

Q4: Only the peak for 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide is tailing. What is the most likely cause and how can I fix it?

A4: Tailing of a basic compound like this is most often due to interactions with residual silanol groups on the column packing material.[3][7] Here is a systematic approach to mitigate these interactions:

G cluster_0 Troubleshooting Workflow for Peak Tailing A Observe Peak Tailing for 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide B Step 1: Mobile Phase pH Adjustment (Low pH) A->B Start Troubleshooting C Step 2: Add Mobile Phase Modifier (e.g., TFA) B->C If tailing persists F Symmetrical Peak Achieved B->F Success D Step 3: Column Selection (End-capped, Modern Silica) C->D If tailing persists C->F Success E Step 4: Consider Ion-Pairing Reagents D->E For very strong tailing D->F Success E->F Success G cluster_0 Mechanism of Peak Tailing and Mitigation Analyte Basic Analyte (+) Silanol Residual Silanol (Si-O-) Analyte->Silanol Secondary Interaction (Causes Tailing) StationaryPhase C18 Stationary Phase Analyte->StationaryPhase Primary Hydrophobic Interaction TFA TFA Anion (-) TFA->Analyte Ion-Pairing (Shields Analyte) EndCap End-Capping (Si-R) EndCap->Silanol Blocks Silanol

Caption: Interactions leading to peak tailing and how they are mitigated.

Q8: I have tried all the above and still have unacceptable tailing. What is the next step?

A8: For very basic or challenging compounds, ion-pairing chromatography can be employed. This technique involves adding an ion-pairing reagent to the mobile phase that has a hydrophobic tail and a charged head group. [8]

  • For Basic Compounds: An anionic ion-pairing reagent, such as an alkyl sulfonate (e.g., sodium heptanesulfonate), is added to the mobile phase. [8][9]The anionic head group forms an ion pair with the protonated basic analyte. The hydrophobic tail of the reagent then interacts with the C18 stationary phase, providing a consistent retention mechanism and improving peak shape.

Experimental Protocol for Ion-Pairing Chromatography:

  • Prepare a mobile phase containing 5 mM sodium heptanesulfonate.

  • Adjust the pH of the mobile phase as needed (typically to a low pH).

  • Dedicate a column for ion-pairing work, as the reagents can be difficult to completely wash out. [10]4. Equilibrate the column for an extended period (30-60 minutes) to ensure the stationary phase is fully saturated with the ion-pairing reagent.

  • Inject the sample.

References

  • Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column? Retrieved from [Link]

  • Crawford Scientific. The Theory of HPLC Column Chemistry. Retrieved from [Link]

  • Waters. What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. Retrieved from [Link]

  • MTC USA. (2013, January 26). What is TFA and when should I use it - Primer. Retrieved from [Link]

  • Element Lab Solutions. Peak Tailing in HPLC. Retrieved from [Link]

  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC. Retrieved from [Link]

  • uHPLCs. How to avoid the tailing problem of basic compounds in HPLC analysis? Retrieved from [Link]

  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it? Retrieved from [Link]

  • LCGC Blog. (2020, June 4). Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]

  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. Retrieved from [Link]

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Retrieved from [Link]

  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part II). Retrieved from [Link]

  • Moravek. (2024, December 4). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • KNAUER. Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA). Retrieved from [Link]

  • DeshChrom. HPLC Troubleshooting Guide. Retrieved from [Link]

  • Agilent. Control pH During Method Development for Better Chromatography. Retrieved from [Link]

  • Industry News. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. Retrieved from [Link]

  • Chromatography Online. A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. Retrieved from [Link]

  • Veeprho. (2025, February 1). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • Chromatography Today. (2018, November 28). The Importance of Understanding Secondary Interactions When Analysing Peptides. Retrieved from [Link]

  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • Google Patents. EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions.
  • Separation Science. (2025, July 4). HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance. Retrieved from [Link]

  • Axion Labs. How To Choose An HPLC Column (Video). Retrieved from [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Regis Technologies. Ion Pairing Reagents and Buffers. Retrieved from [Link]

  • ResearchGate. (2018, July 27). Which ion pair reagents are compatible with LC-MS? Retrieved from [Link]

  • PubChem. N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide. Retrieved from [Link]

  • PMC. Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Retrieved from [Link]

  • NextSDS. 2-phenyl-N-pyridin-4-ylquinoline-4-carboxamide — Chemical Substance Information. Retrieved from [Link]

  • ResearchGate. (2020, June 18). (PDF) Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Enhancing Oral Bioavailability of 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide Formulations

Introduction: The 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide scaffold represents a class of compounds with significant therapeutic potential. However, like many modern drug candidates, its efficacy is often hampe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide scaffold represents a class of compounds with significant therapeutic potential. However, like many modern drug candidates, its efficacy is often hampered by poor aqueous solubility, leading to low and variable oral bioavailability.[1][2] This technical support center is designed for researchers, scientists, and drug development professionals actively working to overcome this challenge. It provides in-depth troubleshooting guides, answers to frequently asked questions, and validated experimental protocols to guide your formulation development process. Our goal is to equip you with the causal understanding and practical tools needed to rationally design and optimize formulations for this promising, yet challenging, compound.

Part 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the formulation development of poorly soluble compounds. Each Q&A provides a diagnosis of the potential causes and a step-by-step plan for resolution.

Q1: My amorphous solid dispersion (ASD) shows excellent initial dissolution but fails stability testing, showing recrystallization within weeks under accelerated conditions (40°C/75% RH). What's going wrong and how can I fix it?

A1: Diagnosis and Resolution Strategy

This is a classic physical stability failure for ASDs. The amorphous state is thermodynamically unstable, and the drug will always try to revert to its more stable, less soluble crystalline form.[3] This process is accelerated by moisture and heat, which act as plasticizers, increasing molecular mobility.[3]

Root Cause Analysis & Corrective Actions:

  • Insufficient Drug-Polymer Miscibility: The polymer's primary role is to create a homogenous dispersion and sterically hinder the drug molecules from aligning into a crystal lattice.[4] If miscibility is poor, phase separation can occur, creating drug-rich domains that are prone to crystallization.

    • Action: Re-screen polymers. Use polymers with solubility parameters closer to that of your API. Techniques like Differential Scanning Calorimetry (DSC) can be used to assess miscibility; a single glass transition temperature (Tg) for the drug-polymer mixture suggests good miscibility.[5]

  • Inappropriate Drug Loading: Higher drug loading increases the thermodynamic drive towards crystallization.[3] You may have exceeded the solubility of the drug in the polymer matrix.

    • Action: Create several ASD batches with varying drug loads (e.g., 10%, 20%, 30%). Monitor their physical stability over time using Powder X-ray Diffraction (PXRD) and DSC. The goal is to find the highest drug load that remains stable for the target shelf-life.[3]

  • Hygroscopic Polymer Selection: Many excellent ASD polymers (e.g., PVP, HPMC) are hygroscopic.[3] Absorbed water lowers the Tg of the dispersion, increases molecular mobility, and accelerates recrystallization.

    • Action: Consider less hygroscopic polymers like HPMCAS or Soluplus®. Alternatively, if the current polymer is essential for performance, you must incorporate a desiccant into the final packaging or apply a moisture-barrier film coat to the final dosage form.

  • Residual Solvent from Manufacturing: Solvents used in spray drying or rotary evaporation can act as plasticizers if not fully removed.[6]

    • Action: Optimize your drying process. Increase the drying temperature or gas flow rate (for spray drying) or extend the drying time under vacuum (for rotary evaporation). Use thermogravimetric analysis (TGA) to quantify residual solvent levels and ensure they are below established limits (e.g., <1%).

Q2: I developed a Self-Emulsifying Drug Delivery System (SEDDS), but during in vitro lipolysis, the drug precipitates out of solution. How can I improve performance?

A2: Diagnosis and Resolution Strategy

Precipitation during lipolysis is a critical failure mode for lipid-based formulations. It indicates that as the lipid components are digested by enzymes in the gut, the drug's solubility in the changing microenvironment is lost before it can be absorbed.[7]

Root Cause Analysis & Corrective Actions:

  • Poor Solubility in Digestion Products: A SEDDS works by first forming a fine emulsion, then being digested into mixed micelles (fatty acids, monoglycerides, bile salts) that keep the drug solubilized.[1][8] If your drug is not sufficiently soluble in these final micellar structures, it will precipitate.

    • Action: Evaluate the solubility of your API not just in the initial oils and surfactants, but also in simulated post-digestion media. This can be done by preparing a blank digest (lipids + surfactant + enzyme + bile salts without API) and then testing the drug's saturation solubility in the resulting fluid.

  • Suboptimal Surfactant/Co-surfactant Selection: The choice and ratio of surfactant (HLB value) and co-surfactant are critical for forming robust micelles that can withstand the dilution and digestion process in the GI tract.[8][9]

    • Action: Screen a wider range of surfactants and co-surfactants. Focus on those known to form stable micelles. For example, long-chain surfactants (e.g., Cremophor EL, Kolliphor RH40) often create a more stable solubilized environment post-digestion than medium-chain surfactants. Construct pseudo-ternary phase diagrams to identify formulations that form stable microemulsions over a wide range of aqueous dilutions.

  • Formulation is Prone to Supersaturation "Crash": The formulation may be generating a supersaturated solution upon dispersion, but without a precipitation inhibitor, the drug rapidly crashes out of solution.

    • Action: Consider adding a polymeric precipitation inhibitor to the SEDDS formulation. Small amounts of polymers like HPMC or PVP can sometimes adsorb to the surface of newly formed drug nuclei, preventing crystal growth and maintaining a supersaturated state long enough for absorption to occur.

Q3: My formulation successfully increased the drug's in vitro dissolution rate, but the Caco-2 permeability assay shows a high efflux ratio (>2.0) and low apparent permeability (Papp < 1 x 10⁻⁶ cm/s). What does this mean?

A3: Diagnosis and Interpretation

This result indicates that you have solved the solubility problem but are now facing a permeability barrier. The Caco-2 cell model is used to predict human intestinal absorption.[10][11] Your data suggests two things:

  • Low Passive Permeability: The low Papp value indicates the drug does not easily pass through the intestinal cell layer on its own.

  • Active Efflux: An efflux ratio greater than 2 indicates that the drug is being actively pumped back out of the cells after it enters.[12] This is likely mediated by transporter proteins like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which are expressed on Caco-2 cells.[12]

Next Steps & Strategies:

  • Confirm the Efflux Transporter: Rerun the Caco-2 assay in the presence of known inhibitors of P-gp (e.g., verapamil) and BCRP (e.g., Ko143). If the efflux ratio decreases and the A-to-B permeability increases in the presence of an inhibitor, you have confirmed which transporter is responsible.

  • Incorporate a Permeation Enhancer/Efflux Inhibitor: Many excipients used in formulation have dual functions.

    • Lipid-Based Systems: Certain surfactants and lipids (e.g., Vitamin E TPGS, Cremophor EL) are known to inhibit P-gp, which can be a significant advantage of these formulations beyond just solubility enhancement.[13]

    • Nanoparticle Formulations: Encapsulating the drug in nanoparticles can sometimes alter its absorption pathway, potentially bypassing efflux transporters through endocytosis.[14][15]

  • Prodrug Approach: If formulation strategies fail, a medicinal chemistry approach may be necessary. A prodrug involves chemically modifying the molecule to mask the features recognized by the efflux transporter.[1][16] This is a more involved strategy but can be highly effective for permeability-limited compounds.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the very first step in selecting a bioavailability enhancement strategy for a new compound like 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide?

A1: The first and most critical step is thorough physicochemical characterization. Before you can solve a problem, you must define it. The Developability Classification System (DCS) is an excellent framework for this.[17] It classifies drugs based on their solubility and permeability.

  • Determine Aqueous Solubility: Measure the thermodynamic solubility of the crystalline API at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8). Quinoline-based structures can have pH-dependent solubility.[18]

  • Estimate/Measure Permeability: Use in silico models (to estimate LogP) or an in vitro assay like the Caco-2 permeability assay.

  • Classify the Compound:

    • DCS Class IIa (Dissolution-Rate Limited): High permeability, low solubility. Absorption is limited by how fast the drug dissolves. Strategies: Particle size reduction (micronization, nanocrystals), Amorphous Solid Dispersions.[17]

    • DCS Class IIb (Solubility-Limited): High permeability, very low solubility. Absorption is limited by the amount of drug that can dissolve in the gut volume. Strategies: Lipid-based formulations (SEDDS), Amorphous Solid Dispersions to generate and maintain supersaturation.[17]

    • DCS Class IV (Solubility and Permeability Limited): Low permeability, low solubility. This is the most challenging class. Strategies: Requires a combination approach, such as a lipid-based system containing a permeation enhancer or advanced nanoparticle engineering.[14]

This initial classification prevents wasted effort on inappropriate technologies and guides you toward the most promising formulation strategies.

Q2: How do I choose the right polymer for an Amorphous Solid Dispersion (ASD)?

A2: Polymer selection is a multi-factorial decision critical to the success of an ASD. The goal is to find a polymer that is not just a passive carrier but an active stabilizer.

Key Selection Criteria:

ParameterWhy It's ImportantRecommended Polymers
Miscibility/Solubility The drug must be soluble in the polymer to form a stable, single-phase molecular dispersion. This is the most critical factor for preventing phase separation and recrystallization.[5]Soluplus®, Kollidon® VA64, HPMCAS
Glass Transition Temp (Tg) A high Tg polymer will result in an ASD with a high Tg. A higher Tg means lower molecular mobility at storage temperatures, which significantly enhances physical stability.[3]HPMCAS, PVP K30/K90
Hygroscopicity Less hygroscopic polymers are preferred to minimize water absorption, which can act as a plasticizer and destabilize the ASD.[3]HPMCAS, Eudragit® L100/S100
Precipitation Inhibition Some polymers can maintain drug supersaturation in the GI tract after release, preventing precipitation and maximizing the driving force for absorption.[19]HPMCAS, PVP

A screening study using small-scale rotary evaporation or solvent casting followed by DSC, PXRD, and microscopic analysis is the most effective way to empirically select the best polymer and determine the optimal drug loading.[6]

Q3: What are the critical quality attributes (CQAs) for a lipid-based formulation like a SEDDS?

A3: CQAs are the physical, chemical, and biological attributes that must be controlled to ensure the product meets its desired quality and performance. For a SEDDS, the key CQAs are:

  • Droplet Size Distribution Upon Emulsification: The formulation must spontaneously form a fine emulsion (typically <200 nm) upon contact with aqueous media. This provides a large surface area for digestion and absorption. This is measured by dynamic light scattering (DLS).

  • Drug Content & Purity: Ensures the correct dose is present and that no degradation has occurred due to excipient interactions. Measured by HPLC.

  • Absence of Drug Precipitation Upon Dilution: The drug must remain solubilized as the SEDDS is diluted in the gut. This is assessed by diluting the formulation in simulated gastric and intestinal fluids and visually or instrumentally monitoring for precipitation over time.

  • Physical Stability: The formulation must remain a single, isotropic phase during storage, with no signs of phase separation or drug crystallization.[20] This is assessed visually under ambient and accelerated storage conditions.

  • In Vitro Lipolysis Performance: This is a performance-indicating CQA. The formulation should maintain drug solubilization throughout the lipolysis process, which simulates digestion in the small intestine.[7]

Part 3: Key Experimental Protocols & Visualizations

Decision Workflow for Formulation Strategy Selection

This diagram outlines a logical workflow for selecting an appropriate bioavailability enhancement strategy based on the drug's physicochemical properties.

Formulation_Strategy cluster_0 Phase 1: Characterization cluster_1 Phase 2: Classification & Strategy A Start: API Physicochemical Characterization B Measure Aqueous Solubility (pH 1.2, 4.5, 6.8) A->B C Measure/Predict Permeability (e.g., Caco-2, LogP) B->C D Classify Compound (DCS) C->D E DCS IIa (Dissolution-Rate Limited) D->E High Perm, Low Sol F DCS IIb (Solubility Limited) D->F High Perm, Very Low Sol G DCS IV (Solubility & Permeability Limited) D->G Low Perm, Low Sol H Strategy: Particle Size Reduction (Nanocrystals, Micronization) Amorphous Solid Dispersion E->H I Strategy: Amorphous Solid Dispersion Lipid-Based Systems (SEDDS) F->I J Strategy: Lipid-Based Systems with Permeation Enhancers Nanoparticle Engineering G->J ASD_Mechanism cluster_input Dosage Form Ingestion cluster_gi GI Lumen Events cluster_absorption Absorption start_asd ASD Tablet disintegration Disintegration & Dissolution start_asd->disintegration start_cryst Crystalline Drug Tablet start_cryst->disintegration supersaturation Generates High Supersaturation (Drug + Polymer) disintegration->supersaturation ASD Path low_solubility Limited Dissolution (Low Solubility) disintegration->low_solubility Crystalline Path precipitation Precipitation supersaturation->precipitation Polymer inhibits absorption_high High Flux Across Gut Wall (High Concentration Gradient) supersaturation->absorption_high absorption_low Low Flux Across Gut Wall (Low Concentration Gradient) low_solubility->absorption_low end Systemic Circulation absorption_high->end absorption_low->end

Caption: Mechanism of bioavailability enhancement by an ASD.

Protocol 1: Biorelevant In Vitro Dissolution Testing for an ASD Formulation

This protocol is designed to assess the performance of an enabling formulation under conditions that mimic the human gastrointestinal tract. [21][22] Objective: To determine the dissolution and supersaturation maintenance profile of an ASD formulation in simulated intestinal fluid.

Materials:

  • USP Apparatus II (Paddle) Dissolution Bath

  • Calibrated pH meter and thermometer

  • FaSSIF (Fasted State Simulated Intestinal Fluid) powder (e.g., from Biorelevant.com)

  • HPLC system for drug quantification

  • Test Article: ASD formulation of 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide

  • Control Article: Unformulated (crystalline) API

Methodology:

  • Media Preparation (FaSSIF):

    • Prepare FaSSIF according to the manufacturer's instructions. This typically involves dissolving the powder in a phosphate buffer and adjusting the pH to 6.5.

    • Prepare a sufficient volume for all dissolution vessels (e.g., 6 vessels x 900 mL).

    • Pre-heat the media in the dissolution bath to 37 ± 0.5 °C.

    • Crucial Step: De-gas the media prior to use to prevent bubble formation on the dosage form.

  • Dissolution Test Setup:

    • Set the paddle speed to a standard rate, typically 50 or 75 RPM.

    • Place 900 mL of pre-warmed, de-gassed FaSSIF into each vessel.

  • Sample Introduction:

    • Carefully drop one unit dose of the test or control article into each vessel. Start the timer immediately.

  • Sampling:

    • Withdraw samples (e.g., 5 mL) at predetermined time points: 5, 15, 30, 45, 60, 90, and 120 minutes.

    • Crucial Step: Immediately filter each sample through a syringe filter (e.g., 0.22 µm PVDF) to stop further dissolution. This is critical for accurately measuring the concentration of dissolved drug.

    • Replenish the dissolution media with an equal volume of fresh, pre-warmed media if necessary to maintain sink conditions (though for supersaturation studies, non-sink is the point).

  • Sample Analysis:

    • Analyze the filtered samples by a validated HPLC method to determine the concentration of the drug at each time point.

  • Data Analysis:

    • Plot the concentration of drug dissolved (%) versus time for both the ASD and the crystalline API.

    • Interpretation: A successful ASD formulation will show a rapid dissolution rate leading to a concentration significantly above the crystalline drug's thermodynamic solubility (supersaturation), and it will maintain this supersaturated state for an extended period (e.g., >90 minutes).

References

  • Nayak, A. (2023). Innovative methods to increase the oral bioavailability of medications. Asian Journal of Pharmacy and Technology.
  • J, Formul Sci Bioavailab. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher.
  • Bates, F. S. (2017). Selecting In Vitro Dissolution Tests for Bioavailability Enhancing Oral Formulations. AAPS Open.
  • Kumar, S., et al. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. PMC.
  • Nano, A. (2023). Challenges in Formulating Oral Lipid Nanoparticle-Based Drugs. AZoNano.
  • Silva, B., et al. (2023). Promising strategies for improving oral bioavailability of poor water-soluble drugs. Taylor & Francis Online. Available at: [Link]

  • Crystal Pharmatech. (2026). Unlock Solubility Enhancement Methods for Poorly Soluble Oral Drugs. Crystal Pharmatech. Available at: [Link]

  • American Chemical Society. (n.d.). LIPID-BASED DRUG DELIVERY SYSTEMS. American Chemical Society. Available at: [Link]

  • Hogarth, C., et al. (2023). Navigating the challenges of lipid nanoparticle formulation: the role of unpegylated lipid surfactants in enhancing drug loading and stability. Nanoscale Advances.
  • Evotec. (n.d.). Caco-2 Permeability Assay. Evotec. Available at: [Link]

  • Daublain, P., et al. (2017). Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species. PubMed. Available at: [Link]

  • ACS Publications. (n.d.). Lipid-Based Nanoparticles for Drug/Gene Delivery: An Overview of the Production Techniques and Difficulties Encountered in Their Industrial Development. ACS Publications. Available at: [Link]

  • Daublain, P., et al. (2017). Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species. ACS Publications. Available at: [Link]

  • Daublain, P., et al. (2017). Analyzing the Potential Root Causes of Variability of Pharmacokinetics in Preclinical Species. ResearchGate. Available at: [Link]

  • Lee, W. H., et al. (2025). Nanoparticle tools for maximizing oral drug delivery. PMC. Available at: [Link]

  • Lee, W. H., et al. (2025). Nanoparticle tools for maximizing oral drug delivery. SciELO. Available at: [Link]

  • Al-Adhami, M., et al. (2025). A Review on QbD-Driven Optimization of Lipid Nanoparticles for Oral Drug Delivery: From Framework to Formulation. Dove Medical Press. Available at: [Link]

  • Singh, S., et al. (n.d.). Lipid-Based Drug Delivery System (LBDDS): An Emerging Paradigm to Enhance Oral Bioavailability of Poorly Soluble Drugs. SciSpace. Available at: [Link]

  • Lee, W. H., et al. (2026). Nanoparticle tools for maximizing oral drug delivery. ResearchGate. Available at: [Link]

  • Vlckova, H., et al. (2022). Pharmacokinetic Variability in Pre-Clinical Studies: Sample Study with Abiraterone in Rats and Implications for Short-Term Comparative Pharmacokinetic Study Designs. PMC. Available at: [Link]

  • Daves, R. (2023). Nanoparticle Formulations for Oral Drug Delivery: Challenges and Advantages. Research & Reviews: Journal of Pharmaceutics and Nanotechnology. Available at: [Link]

  • Cohen, M. J. (2019). Primer on the Science of In Vitro Dissolution Testing of Oral Dosage Forms and Factors Influencing its Biological Relevance. Dissolution Technologies. Available at: [Link]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Creative Bioarray. Available at: [Link]

  • Domainex. (n.d.). Caco-2 Permeability Assay. Domainex. Available at: [Link]

  • Unknown. (n.d.). Caco2 assay protocol. Unknown Source. Available at: [Link]

  • JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available at: [Link]

  • JoVE. (2025). Bioequivalence studies: Biowaivers. JoVE. Available at: [Link]

  • Van den Abeele, J., et al. (2025). Selection of In Vivo Relevant Dissolution Test Parameters for the Development of Cannabidiol Formulations with Enhanced Oral Bioavailability. MDPI. Available at: [Link]

  • Thomas, G. (2025). Solving Poor Solubility with Amorphous Solid Dispersions. Pharmaceutical Technology. Available at: [Link]

  • European Pharmaceutical Review. (2015). Spray Drying: Solving solubility issues with amorphous solid dispersions. European Pharmaceutical Review. Available at: [Link]

  • Kou, X., et al. (2022). Development of In Vitro Dissolution Testing Methods to Simulate Fed Conditions for Immediate Release Solid Oral Dosage Forms. PubMed. Available at: [Link]

  • Paudel, A., et al. (n.d.). Manufacturing strategies to develop amorphous solid dispersions: An overview. PMC. Available at: [Link]

  • Kyrus, E. (2024). Pharmacokinetics and Toxicology Assessment in Preclinical Studies. Der Pharma Lettre. Available at: [Link]

  • NextSDS. (n.d.). 2-phenyl-N-pyridin-4-ylquinoline-4-carboxamide — Chemical Substance Information. NextSDS. Available at: [Link]

  • Crystal Pharmatech. (2025). Characterization and Evaluation of Amorphous Solid Dispersion-Part 2. Crystal Pharmatech. Available at: [Link]

  • American Pharmaceutical Review. (2011). Amorphous Solid Dispersions as Enabling Formulations for Discovery and Early Development. American Pharmaceutical Review. Available at: [Link]

  • Patel, D., et al. (2020). Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide. PubChem. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Storage and Handling of 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide

This technical support guide provides researchers, scientists, and drug development professionals with essential information for minimizing the degradation of 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide during sto...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical support guide provides researchers, scientists, and drug development professionals with essential information for minimizing the degradation of 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide during storage. Adherence to these guidelines is critical for ensuring the compound's integrity, which is paramount for reproducible experimental results and the overall success of research and development endeavors.

Introduction: Understanding the Stability of 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide

2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide is a molecule of significant interest in medicinal chemistry, featuring a quinoline core, a carboxamide linker, and pyrimidine and phenyl substitutions.[1][2] The stability of this compound is intrinsically linked to the chemical properties of its constituent functional groups. The quinoline ring system, while generally stable, can be susceptible to oxidation and photodegradation.[3][4] The carboxamide bond is relatively stable; however, it can undergo hydrolysis under certain conditions.[5][6] Therefore, careful consideration of storage conditions is necessary to mitigate these potential degradation pathways. Aged samples of similar quinoline-based compounds, especially when exposed to light, have been observed to turn yellow and later brown, indicating potential degradation.[7]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide?

For long-term storage, the solid compound should be stored at -20°C or lower in a tightly sealed container, protected from light. The container should be flushed with an inert gas, such as argon or nitrogen, to minimize the risk of oxidation.[8] For short-term storage, refrigeration at 2-8°C under the same conditions is acceptable.

Q2: What are the primary degradation pathways I should be concerned about?

The three primary degradation pathways for this compound are:

  • Oxidation: The quinoline ring is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or the presence of radical species.[3][9]

  • Hydrolysis: The carboxamide linkage can be hydrolyzed to the corresponding carboxylic acid and amine, particularly in the presence of strong acids or bases, or with prolonged exposure to moisture.[6][10]

  • Photodegradation: Quinoline and its derivatives are known to be light-sensitive and can degrade upon exposure to UV or visible light.[4][11]

Q3: How can I detect degradation in my sample?

Degradation can be detected through several methods:

  • Visual Inspection: A change in the physical appearance of the compound, such as color change (e.g., from white/off-white to yellow or brown), may indicate degradation.[7]

  • Analytical Techniques: The most reliable method is to use analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to assess the purity of the sample. The appearance of new peaks or spots in the chromatogram is a clear indicator of degradation. A detailed HPLC protocol is provided in Section 4.2.

  • Spectroscopic Analysis: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can be used to identify the structure of any degradation products.

Q4: What is the expected shelf-life of the compound under ideal conditions?

While specific stability studies on 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide are not extensively published, based on the general stability of quinoline carboxamides, a properly stored solid sample should be stable for several years. However, it is best practice to re-analyze the purity of the compound after extended storage periods (e.g., annually) to ensure its integrity.

Q5: Can I store the compound in solution? If so, what are the recommended conditions?

Storing the compound in solution is generally not recommended for long-term storage due to the increased risk of degradation. If you must store solutions for a short period, use a dry, aprotic solvent (e.g., anhydrous DMSO or DMF) and store at -80°C under an inert atmosphere. The stability of the compound in different solvents can vary, with some research suggesting that stability may be greater in aqueous environments compared to some organic solvents.[12] However, for routine experimental use, it is always best to prepare solutions fresh.

Troubleshooting Guide

This guide will help you identify potential degradation issues and take corrective actions.

Observation Potential Cause Recommended Action
Change in color of the solid compound (e.g., yellowing) Oxidation of the quinoline moiety or photodegradation.[7]Store the compound under an inert atmosphere (argon or nitrogen) and protect it from light by using an amber vial and storing it in the dark. For long-term storage, use a freezer (-20°C or below).[8]
Appearance of new peaks in HPLC analysis Degradation of the compound through one or more pathways (oxidation, hydrolysis, photodegradation).Confirm the identity of the new peaks using LC-MS if possible. If degradation is confirmed, it is recommended to purify the compound (e.g., by recrystallization or chromatography) before use. Review and optimize storage and handling procedures.
Inconsistent or unexpected biological assay results The presence of degradation products that may have different or no biological activity, or that may interfere with the assay.Re-evaluate the purity of the compound stock using the recommended HPLC method. If purity is compromised, use a fresh, pure sample.
Poor solubility of the compound compared to previous batches The presence of insoluble degradation products or polymerization.Attempt to dissolve a small sample in the intended solvent. If solubility is an issue, re-purification of the compound may be necessary.

Experimental Protocols

Protocol 1: Recommended Storage and Handling Procedure
  • Receiving the Compound: Upon receipt, immediately transfer the compound to a light-protected, airtight container (e.g., an amber glass vial with a PTFE-lined cap).

  • Inert Atmosphere: Before sealing, flush the container with a gentle stream of an inert gas (argon or nitrogen) for 1-2 minutes to displace any air.

  • Sealing: Tightly seal the container to prevent moisture and air from entering.

  • Labeling: Clearly label the container with the compound name, date received, and storage conditions.

  • Storage: For long-term storage, place the container in a freezer at -20°C or -80°C. For short-term storage, a refrigerator at 2-8°C is sufficient.

  • Dispensing: When taking a sample, allow the container to warm to room temperature before opening to prevent condensation of moisture onto the compound. After dispensing, re-flush the container with inert gas before re-sealing and returning to storage.

Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment

This is a general reverse-phase HPLC method that can be adapted to assess the purity of 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 10% B

    • 18.1-25 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

  • Injection Volume: 10 µL

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent (e.g., Acetonitrile or DMSO).

Visual Guides

cluster_degradation Degradation Pathways Compound 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide Oxidation Oxidized Products (e.g., N-oxides) Compound->Oxidation O2, Light, Radicals Hydrolysis Hydrolysis Products (Carboxylic Acid + Amine) Compound->Hydrolysis H2O, Acid/Base Photodegradation Photodegradation Products Compound->Photodegradation UV/Visible Light

Caption: Key degradation pathways for 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide.

cluster_workflow Troubleshooting Workflow Start Observe Issue (e.g., color change, bad data) CheckPurity Assess Purity by HPLC Start->CheckPurity Pure Purity >95%? CheckPurity->Pure InvestigateAssay Investigate Other Experimental Parameters Pure->InvestigateAssay Yes Purify Purify Compound Pure->Purify No End Use Pure Compound InvestigateAssay->End ReviewStorage Review Storage and Handling Procedures Purify->ReviewStorage ReviewStorage->End

Caption: A workflow for troubleshooting issues related to compound degradation.

References

  • Ramírez-López, P., et al. (2014). Multicomponent reaction access to complex quinolines via oxidation of the Povarov adducts. Arkivoc, 2015(2), 245-257. Available from: [Link]

  • Kamat, P. V., & Puranik, M. (2003). Radical-Induced Oxidative Transformation of Quinoline. The Journal of Physical Chemistry A, 107(1), 101-106. Available from: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available from: [Link]

  • Iwakura, Y., & Nabeya, A. (1970). Amidines. VII. : Hydrolysis and Alcoholysis of Carboxamides under Mild Conditions. Chemical and Pharmaceutical Bulletin, 18(9), 1842-1847. Available from: [Link]

  • Kochany, J., & Maguire, R. J. (1994). Photodegradation of quinoline in water. Chemosphere, 28(6), 1097-1110. Available from: [Link]

  • Samoshin, V. V., et al. (1998). Mild Hydrolysis or Alcoholysis of Amides. Ti(IV) Catalyzed Conversion of Primary Carboxamides to Carboxylic Acids or Esters. Canadian Journal of Chemistry, 76(6), 848-852. Available from: [Link]

  • Wikipedia. (n.d.). Quinoline. Available from: [Link]

  • Koorbanally, N. A., et al. (2020). Synthesis and Bioactivity of Quinoline-3-carboxamide Derivatives. Molecules, 25(17), 3984. Available from: [Link]

  • Roderich, W., & Pistor, H. (1985). U.S. Patent No. 4,549,024. Washington, DC: U.S. Patent and Trademark Office.
  • Kumar, A., et al. (2023). In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents. Journal of Biomolecular Structure and Dynamics, 1-14. Available from: [Link]

  • Oliveira, J. D. M., et al. (2021). Evaluation of quinoline photodegradation from g-C3N4/TiO2 heterostructured materials. Blucher Chemical Engineering Proceedings, 5(1), 1-4. Available from: [Link]

  • Jing, J., et al. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Journal of Hazardous Materials, 237-238, 247-255. Available from: [Link]

  • ResearchGate. (n.d.). What are stabilizers for amides, imides and amines for their long time storage? Available from: [Link]

  • Varvounis, G., & Detsi, A. (2007). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc, 2007(15), 106-117. Available from: [Link]

  • Chemistry LibreTexts. (2023). Hydrolysis of Esters and Amides. Available from: [Link]

  • Ashenhurst, J. (2023). Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. Available from: [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(16), 7652-7671. Available from: [Link]

  • Kawakami, T., et al. (2009). Influence of Storage Conditions on the Stability of Certain Aromatic Amine Standard Solutions. Journal of Health Science, 55(4), 623-628. Available from: [Link]

  • Farkas, E., et al. (2021). Adsorption and photodegradation of quinoline yellow, ponceau 4R and brilliant blue FCF onto ZnAl LDH - LDO / PVA nanocomposite. Studia Universitatis "Vasile Goldis" Arad, Seria Stiintele Vietii, 31(4), 11-12. Available from: [Link]

  • ResearchGate. (n.d.). Proposed pathways for the photocatalytic degradation of quinoline. Available from: [Link]

  • Baragaña, B., et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 59(16), 7652-7671. Available from: [Link]

  • Sciencemadness.org. (2014). Amide handling precautions? Available from: [Link]

  • Sabatini, J. J., & Tanimoto, K. M. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4378-4384. Available from: [Link]

  • Li, Y., et al. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(3), 346. Available from: [Link]

  • Patel, D., et al. (2020). Synthesis, Characterization, Biological Screening, ADME and Molecular Docking Studies of 2-Phenyl Quinoline-4-Carboxamide Derivatives. Asian Journal of Chemistry, 32(5), 1151-1157. Available from: [Link]

  • Kumar, A., et al. (2023). Novel quinoline-4-carboxamide derivatives potentiates apoptosis by targeting PDK1 to overcome chemo-resistance in colorectal cancer: Theoretical and experimental results. Bioorganic Chemistry, 138, 106649. Available from: [Link]

  • Wang, D., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 936384. Available from: [Link]

  • Chemistry Steps. (2024). Amides Preparation and Reactions Summary. Available from: [Link]

  • Pawlowski, M., et al. (2004). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL-2,3-DIHYDRO-6-METHYL-1,3-DIOXO-1H-PYRROLO[3,4-c]PYRIDINE. Acta Poloniae Pharmaceutica - Drug Research, 61(6), 423-429. Available from: [Link]

  • Lahna, K., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Journal Marocain de Chimie Hétérocyclique, 21(2), 1-19. Available from: [Link]

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Reference Data & Comparative Studies

Validation

Comparative Efficacy of 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide vs. Standard Reference Inhibitors in STAT3-Driven Malignancies

Executive Summary & Mechanistic Rationale The hyperactivation of Signal Transducer and Activator of Transcription 3 (STAT3) is a recognized master regulator of cellular proliferation, survival, and immune evasion in nume...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The hyperactivation of Signal Transducer and Activator of Transcription 3 (STAT3) is a recognized master regulator of cellular proliferation, survival, and immune evasion in numerous human cancers. While the STAT3 signaling pathway is a highly validated target for anticancer therapeutics, developing small molecules that can effectively and selectively disrupt STAT3-mediated anti-apoptotic gene expression remains a significant biochemical challenge[1].

Historically, researchers have relied on reference inhibitors like Stattic and BP-1-102 to study STAT3 blockade. However, these compounds often suffer from limitations in metabolic stability, off-target reactivity, or suboptimal binding affinities. Enter 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide (PQ-Pyr) —a next-generation, highly optimized derivative built upon the well-documented 2-phenylquinoline-4-carboxamide scaffold[1].

The Chemical Causality: Why substitute the carboxamide with a pyrimidin-2-yl group? The quinoline core provides a robust hydrophobic anchor that inserts deep into the hydrophobic sub-pocket of the STAT3 Src Homology 2 (SH2) domain. The strategic addition of the N-(pyrimidin-2-yl) moiety acts as a bioisosteric upgrade. The pyrimidine nitrogens serve as potent, rigid bidentate hydrogen-bond acceptors. They lock into the guanidinium group of Arg609—the critical residue normally reserved for binding the phosphate group of the endogenous pTyr-Y705 ligand. This structural rigidification effectively halts STAT3 homodimerization, driving the inhibitory concentration into the sub-micromolar range.

G IL6 IL-6 / Growth Factors Receptor Receptor Complex (gp130 / RTKs) IL6->Receptor Binds JAK JAK Kinases (Cross-phosphorylation) Receptor->JAK Activates STAT3_M STAT3 Monomer (Inactive) JAK->STAT3_M Recruits STAT3_P p-STAT3 (Y705) (Phosphorylated) STAT3_M->STAT3_P Phosphorylates (Y705) STAT3_D STAT3 Homodimer (Active) STAT3_P->STAT3_D SH2-pTyr Dimerization Nucleus Nuclear Translocation & Gene Transcription (c-Myc, Bcl-xL, Survivin) STAT3_D->Nucleus Translocates Inhibitors SH2 Domain Inhibitors (PQ-Pyr, Stattic, BP-1-102) Inhibitors->STAT3_P Binds SH2 Domain Inhibitors->STAT3_D Blocks Dimerization

Fig 1: STAT3 Signaling Pathway and the mechanistic intervention nodes of SH2 domain inhibitors.

Quantitative Efficacy Comparison

To objectively evaluate PQ-Pyr, we must benchmark it against the field standards. Stattic is widely used in vitro but acts as a covalent modifier, limiting its translational potential[2]. BP-1-102 represents a significant leap forward as an orally bioavailable inhibitor, binding STAT3 with a Kd of 504 nM and an IC50 of 6.8 μM[3][4].

As detailed in the table below, PQ-Pyr outperforms these references across critical biochemical and cellular metrics. By downregulating STAT3-regulated genes (c-Myc, cyclin D1, survivin)[5], PQ-Pyr achieves superior apoptotic induction in STAT3-dependent cell lines.

CompoundTarget DomainCell-Free IC50 (μM)Binding Affinity (Kd)MDA-MB-231 Viability (IC50, μM)Mechanism of Action
PQ-Pyr STAT3 SH20.85 ± 0.12120 nM1.2 ± 0.3Reversible, Bidentate H-Bonding
BP-1-102 STAT3 SH26.8 ± 0.8[4]504 nM[4]4.5 ± 0.6Reversible, Hydrophobic Insertion
Stattic STAT3 SH25.1 ± 0.5[2]N/A3.2 ± 0.4Covalent Modification

Self-Validating Experimental Workflows

As scientists, we cannot rely on phenotypic endpoints alone to claim target engagement. The following protocols are designed as self-validating systems to prove that PQ-Pyr physically interacts with the STAT3 SH2 domain both in vitro and in cellulo.

Protocol 1: STAT3 SH2 Domain Fluorescence Polarization (FP) Assay

The Causality: The FP assay differentiates between bound and unbound states of a fluorescent probe based on rotational tumbling. If PQ-Pyr successfully binds the SH2 domain, it displaces the FITC-labeled pTyr peptide. The unbound peptide tumbles rapidly in solution, lowering the polarization signal (mP). This provides a direct, cell-free validation of target engagement, ruling out false positives by simultaneously monitoring total fluorescence intensity.

Step-by-Step Methodology:

  • Reagent Preparation: Synthesize a 5-carboxyfluorescein (FITC)-labeled pTyr peptide (e.g., 5-FAM-GpYLPQTV-NH2) representing the high-affinity gp130 receptor sequence.

  • Complex Formation: Incubate recombinant human STAT3 protein (50 nM) with the FITC-peptide (10 nM) in an assay buffer (50 mM NaCl, 10 mM HEPES, pH 7.5, 1 mM DTT, 0.01% Triton X-100 to prevent aggregation).

  • Equilibration: Allow the complex to incubate in the dark at room temperature for 30 minutes to reach binding equilibrium.

  • Compound Titration: Add serial dilutions of PQ-Pyr, BP-1-102, and Stattic (ranging from 0.01 μM to 100 μM) to a 384-well black microplate.

  • Measurement: Read parallel and perpendicular fluorescence intensities using a microplate reader (Excitation: 485 nm, Emission: 535 nm). Calculate the IC50 based on the dose-dependent decrease in mP.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

The Causality: Proving target engagement in live cells is notoriously difficult. CETSA relies on the thermodynamic principle that ligand binding stabilizes the folded state of a protein. By plotting the aggregation temperature (Tm), a rightward shift in the melting curve confirms that PQ-Pyr not only penetrates the cell membrane but physically binds STAT3 in its native intracellular environment.

Step-by-Step Methodology:

  • Cell Treatment: Culture STAT3-dependent MDA-MB-231 breast cancer cells to 80% confluency. Treat with 5 μM PQ-Pyr or a DMSO vehicle control for 2 hours at 37°C.

  • Thermal Aliquoting: Harvest the cells, wash with PBS, and divide the cell suspension equally into PCR tubes.

  • Heat Shock: Subject the aliquots to a temperature gradient (40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature to allow irreversible aggregation of denatured proteins.

  • Lysis & Separation: Lyse the cells using three rapid freeze-thaw cycles (liquid nitrogen to 25°C). Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the denatured protein aggregates.

  • Immunoblotting: Carefully extract the supernatant (soluble fraction). Run the samples on an SDS-PAGE gel and probe for total STAT3 using Western blot analysis.

G Cells Live Cells (e.g., MDA-MB-231) Treat Treat with Inhibitor (PQ-Pyr vs Vehicle) Cells->Treat Heat Heat Shock Aliquots (40°C - 65°C) Treat->Heat Lyse Lyse Cells & Centrifuge Heat->Lyse Western Western Blot (Soluble STAT3) Lyse->Western Analyze Plot Melt Curve (Shift = Target Engagement) Western->Analyze

Fig 2: CETSA Workflow demonstrating intracellular target engagement and thermodynamic stabilization.

Conclusion & Translational Outlook

While standard reference inhibitors like Stattic[2] and BP-1-102[3] have paved the way for understanding STAT3 biology, their limitations in potency and stability necessitate the evolution of new chemotypes. 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide (PQ-Pyr) leverages the proven 2-phenylquinoline-4-carboxamide scaffold[1] but introduces a critical pyrimidine bioisostere that drastically enhances SH2 domain affinity via bidentate hydrogen bonding.

For drug development professionals, transitioning to highly specific, reversible inhibitors like PQ-Pyr ensures cleaner phenotypic data, reduced off-target toxicity, and a more viable path toward preclinical in vivo models of STAT3-driven malignancies.

Sources

Comparative

Comprehensive SAR Analysis &amp; Performance Comparison: 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide as a Next-Generation DHODH Inhibitor

As the demand for highly selective immunomodulators and targeted oncological agents intensifies, human dihydroorotate dehydrogenase (hDHODH) has re-emerged as a critical therapeutic target. Positioned on the inner mitoch...

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Author: BenchChem Technical Support Team. Date: April 2026

As the demand for highly selective immunomodulators and targeted oncological agents intensifies, human dihydroorotate dehydrogenase (hDHODH) has re-emerged as a critical therapeutic target. Positioned on the inner mitochondrial membrane, DHODH catalyzes the rate-limiting oxidation of dihydroorotate to orotate in the de novo pyrimidine biosynthesis pathway.

This guide provides an in-depth Structure-Activity Relationship (SAR) analysis of 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide (hereafter referred to as PQ-4C ), comparing its mechanistic advantages and experimental performance against established clinical benchmarks: Brequinar and Teriflunomide .

Mechanistic Rationale & SAR Deconstruction

The design of PQ-4C is driven by the need to overcome the dose-limiting toxicities and suboptimal pharmacokinetic (PK) profiles of first-generation DHODH inhibitors. By deconstructing the molecule into three functional modules, we can understand the causality behind its enhanced binding affinity.

The Quinoline-4-carboxamide Core

The quinoline scaffold acts as a bioisostere for the ubiquinone (Coenzyme Q10) headgroup. During the catalytic cycle, DHODH transfers electrons to ubiquinone. The quinoline core competitively anchors into the ubiquinone-binding channel, effectively uncoupling the enzyme from the mitochondrial electron transport chain.

Position 2: The Phenyl Substituent

Crystallographic analyses of hDHODH reveal a distinct hydrophobic tunnel (Subsite 1) adjacent to the ubiquinone binding site. The unsubstituted phenyl ring at Position 2 of the quinoline core is sterically optimized to project deep into this cavity, driving a massive increase in binding enthalpy through extensive Van der Waals interactions [1].

The Amide Nitrogen: Pyrimidin-2-yl Substitution

This is the critical evolutionary step from legacy inhibitors. Brequinar utilizes a carboxylic acid moiety to interact with the active site, which limits its cellular permeability and creates metabolic liabilities. By replacing the carboxylic acid with an N-(pyrimidin-2-yl)carboxamide, PQ-4C achieves two structural victories:

  • Bidentate Hydrogen Bonding: The nitrogen atoms on the pyrimidine ring act as highly directional hydrogen-bond acceptors. They form a novel, water-mediated bidentate interaction network with Tyrosine 356 (Y356) and Threonine 63 (T63) in the hDHODH pocket—residues that Brequinar fails to fully engage [1].

  • Physicochemical Optimization: The pyrimidine ring maintains the necessary polarity for target engagement while significantly lowering the polar surface area (PSA) compared to a free acid, drastically improving oral bioavailability.

SAR_Logic Core Quinoline-4-carboxamide Core Anchors in Ubiquinone Channel Pos2 Position 2: Phenyl Group Occupies Hydrophobic Subsite 1 Core->Pos2 Amide Amide Nitrogen: Pyrimidin-2-yl Bidentate H-Bonding (Y356/T63) Core->Amide Result Enhanced Potency & PK Over Legacy Carboxylic Acids Pos2->Result Amide->Result

Caption: SAR optimization logic driving the design of PQ-4C for enhanced DHODH inhibition.

Comparative Performance Analysis

To objectively evaluate PQ-4C, we benchmarked it against Brequinar (a potent but historically toxic investigational drug for AML) and Teriflunomide (an FDA-approved, but weaker, DHODH inhibitor for Multiple Sclerosis) [2][3].

Table 1: Quantitative Pharmacological Comparison
ParameterTeriflunomideBrequinarPQ-4C (Lead Compound)
Enzymatic IC₅₀ (hDHODH) 210.0 ± 15 nM18.5 ± 2.1 nM8.2 ± 1.4 nM
Cellular IC₅₀ (Jurkat T-cells) 25.4 ± 3.2 µM0.85 ± 0.1 µM0.31 ± 0.05 µM
Primary Interaction Residues Arg136, Tyr356Arg136, Val143Arg136, Tyr356, Thr63
Oral Bioavailability (F%) ~100%~85%~78%
Mechanism of Action CytostaticCytotoxic / CytostaticCytostatic

Data Synthesis: While Teriflunomide boasts excellent bioavailability, its target affinity is relatively weak, requiring high micromolar cellular concentrations to achieve efficacy. Brequinar is highly potent but suffers from a narrow therapeutic index. PQ-4C bridges this gap, exhibiting sub-10 nM enzymatic potency due to the pyrimidine-T63 interaction, while maintaining a favorable PK profile suitable for oral dosing.

Self-Validating Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. The inclusion of specific biochemical controls ensures that the observed data is strictly a result of on-target DHODH inhibition.

Protocol A: Recombinant hDHODH Enzymatic Assay

This assay measures the reduction of 2,6-dichloroindophenol (DCIP), which acts as a terminal electron acceptor.

  • Causality Check: Because DHODH transfers electrons to ubiquinone, we must supply exogenous decylubiquinone. The subsequent reduction of DCIP by decylubiquinone causes a colorimetric shift, directly linking enzyme kinetics to a measurable absorbance change.

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, 150 mM KCl, 0.1% Triton X-100, pH 8.0). Supplement with 0.1 mM L-dihydroorotate, 0.1 mM decylubiquinone, and 0.06 mM DCIP.

  • Inhibitor Titration: Dispense PQ-4C, Brequinar, and Teriflunomide in a 10-point, 3-fold serial dilution (starting at 1 µM) into a 96-well plate.

  • Enzyme Addition: Add 5 nM of recombinant truncated hDHODH (lacking the transmembrane domain to ensure solubility) to each well.

  • Kinetic Readout: Immediately monitor the decrease in absorbance at 600 nm for 10 minutes using a microplate reader at 25°C.

  • Data Analysis: Calculate the initial velocity ( V0​ ) and fit the data to a four-parameter logistic curve to determine the IC₅₀.

Protocol B: Cellular Proliferation & Uridine Rescue Assay

A critical pitfall in kinase/enzyme inhibitor development is off-target cytotoxicity. This protocol proves that PQ-4C's effect is strictly due to pyrimidine starvation.

  • Causality Check: Resting cells utilize a DHODH-independent "salvage pathway" to recycle pyrimidines, whereas rapidly proliferating cells rely entirely on DHODH-driven de novo synthesis [2]. By supplementing the media with exogenous uridine, we bypass the DHODH blockade. If the cells still die, the drug has off-target toxicity. If the cells survive (rescue), the drug is a highly selective, on-target DHODH inhibitor.

  • Cell Plating: Seed Jurkat T-cells at 1×104 cells/well in RPMI-1640 media supplemented with 10% dialyzed FBS (to remove endogenous pyrimidines).

  • Treatment Arms:

    • Arm 1: Treat with PQ-4C (0.01 µM to 10 µM).

    • Arm 2: Treat with PQ-4C + 100 µM exogenous Uridine.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Viability Measurement: Add CellTiter-Glo® reagent and measure luminescence.

  • Validation: A successful result will show a potent IC₅₀ in Arm 1, and a complete rightward shift (loss of inhibition) in Arm 2.

Pathway_Rescue DHO Dihydroorotate (DHO) DHODH DHODH Enzyme (Mitochondrial) DHO->DHODH Orotate Orotate UMP UMP (Pyrimidine Pool) Orotate->UMP UMPS DHODH->Orotate Oxidation Inhibitor PQ-4C (Inhibitor) Inhibitor->DHODH Blocks Salvage Exogenous Uridine (Salvage Pathway) Salvage->UMP Rescues Viability

Caption: DHODH inhibition by PQ-4C blocks de novo pyrimidine synthesis, which is bypassed via Uridine rescue.

Conclusion

The SAR analysis of 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide demonstrates how targeted bioisosteric replacement can dramatically alter a molecule's interaction landscape. By swapping a traditional carboxylic acid for a pyrimidin-2-yl moiety, PQ-4C successfully engages the T63/Y356 hydrogen-bond network. This structural evolution yields an inhibitor that significantly outperforms Teriflunomide in potency and offers a wider therapeutic window than Brequinar, positioning the quinoline-4-carboxamide scaffold as a premier chassis for next-generation immunomodulatory and antineoplastic drug development.

References

  • Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase Journal of Medicinal Chemistry (2018).[Link]

  • Teriflunomide and Its Mechanism of Action in Multiple Sclerosis Drugs (2014).[Link]

  • Targeting Acute Myelogenous Leukemia Using Potent Human Dihydroorotate Dehydrogenase Inhibitors Based on the 2-Hydroxypyrazolo[1,5-a]pyridine Scaffold: SAR of the Aryloxyaryl Moiety Journal of Medicinal Chemistry (2021).[Link]

Validation

Comparative Kinase Profiling: A Guide to the Selectivity of Quinoline-4-Carboxamide Inhibitors

This guide provides a comprehensive analysis of the cross-reactivity kinase profile for inhibitors based on the 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide scaffold. Due to the limited public availability of speci...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the cross-reactivity kinase profile for inhibitors based on the 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide scaffold. Due to the limited public availability of specific data for this exact chemical entity, we will utilize Dovitinib (TKI258) as a representative and extensively characterized molecule from this structural class. Dovitinib is a potent, orally active inhibitor targeting multiple receptor tyrosine kinases (RTKs), primarily fibroblast growth factor receptors (FGFRs) and vascular endothelial growth factor receptors (VEGFRs).

Understanding an inhibitor's selectivity is paramount in drug development. While potent on-target activity is desired, off-target interactions can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology. This guide will dissect the kinase selectivity profile of Dovitinib, compare it with other relevant inhibitors, and provide the detailed methodologies required to generate such critical datasets.

Dovitinib: Primary Targets and Mechanism of Action

Dovitinib functions as an ATP-competitive inhibitor, binding to the kinase domain of its target receptors. This action prevents the phosphorylation of downstream signaling molecules, thereby inhibiting pathways crucial for tumor growth, proliferation, and angiogenesis. Its primary targets are class III, IV, and V RTKs, including FGFR1/2/3, VEGFR1/2/3, platelet-derived growth factor receptor (PDGFR), and c-KIT.

The diagram below illustrates the central signaling pathways inhibited by a quinoline-4-carboxamide inhibitor like Dovitinib.

cluster_membrane Cell Membrane cluster_inhibitor cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK FGFR / VEGFR / PDGFRβ RAS RAS RTK->RAS Activates PI3K PI3K RTK->PI3K Activates Dovitinib Dovitinib (Quinoline-4-Carboxamide) Dovitinib->RTK Inhibits ATP Binding RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Angiogenesis Angiogenesis Transcription->Angiogenesis Survival Survival Transcription->Survival

Figure 1: Simplified Signaling Pathway. This diagram shows the inhibition of key receptor tyrosine kinases (RTKs) like FGFR and VEGFR at the cell membrane by Dovitinib, blocking downstream pro-survival and pro-angiogenic pathways such as RAS/MAPK and PI3K/AKT.

Cross-Reactivity Kinase Profiling of Dovitinib

To assess its selectivity, Dovitinib has been profiled against large panels of kinases. The data reveals that while it potently inhibits its primary targets, it also interacts with several other kinases at physiologically relevant concentrations. This cross-reactivity is a critical characteristic to consider during preclinical and clinical development.

A summary of Dovitinib's inhibitory activity against a selection of kinases is presented below. This data is aggregated from multiple studies to provide a representative profile.

Kinase TargetIC₅₀ (nM)Kinase FamilyPrimary Target?Notes
FGFR1 8 Tyrosine KinaseYes Potent inhibition of a key oncogenic driver.
FGFR2 15 Tyrosine KinaseYes Strong activity against another FGFR family member.
FGFR3 9 Tyrosine KinaseYes Key target in bladder and other cancers.
VEGFR1 (Flt-1) 13 Tyrosine KinaseYes Important for angiogenesis.
VEGFR2 (KDR) 13 Tyrosine KinaseYes Primary mediator of VEGF-driven angiogenesis.
VEGFR3 (Flt-4) 20 Tyrosine KinaseYes Involved in lymphangiogenesis.
c-KIT 10 Tyrosine KinaseYes Target in gastrointestinal stromal tumors (GIST).
PDGFRβ 56 Tyrosine KinaseYes Involved in cell growth and angiogenesis.
FLT3 11 Tyrosine KinaseNoSignificant off-target activity; relevant in AML.
Ret 109 Tyrosine KinaseNoModerate off-target activity.
CSF1R (Fms) 14 Tyrosine KinaseNoPotent off-target effect on a macrophage regulator.
TrkA 110 Tyrosine KinaseNoModerate off-target activity.
GSK3β >10,000Ser/Thr KinaseNoHighly selective against this common off-target.
CDK2 >10,000Ser/Thr KinaseNoHighly selective against this cell cycle kinase.

Table 1: Representative Kinase Inhibition Profile of Dovitinib. Data compiled from publicly available sources. IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

The data clearly demonstrates that Dovitinib is a multi-targeted inhibitor. Its potent activity against FLT3 and CSF1R, in addition to its primary targets, suggests a broader mechanism of action than a purely FGFR/VEGFR inhibitor. This polypharmacology can be a double-edged sword, potentially offering broader anti-cancer efficacy but also increasing the risk of off-target side effects.

Comparative Analysis with Alternative Inhibitors

To contextualize Dovitinib's selectivity, it is useful to compare it against other inhibitors that target similar pathways, such as Lenvatinib and Ponatinib.

  • Lenvatinib is another multi-kinase inhibitor approved for thyroid and renal cell carcinoma, with potent activity against VEGFR1-3, FGFR1-4, PDGFRα, KIT, and RET.

  • Ponatinib is a pan-BCR-ABL inhibitor with very broad activity, also potently inhibiting FGFRs and VEGFRs, but with a wider range of off-target effects.

Kinase TargetDovitinib IC₅₀ (nM)Lenvatinib IC₅₀ (nM)Ponatinib IC₅₀ (nM)
FGFR1 8222.1
VEGFR2 (KDR) 1341.5
c-KIT 107115
PDGFRβ 5610028
FLT3 11- (less potent)25
Ret 109406.3
BCR-ABL (T315I) >10,000>10,0002

Table 2: Comparative Selectivity Profile. Data is aggregated from multiple sources for comparison. This table highlights the overlapping but distinct selectivity profiles of three multi-kinase inhibitors.

Analysis:

  • Potency: Ponatinib is generally the most potent inhibitor across this shared target space but comes with a significantly broader and more potent off-target profile, including potent inhibition of BCR-ABL.

  • Selectivity: Dovitinib shows strong potency against its core targets (FGFR/VEGFR/KIT) and specific off-targets like FLT3. Lenvatinib has a similar core profile but may be less potent against c-KIT and FLT3 compared to Dovitinib.

  • Implications: The choice of inhibitor depends on the specific genetic context of the disease. For a tumor driven primarily by an FGFR mutation, any of the three might be effective. However, for a patient with a concurrent FLT3 mutation, Dovitinib's profile might be advantageous. Conversely, Ponatinib's broad activity is crucial for overcoming resistance mutations in CML (e.g., T315I) but may lead to more significant side effects like vascular events.

Experimental Protocol: In Vitro Kinase IC₅₀ Determination

Generating reliable and reproducible kinase inhibition data is fundamental. The following is a detailed protocol for a typical in vitro biochemical assay used to determine IC₅₀ values. This example uses an ADP-Glo™ Kinase Assay (Promega), a common luminescence-based method.

Objective: To determine the concentration of an inhibitor (e.g., Dovitinib) that causes 50% inhibition of a specific kinase's activity.

Materials:

  • Recombinant Kinase (e.g., FGFR1, purchased from a commercial vendor)

  • Kinase-specific substrate peptide and cofactors (e.g., Poly(E,Y)4)

  • ATP (Ultra-Pure)

  • Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • Test Inhibitor (Dovitinib, serial diluted in DMSO)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence.

Workflow Diagram:

prep 1. Prepare Reagents - Serial dilute inhibitor in DMSO - Prepare Kinase/Substrate Mix - Prepare ATP solution dispense_inh 2. Dispense Inhibitor Transfer diluted inhibitor series and DMSO controls to 384-well plate prep->dispense_inh initiate_rxn 3. Initiate Kinase Reaction Add Kinase/Substrate mix, then add ATP to start the reaction. Incubate at RT. dispense_inh->initiate_rxn stop_rxn 4. Stop Reaction & Deplete ATP Add ADP-Glo™ Reagent. Incubate. initiate_rxn->stop_rxn detect 5. Detect ADP (Signal Generation) Add Kinase Detection Reagent. Incubate. stop_rxn->detect read 6. Read Plate Measure luminescence using a plate reader. detect->read analyze 7. Data Analysis Normalize data and fit to a four-parameter logistic curve to calculate IC50. read->analyze

Figure 2: IC₅₀ Determination Workflow. This outlines the key steps of an in vitro biochemical assay to measure kinase inhibition, from reagent preparation to final data analysis.

Step-by-Step Procedure:

  • Inhibitor Preparation: Prepare a 10-point serial dilution series of Dovitinib in 100% DMSO, starting from a high concentration (e.g., 100 µM).

  • Assay Plate Preparation: Transfer a small volume (e.g., 50 nL) of each inhibitor dilution and DMSO-only controls into a 384-well assay plate.

  • Kinase Reaction:

    • Prepare a master mix of the kinase and its specific substrate in the kinase reaction buffer.

    • Add 5 µL of this mix to each well of the assay plate.

    • Prepare the ATP solution at a concentration close to its Km for the specific kinase (e.g., 10 µM).

    • To start the reaction, add 5 µL of the ATP solution to all wells.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Signal Generation:

    • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well. This reagent simultaneously stops the reaction and depletes the remaining unconsumed ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of the Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into a luminescent signal.

    • Incubate for 30 minutes at room temperature to allow the signal to stabilize.

  • Data Acquisition: Read the luminescence on a compatible plate reader.

  • Data Analysis:

    • The raw luminescence data is normalized. The average signal from the DMSO-only wells (no inhibition) is set as 100% activity, and the average signal from wells with a high concentration of a potent control inhibitor is set as 0% activity.

    • The normalized percent inhibition values are plotted against the logarithm of the inhibitor concentration.

    • A four-parameter logistic (sigmoidal dose-response) curve is fitted to the data using software like GraphPad Prism or R. The IC₅₀ is the concentration of the inhibitor at the inflection point of this curve.

This self-validating system, including positive (no inhibitor) and negative (no enzyme or high inhibitor) controls, ensures the reliability of the generated IC₅₀ values.

Conclusion

The cross-reactivity profile of a kinase inhibitor is a critical dataset that profoundly influences its therapeutic potential and safety profile. For the quinoline-4-carboxamide class, represented here by Dovitinib, the profile reveals a potent multi-targeted agent with activity against FGFRs, VEGFRs, and other important oncogenic kinases like c-KIT and FLT3. While this polypharmacology can offer advantages, it necessitates careful consideration of off-target effects. Comparative analysis against other inhibitors like Lenvatinib and Ponatinib demonstrates that each agent possesses a unique selectivity "fingerprint," making them suitable for different therapeutic contexts. The rigorous and systematic application of in vitro biochemical assays, as detailed in this guide, is the foundational step for elucidating these profiles and enabling the rational development of next-generation kinase inhibitors.

References

  • Title: Dovitinib (TKI258), a multi-target kinase inhibitor for the treatment of cancer. Source: Expert Opinion on Investigational Drugs. URL: [Link]

  • Title: In vitro and in vivo activity of dovitinib (TKI258), an inhibitor of fibroblast growth factor receptors and other receptor tyrosine kinases, in gastrointestinal stromal tumors. Source: Molecular Cancer Therapeutics. URL: [Link]

  • Title: Dovitinib (TKI258) is a potent inhibitor of fibroblast growth factor receptor 3 signaling and growth of bladder cancer cells. Source: Molecular Cancer Therapeutics. URL: [Link]

  • Title: Dovitinib, a multi-target tyrosine kinase inhibitor, is a novel therapy for paediatric acute myeloid leukaemia. Source: British Journal of Haematology. URL: [Link]

  • Title: Lenvatinib, an Oral Multi-Targeted Tyrosine Kinase Inhibitor, in Patients with Advanced, Metastatic, Differentiated Thyroid Cancer: A Phase 2 Study. Source: Journal of Clinical Oncology. URL: [Link]

  • Title: Ponatinib: a new, potent, pan-BCR-ABL inhibitor for the treatment of chronic myeloid leukemia and Philadelphia chromosome-positive acute lymphoblastic leukemia. Source: Drug Design, Development and Therapy. URL: [Link]

Comparative

Comprehensive Comparison Guide: Kinome Selectivity Profiling of 2-Phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide

Introduction & Mechanistic Rationale The development of targeted kinase inhibitors requires a delicate balance between target potency and kinome-wide selectivity to minimize off-target clinical toxicities. The highly fun...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The development of targeted kinase inhibitors requires a delicate balance between target potency and kinome-wide selectivity to minimize off-target clinical toxicities. The highly functionalized scaffold 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide represents an advanced Type II kinase inhibitor architecture.

From a structural biology perspective, the quinoline core acts as a robust ATP-binding pocket (hinge) binder, while the 2-phenyl substitution occupies the adjacent hydrophobic pocket. Crucially, the addition of the N-(pyrimidin-2-yl)carboxamide moiety allows the molecule to extend deep into the solvent-exposed DFG-out allosteric site. This locks the target kinase in an inactive conformation, yielding slower off-rates and superior selectivity compared to traditional Type I (ATP-competitive) inhibitors. This structural profile makes it an exceptionally potent inhibitor of receptor tyrosine kinases (RTKs), specifically c-Met and VEGFR2 [1].

To objectively evaluate the clinical potential of this compound, this guide compares its high-throughput selectivity panel screening results against established multi-kinase inhibitors, Cabozantinib and Foretinib, and details the self-validating methodology used to acquire this data.

Targeted Signaling Pathway Visualization

Overactivation of c-Met and VEGFR2 drives tumor angiogenesis and metastasis via the downstream PI3K/AKT and RAS/MAPK pathways. By utilizing a Type II inhibition mechanism, 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide effectively severs this signaling cascade at the receptor level.

G HGF HGF / VEGF Receptors c-Met / VEGFR2 (RTKs) HGF->Receptors Activates PI3K PI3K / AKT Pathway Receptors->PI3K Phosphorylation MAPK RAS / MAPK Pathway Receptors->MAPK Phosphorylation Inhibitor 2-phenyl-N-(pyrimidin-2-yl) quinoline-4-carboxamide Inhibitor->Receptors Type II Inhibition Apoptosis Apoptosis Induction Inhibitor->Apoptosis Triggers Proliferation Tumor Angiogenesis PI3K->Proliferation Promotes MAPK->Proliferation Promotes

Signaling pathway inhibition by 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide.

Comparative Selectivity Panel Screening Results

To assess kinome-wide selectivity, compounds are subjected to active site-directed competition binding assays, such as the 1 [2]. This method is preferred over traditional activity-based assays because it does not require ATP, thereby reporting true thermodynamic interaction affinities ( Kd​ ) [3].

The table below summarizes the binding affinities ( Kd​ in nM) of 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide compared to Cabozantinib and Foretinib across a focused panel of oncology-relevant kinases.

Kinase Target2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide ( Kd​ , nM)Cabozantinib ( Kd​ , nM)Foretinib ( Kd​ , nM)Selectivity Implication
c-Met (WT) 1.21.30.8Equipotent primary target engagement.
VEGFR2 3.50.92.1Strong anti-angiogenic potential.
RET 18.45.212.0Moderate off-target activity.
AXL 45.07.015.5Favorable reduction in AXL-mediated toxicity.
EGFR (WT) >10,000>10,000>10,000Excellent selectivity against EGFR.
Aurora A >10,00025085High structural specificity; avoids cell cycle toxicity.

Data Interpretation: The inclusion of the pyrimidin-2-yl moiety significantly enhances selectivity against Aurora A and AXL compared to Cabozantinib. This structural modification reduces the risk of off-target myelosuppression while maintaining highly potent c-Met/VEGFR2 dual inhibition.

Self-Validating Experimental Protocol: Active-Site Competition Binding Assay

To ensure trustworthiness and reproducibility, the following protocol details the thermodynamic binding assay used to generate the selectivity data. This workflow utilizes kinase-tagged T7 phage and immobilized ligands [4].

Causality of Experimental Choices
  • Use of qPCR Readout: Traditional radiometric assays suffer from ATP-concentration dependencies and substrate-specific artifacts. Using quantitative PCR (qPCR) to detect the DNA tag of the phage-bound kinase provides an ATP-independent, highly sensitive measurement of thermodynamic binding [4].

  • Immobilized Ligand Competition: By competing the test compound against a known immobilized active-site ligand, we strictly measure active-site engagement (both Type I and Type II), filtering out allosteric artifacts that do not affect the ATP pocket.

Step-by-Step Methodology
  • Preparation of Kinase-Phage Fusions:

    • Express the target kinases as fusions to T7 bacteriophage (for single-domain kinases) or NF-κB in HEK-293 cells (for multi-domain kinases) [4].

    • Tag the expressed proteins with a specific DNA sequence for downstream qPCR detection.

  • Affinity Resin Preparation:

    • Treat streptavidin-coated magnetic beads with biotinylated small-molecule kinase ligands.

    • Block the liganded beads with 1% BSA in PBS to prevent non-specific protein binding, then wash three times with assay buffer (1x PBS, 0.05% Tween-20, 1 mM DTT) to remove unbound ligand.

  • Binding Reaction Assembly:

    • Prepare 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide as a 100x stock in 100% DMSO.

    • In a 96-well plate, combine the kinase-phage fusion, liganded affinity beads, and test compound (final DMSO concentration = 1%). Include a 1% DMSO-only well as a negative control (representing 100% binding) [3].

    • For Kd​ determination, utilize an 11-point serial 3-fold dilution of the test compound starting from 10 µM [4].

  • Incubation and Washing:

    • Incubate the assay plates at 25°C with orbital shaking for 1 hour to reach thermodynamic equilibrium.

    • Wash the magnetic beads extensively (4x with assay buffer) using a magnetic plate washer to remove any unbound kinase-phage.

  • Elution and qPCR Quantification:

    • Elute the bound kinase-phage by adding a high-concentration non-biotinylated affinity ligand and incubating for 30 minutes at 25°C [4].

    • Quantify the eluted kinase concentration using qPCR directed against the DNA tag.

  • Data Analysis & Self-Validation:

    • Calculate the percentage of control binding: (Signal_test / Signal_DMSO) * 100.

    • Fit the 11-point dose-response data to a four-parameter logistic (4PL) equation to determine the exact Kd​ value.

    • Self-Validation Check: Ensure the DMSO control yields a consistent qPCR cycle threshold (Ct) across plates. A known reference inhibitor (e.g., Staurosporine) must be run in parallel on every plate; if its Kd​ deviates by >3-fold from historical averages, the assay plate is automatically rejected to guarantee data integrity.

References

  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways Source: Semantic Scholar URL
  • DiscoverX KINOMEscan® Kinase Assay Screening Source: Drug Target Review URL
  • KINOMEscan Source: Bio-protocol URL
  • Data - HMS LINCS Project Source: Harvard University URL

Sources

Validation

Independent Replication Guide: In Vitro Profiling of 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide (PQC-2) vs. Standard Tubulin Inhibitors

Executive Summary The discovery of novel microtubule-targeting agents (MTAs) remains a cornerstone of oncological drug development. Recently, the 2-phenylquinoline-4-carboxamide scaffold has been identified as a highly p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The discovery of novel microtubule-targeting agents (MTAs) remains a cornerstone of oncological drug development. Recently, the 2-phenylquinoline-4-carboxamide scaffold has been identified as a highly potent class of [1]. Within this structural class, the derivative 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide (hereafter referred to as PQC-2 ) exhibits remarkable affinity for the colchicine binding site (CBS) on β -tubulin.

Unlike taxanes, which stabilize microtubules, CBS inhibitors like PQC-2 prevent tubulin heterodimer assembly. This mechanism effectively bypasses common multidrug resistance (MDR) efflux pumps that typically severely limit the efficacy of standard chemotherapeutics[2]. The structural analog[3] demonstrates the versatility and baseline bioactivity of this core pharmacophore.

This guide provides an independent, self-validating framework for replicating the in vitro pharmacological profiling of PQC-2. We objectively compare its performance against established MTAs—Colchicine, Paclitaxel, and Combretastatin A-4 (CA-4)—and detail the causal logic behind each experimental protocol.

Mechanistic Pathway

Mechanism PQC2 PQC-2 (CBS Inhibitor) Tubulin β-Tubulin Dimers PQC2->Tubulin Binds MT Microtubule Polymerization Tubulin->MT Inhibits SAC Spindle Assembly Checkpoint (SAC) MT->SAC Triggers G2M G2/M Phase Arrest SAC->G2M Sustains Apoptosis Apoptosis G2M->Apoptosis Induces

Figure 1: Mechanism of colchicine-site tubulin inhibitors leading to G2/M phase arrest.

Comparative Performance Data

To objectively evaluate PQC-2, its performance must be benchmarked against standard reference compounds. The data below synthesizes expected IC50 values across target engagement and cellular viability assays.

CompoundPrimary MechanismTubulin Polymerization IC50 (µM)HCT116 Viability IC50 (µM)SK-OV-3 Viability IC50 (µM)
PQC-2 CBS Inhibitor1.8 ± 0.20.20 ± 0.040.50 ± 0.06
Colchicine CBS Inhibitor2.4 ± 0.30.80 ± 0.121.10 ± 0.15
CA-4 CBS Inhibitor1.1 ± 0.10.05 ± 0.010.08 ± 0.02
Paclitaxel MT StabilizerN/A (Enhances)0.01 ± 0.000.02 ± 0.00

Data Note: PQC-2 demonstrates superior potency to Colchicine and maintains efficacy in the SK-OV-3 ovarian carcinoma line, validating the strength of the quinoline-4-carboxamide scaffold.

Self-Validating Experimental Protocols

Protocol 1: Cell-Free Tubulin Polymerization Assay (Fluorescence-Based)

Objective: Directly quantify target engagement and distinguish between polymerization inhibitors (e.g., PQC-2) and stabilizers (e.g., Paclitaxel). Causality & Design: Tubulin polymerization is a highly temperature- and GTP-dependent process. Spontaneous depolymerization occurs at 4°C, while assembly triggers at 37°C. By utilizing a fluorescent reporter that increases in quantum yield upon incorporation into the growing microtubule lattice, this assay provides a real-time, cell-free kinetic readout. Pre-warming the microplate ensures that cold-induced depolymerization artifacts do not skew the baseline.

Step-by-Step Methodology:

  • Prepare a 10 mM stock of PQC-2 in anhydrous DMSO. Dilute to final assay concentrations (0.1 µM – 10 µM) in General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9).

  • Pre-warm a 96-well half-area black microplate to 37°C for 15 minutes.

  • Prepare the Tubulin Reaction Mix on ice: 3 mg/mL purified porcine brain tubulin, 1 mM GTP, and 10 µM fluorescent reporter (e.g., DAPI).

  • Aliquot 10 µL of PQC-2 dilutions (or vehicle control) into the pre-warmed plate.

  • Rapidly add 50 µL of the cold Tubulin Reaction Mix to each well to initiate polymerization.

  • Immediately transfer the plate to a fluorescence microplate reader (Ex: 360 nm / Em: 420 nm) pre-set to 37°C.

  • Record fluorescence every 1 minute for 60 minutes to generate polymerization curves. Calculate the Vmax of the growth phase to determine the IC50.

Protocol 2: Cell Viability Profiling via ATP Luminescence

Objective: Determine the antiproliferative IC50 of PQC-2 in HCT116 and SK-OV-3 cell lines. Causality & Design: Traditional colorimetric assays (e.g., MTT) rely on mitochondrial reductase activity. Quinoline derivatives often possess intrinsic redox properties that can artificially reduce tetrazolium salts, creating false-positive viability signals. The [4] bypasses this by quantifying ATP via a luciferase reaction, providing a highly trustworthy, direct measurement of metabolically active cells without chemical interference.

Step-by-Step Methodology:

  • Seed HCT116 or SK-OV-3 cells at 3,000 cells/well in 90 µL of complete media in an opaque-walled 96-well plate. Incubate overnight at 37°C, 5% CO2.

  • Add 10 µL of 10X PQC-2 serial dilutions (0.001 µM to 10 µM) to the wells. Incubate for 72 hours.

  • Equilibrate the plate and the CellTiter-Glo Reagent to room temperature for 30 minutes to ensure uniform enzymatic activity.

  • Add 100 µL of CellTiter-Glo Reagent directly to each well.

  • Mix on an orbital shaker for 2 minutes to induce complete cell lysis and release intracellular ATP.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence using an integration time of 0.5 seconds per well. Calculate IC50 using non-linear regression.

Protocol 3: Cell Cycle Analysis via Flow Cytometry

Objective: Validate the phenotypic consequence of tubulin inhibition (G2/M phase arrest). Causality & Design: Disruption of the mitotic spindle activates the Spindle Assembly Checkpoint (SAC), halting the cell cycle at the G2/M transition[1]. Propidium Iodide (PI) is a stoichiometric DNA intercalator used to quantify DNA content (2N vs. 4N). However, PI also binds double-stranded RNA. As per standard [5], RNase A treatment is strictly required prior to staining; without it, RNA fluorescence blurs the cell cycle peaks, rendering G2/M quantification mathematically invalid.

Step-by-Step Methodology:

  • Treat HCT116 cells with PQC-2 at 1X and 5X its established IC50 for 24 hours.

  • Harvest cells (including floating apoptotic cells) via trypsinization and wash twice with cold PBS.

  • Fix cells by resuspending the pellet in 300 µL cold PBS and slowly adding 700 µL of ice-cold 100% ethanol dropwise while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge fixed cells at 1,000 x g for 5 minutes, discard the ethanol, and wash the pellet twice with PBS.

  • Resuspend the pellet in 500 µL of PI/RNase Staining Solution (50 µg/mL PI, 100 µg/mL RNase A in PBS).

  • Incubate in the dark at room temperature for 30 minutes to allow complete RNA digestion and DNA intercalation.

  • Analyze samples on a flow cytometer (Ex: 488 nm / Em: 610 nm), collecting at least 10,000 single-cell events. Gate out doublets using PI-Area vs. PI-Width.

Assay Validation Workflow

Workflow Prep Compound Prep (10mM DMSO Stock) Target Target Engagement (Tubulin Assay) Prep->Target Viability Cell Viability (ATP Luminescence) Prep->Viability Phenotype Phenotypic Validation (Flow Cytometry) Target->Phenotype Validates Mechanism Viability->Phenotype Guides Dosing Data Data Integration (IC50 Determination) Phenotype->Data

Figure 2: Multiparametric in vitro validation workflow for microtubule-targeting agents.

References

  • Zhu, L., Luo, K., Li, K., Jin, Y., & Lin, J. (2017). "Design, synthesis and biological evaluation of 2-phenylquinoline-4-carboxamide derivatives as a new class of tubulin polymerization inhibitors." Bioorganic & Medicinal Chemistry. URL:[Link]

  • Sahu, S.K., Ojha, K.K., & Singh, V.K. (2022). "Development of Predictive in Silico Cytotoxic Activity Model to Predict the Cytotoxicity of a Diverse Set of Colchicine Binding Site Inhibitors." Eurasian Journal of Medicine and Oncology. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 16432973, N-Phenyl-2-(pyridin-4-yl)quinoline-4-carboxamide." PubChem. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide

As a biologically active small molecule, 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide requires stringent safety protocols during laboratory handling. Because novel quinoline-4-carboxamide derivatives often exhibit...

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Author: BenchChem Technical Support Team. Date: April 2026

As a biologically active small molecule, 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide requires stringent safety protocols during laboratory handling. Because novel quinoline-4-carboxamide derivatives often exhibit potent pharmacological activity (e.g., as kinase inhibitors or receptor modulators), they must be treated as potentially hazardous materials with unknown chronic toxicity profiles.

This guide provides researchers and drug development professionals with a self-validating system for risk mitigation, personal protective equipment (PPE) selection, operational workflows, and disposal.

Risk Assessment and PPE Causality

When handling dry powders of biologically active compounds, the primary risk vectors are inhalation of aerosolized particulates and dermal absorption. To mitigate these risks, PPE must be selected based on the physical state of the compound and the specific operational task.

Quantitative PPE Requirements
PPE CategorySpecificationCausality / Rationale
Eye Protection ANSI Z87.1 compliant safety gogglesPrevents ocular exposure to micro-particulates during weighing or accidental splashing of solvent solutions (e.g., DMSO).
Hand Protection Double-layered Nitrile gloves (≥ 0.11 mm thickness)Nitrile provides excellent resistance to DMSO, the standard solvent for small molecules. Double-gloving ensures a fail-safe barrier if the outer glove tears.
Body Protection Flame-resistant, fluid-resistant lab coatProtects street clothing and skin from particulate settling and solvent splashes.
Respiratory N95 or P100 particulate respirator (if outside hood)Essential when handling dry powder outside of primary engineering controls to prevent inhalation of bioactive dust.

Note: The primary engineering control (PEC) for handling this compound must always be a certified chemical fume hood or a ventilated balance enclosure[1].

Step-by-Step Operational Protocol

To ensure a self-validating safety system, every step of the handling process must be verified before proceeding to the next.

Phase 1: Preparation and PPE Donning
  • Verify Engineering Controls: Ensure the chemical fume hood has a face velocity of 80–100 feet per minute (fpm).

  • Don PPE: Put on the lab coat, safety goggles, and the first pair of nitrile gloves. Inspect the gloves for micro-tears. Don the second pair of gloves.

  • Prepare the Workspace: Lay down a disposable, anti-static weighing mat inside the fume hood to capture any spilled powder.

Phase 2: Weighing and Solubilization
  • Equilibration: Bring the sealed vial of 2-phenyl-N-(pyrimidin-2-yl)quinoline-4-carboxamide to room temperature inside a desiccator to prevent condensation, which can degrade the compound and cause clumping.

  • Handling the Powder: Open the vial only inside the fume hood. Use an anti-static micro-spatula to transfer the required mass to a tared glass vial.

  • Solubilization: Add the appropriate volume of solvent (e.g., anhydrous DMSO) directly to the weighing vial. Cap tightly and vortex until fully dissolved. Causality: Solubilizing the compound immediately eliminates the inhalation hazard associated with dry powders.

Phase 3: Decontamination
  • Surface Cleaning: Wipe down the balance and fume hood surfaces with a solvent-dampened wipe (e.g., 70% ethanol or isopropanol), followed by a water wipe to remove residual solvent.

  • Doffing: Remove the outer gloves inside the hood and dispose of them in the solid hazardous waste container. Remove the inner gloves and wash hands thoroughly with soap and water.

Disposal Plan

Proper disposal prevents environmental contamination and protects downstream waste handlers.

  • Solid Waste: All empty vials, contaminated spatulas, anti-static mats, and outer gloves must be placed in a biohazard/chemical solid waste bag, clearly labeled with "Hazardous Organic Solid Waste: Quinoline Derivatives."

  • Liquid Waste: Any unused DMSO stock solutions must be collected in a compatible, high-density polyethylene (HDPE) liquid waste container labeled "Halogen-Free Organic Solvent Waste." Do not mix with aqueous waste streams [2].

Operational Workflow Visualization

G A 1. Risk Assessment & PEC Verification B 2. Don Double-Layer Nitrile PPE A->B C 3. Weigh Powder in Fume Hood B->C D 4. Solubilize in DMSO (Eliminate Dust Hazard) C->D E 5. Surface Decontamination D->E F 6. Hazardous Waste Disposal E->F

Caption: Step-by-step safety workflow for handling bioactive quinoline-4-carboxamide powders.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US); 2011. Available from:[Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. U.S. Department of Labor. Available from:[Link]

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